molecular formula C4H8N2O3 B1609678 2-Propanol, 1,1'-(hydroxyimino)bis- CAS No. 97173-34-7

2-Propanol, 1,1'-(hydroxyimino)bis-

Cat. No.: B1609678
CAS No.: 97173-34-7
M. Wt: 132.12 g/mol
InChI Key: QQXAFCDPTBXRHG-IHKPMLEISA-N
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Description

2-Propanol, 1,1'-(hydroxyimino)bis- is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanol, 1,1'-(hydroxyimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1,1'-(hydroxyimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOCWMVETLTCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869291
Record name 2-Propanol, 1,1'-(hydroxyimino)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1,1'-(hydroxyimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

97173-34-7
Record name 1,1′-(Hydroxyimino)bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97173-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,1'-(hydroxyimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,1'-(hydroxyimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propanol, 1,1'-(hydroxyimino)bis-, a chemical compound with applications in industrial processes. This document elucidates its chemical identity, physicochemical properties, and known applications. Given the limited publicly available data specific to this compound, this guide also presents proposed experimental protocols for its synthesis and analysis based on established chemical principles and data from analogous structures. Furthermore, a detailed discussion on the theoretical mechanism of its primary application as a corrosion inhibitor is provided, alongside a summary of available toxicological and safety information for related compounds to ensure safe handling and application.

Chemical Identity and Properties

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound belonging to the chemical class of oximes[1]. Its identity is definitively established by its CAS number, 97173-34-7[1]. The IUPAC name for this compound is 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1].

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
CAS Number 97173-34-7[1]
Molecular Formula C₆H₁₅NO₃[1]
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1]
Synonyms 1,1'-(Hydroxyimino)bis(2-propanol), 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)[1][2]
Molecular Weight 149.19 g/mol [1]
Physical Description Liquid (experimental)[1]
XLogP3 -0.7[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Exact Mass 149.10519334 Da[1]
Topological Polar Surface Area 63.9 Ų[1]

Applications

The primary industrial application of 2-Propanol, 1,1'-(hydroxyimino)bis- is as a corrosion inhibitor and anti-scaling agent[1]. Its production in the United States has been reported in volumes of less than 1,000,000 lbs between 2016 and 2019[1]. It is utilized in the petrochemical and basic organic chemical manufacturing sectors[1].

Proposed Experimental Protocols

Due to the scarcity of published experimental procedures for 2-Propanol, 1,1'-(hydroxyimino)bis-, the following protocols are proposed based on general organic chemistry principles and synthesis methods for analogous N,N-dialkylhydroxylamines.

Proposed Synthesis: Reaction of Hydroxylamine with Propylene Oxide

A plausible synthetic route to 2-Propanol, 1,1'-(hydroxyimino)bis- involves the nucleophilic addition of hydroxylamine to propylene oxide. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This reaction is typically carried out in a protic solvent.

Methodology:

  • Reaction Setup: A solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to generate free hydroxylamine in situ.

  • Addition of Propylene Oxide: Propylene oxide is added dropwise to the hydroxylamine solution while maintaining the reaction temperature, typically between 20-50°C. Due to the exothermic nature of the reaction, cooling may be necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Propanol, 1,1'-(hydroxyimino)bis-.

G cluster_reactants Reactants hydroxylamine Hydroxylamine reaction Nucleophilic Ring Opening hydroxylamine->reaction propylene_oxide Propylene Oxide (2 eq.) propylene_oxide->reaction solvent Solvent (e.g., H2O) solvent->reaction base Base (e.g., NaOH) base->reaction product 2-Propanol, 1,1'-(hydroxyimino)bis- reaction->product

Caption: Proposed synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Proposed Analytical Characterization

The synthesized product should be characterized to confirm its identity and purity.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, methylene protons, methine protons, and hydroxyl protons. The integration of these signals should be consistent with the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule (methyl, methylene, and methine carbons).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H bonds (broad peak around 3300 cm⁻¹), C-H bonds (around 2900-3000 cm⁻¹), C-O bonds (around 1000-1200 cm⁻¹), and the N-O bond.

  • Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ) and characteristic fragmentation patterns.

Proposed Mechanism of Action as a Corrosion Inhibitor

The function of 2-Propanol, 1,1'-(hydroxyimino)bis- as a corrosion inhibitor is likely attributed to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through several mechanisms.

Mechanism Details:

  • Adsorption: The molecule contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These lone pairs can coordinate with vacant d-orbitals of the metal atoms on the surface, leading to chemisorption.

  • Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. The alkyl chains (propanol groups) would orient away from the surface, creating a hydrophobic layer that repels water and other corrosive agents.

  • Anodic and Cathodic Inhibition: The protective film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. By blocking the active sites on the metal surface, it reduces the overall corrosion rate.

G cluster_interaction Adsorption Process metal Metal Surface film Protective Hydrophobic Film metal->film inhibitor 2-Propanol, 1,1'-(hydroxyimino)bis- lp_N N Lone Pair inhibitor->lp_N lp_O O Lone Pairs inhibitor->lp_O lp_N->metal Chemisorption lp_O->metal Chemisorption corrosion Corrosion Prevented film->corrosion

Caption: Proposed corrosion inhibition mechanism.

Safety and Toxicology

Table 2: Toxicological Profile of Analogous N,N-Dialkylhydroxylamines

HazardObservationSource
Acute Toxicity Harmful if swallowed or inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation.
Chronic Effects Adverse reproductive and fetal effects have been reported in animals for N,N-diethylhydroxylamine.
Flammability Flammable liquid and vapor.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.

  • Wash thoroughly after handling.

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a specialty chemical with a primary application as a corrosion inhibitor in industrial settings. While detailed experimental and toxicological data for this specific compound are limited, this guide provides a comprehensive overview based on its chemical properties and data from analogous compounds. The proposed synthesis and analytical protocols offer a starting point for researchers, and the outlined mechanism of corrosion inhibition provides a theoretical framework for its application. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research into the specific biological and toxicological properties of this compound is warranted to fully assess its safety profile.

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 97173-34-7, commonly referred to as 2-Propanol, 1,1'-(hydroxyimino)bis-. The document elucidates the compound's chemical structure, physicochemical properties, plausible synthetic routes, and established industrial applications. Particular emphasis is placed on clarifying the structural ambiguity arising from its common name versus its IUPAC designation. All quantitative data is presented in tabular format, and logical workflows, including a proposed synthesis pathway, are visualized using Graphviz diagrams. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Structure

A notable ambiguity exists between the common name "2-Propanol, 1,1'-(hydroxyimino)bis-" and the structure registered under CAS number 97173-34-7. The term "hydroxyimino" typically suggests an oxime functional group (C=N-OH). However, the IUPAC name, molecular formula, and data from chemical databases like PubChem definitively identify this compound as a hydroxylamine derivative: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol .[1] This structure features a central nitrogen atom bonded to one hydroxyl group (-OH) and two 2-hydroxypropyl groups.

The structural representation is as follows:

Figure 1: Chemical Structure of 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.
Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference(s)
CAS Number 97173-34-7[1]
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1]
Molecular Formula C₆H₁₅NO₃[1]
Molecular Weight 149.19 g/mol [1]
Synonyms 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)[1][2]
InChI InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3[1]
InChIKey JYOCWMVETLTCNF-UHFFFAOYSA-N[1]
SMILES CC(CN(CC(C)O)O)O[1]

Physicochemical Properties

PropertyValueReference(s)Notes
Physical State Liquid[1]Experimental observation.
XLogP3-AA -0.7[1]Computed.
Hydrogen Bond Donor Count 3[1]Computed.
Hydrogen Bond Acceptor Count 4[1]Computed.

Synthesis and Manufacturing

Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol is not available, a plausible route can be inferred from general chemical principles for the synthesis of N,N-disubstituted hydroxylamines. The most direct method would be the N-oxidation of the corresponding secondary amine, diisopropanolamine (1,1'-Iminobis[2-propanol], CAS: 110-97-4).

Reaction: (CH₃CH(OH)CH₂)₂NH + [O] → (CH₃CH(OH)CH₂)₂N-OH

Proposed Methodology:

  • Dissolution: Dissolve diisopropanolamine in a suitable solvent such as water or a short-chain alcohol.

  • Oxidation: Introduce a controlled oxidizing agent. A common choice for N-oxidation of amines is hydrogen peroxide (H₂O₂), often in the presence of a catalyst like titanium-silicalite to improve yield and selectivity.

  • Reaction Control: Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to prevent over-oxidation or decomposition.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the product can be isolated through solvent evaporation followed by purification, potentially using column chromatography or vacuum distillation.

The workflow for this proposed synthesis is illustrated below.

G start Start: Diisopropanolamine (Precursor) dissolve 1. Dissolve Precursor in Solvent start->dissolve add_oxidant 2. Add Oxidizing Agent (e.g., H₂O₂) dissolve->add_oxidant react 3. Controlled Reaction (Temperature Monitoring) add_oxidant->react monitor 4. Monitor Progress (TLC / GC) react->monitor workup 5. Reaction Workup (Quench, Extract) monitor->workup purify 6. Purify Product (Distillation / Chromatography) workup->purify end_node End Product: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol purify->end_node

Figure 2: Proposed workflow for the synthesis of the target compound.
Manufacturing Information

This compound is classified under the "All Other Basic Organic Chemical Manufacturing" and "Petrochemical Manufacturing" sectors. According to EPA Chemical Data Reporting, the aggregated production volume in the United States between 2016 and 2019 was less than 1,000,000 lbs per year.[1][3]

Applications and Functional Relationships

The primary applications of 2-Propanol, 1,1'-(hydroxyimino)bis- are industrial, leveraging its unique molecular structure.

  • Corrosion Inhibitors and Anti-Scaling Agents: The molecule possesses multiple hydroxyl (-OH) groups and a central nitrogen atom, which can act as ligands to chelate metal ions on a surface. This coordination prevents oxidative reactions (corrosion) and the buildup of mineral scale.[1]

  • Cement Additive: When used in cement mixtures, it can improve workability and durability.[2] The hydroxyl groups can interact with water and mineral components, influencing hydration kinetics and particle dispersion.

  • Pharmaceutical and Cosmetic Applications: It has been reported to function as a solvent and stabilizer in drug formulations and as a humectant (moisturizer) in cosmetics, owing to its high polarity and hydrogen-bonding capacity.[2]

  • Research: The compound has been investigated for its potential cytotoxicity against certain cancer cell lines, although this is not a primary application.[2]

The relationship between the compound's structural features and its applications is depicted in the following diagram.

G compound Chemical Structure (CAS 97173-34-7) feat1 Multiple Hydroxyl (-OH) Groups compound->feat1 feat2 N-Hydroxy Group (N-OH) compound->feat2 feat3 Amphiphilic Character compound->feat3 app1 Corrosion Inhibition feat1->app1 Chelation app2 Humectant / Solvent feat1->app2 H-Bonding app3 Cement Additive feat1->app3 Hydration Control feat2->app1 Metal Binding feat3->app2 Solubilization

Figure 3: Relationship between structural features and applications.

Conclusion

The compound identified as CAS 97173-34-7, while often cited by the ambiguous name 2-Propanol, 1,1'-(hydroxyimino)bis-, is structurally confirmed as 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. It is a functionalized hydroxylamine with applications primarily in industrial settings as a corrosion inhibitor and cement additive, stemming from its ability to chelate metals and interact with polar substances. While data on its experimental properties and specific synthesis protocols are scarce, its chemical nature allows for the postulation of logical synthetic routes and a clear understanding of its mechanism of action in its various applications. Further research would be beneficial to experimentally validate its physicochemical properties and explore its potential in other fields.

References

An In-depth Technical Guide to 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(Hydroxyazanediyl)bis(propan-2-ol), also identified by its CAS number 97173-34-7, is a chemical compound belonging to the hydroxylamine functional group. Its structure, featuring a central nitrogen atom bonded to a hydroxyl group and two propan-2-ol moieties, suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its properties, potential synthetic routes, and foreseeable applications, with a focus on its relevance to the drug development sector.

Core Properties

A summary of the known and predicted physicochemical properties of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) is presented in Table 1. It is important to note that while some fundamental properties are established, specific experimental data for parameters such as melting and boiling points remain to be fully characterized in publicly accessible literature.

Table 1: Physicochemical Properties of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

PropertyValueSource
Molecular Formula C6H15NO3--INVALID-LINK--
Molecular Weight 149.19 g/mol [1]
CAS Number 97173-34-7[1]
Physical Form Pale-yellow to Yellow-brown Solid
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
IUPAC Name 1,1'-(hydroxyazanediyl)bis(propan-2-ol)
InChI Key JYOCWMVETLTCNF-UHFFFAOYSA-N[1]

Experimental Protocols: A Proposed Synthetic Approach

Proposed Synthesis of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)

This synthesis involves the N-alkylation of hydroxylamine with propylene oxide. The reaction should be conducted with careful control of stoichiometry to favor the dialkylation product.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Propylene oxide

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Methodology:

  • Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a solution of sodium methoxide in methanol dropwise at 0°C to precipitate sodium chloride and generate free hydroxylamine in solution.

  • Filtration: Remove the precipitated sodium chloride by filtration under an inert atmosphere.

  • Alkylation: Transfer the methanolic solution of hydroxylamine to a clean, dry flask equipped with a stirrer, a condenser, and a dropping funnel. Add propylene oxide (2.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Figure 1: Proposed Synthesis Workflow

G start Hydroxylamine Hydrochloride in Methanol free_ha Free Hydroxylamine Solution start->free_ha naome Sodium Methoxide in Methanol naome->free_ha filtration Filtration to remove NaCl free_ha->filtration reaction N-Alkylation Reaction filtration->reaction po Propylene Oxide po->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Chromatographic Purification extraction->purification product 1,1'-(HYDROXYAZANEDIYL) BIS(PROPAN-2-OL) purification->product G start 1,1'-(HYDROXYAZANEDIYL) BIS(PROPAN-2-OL) (Scaffold) derivatization Chemical Derivatization start->derivatization Functionalization library Compound Library derivatization->library Synthesis screening High-Throughput Screening library->screening Biological Assays hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

In-Depth Technical Guide: Physicochemical Properties of 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- (CAS 97173-34-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 97173-34-7, scientifically named 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-. Due to a notable lack of extensive, publicly available experimental data for this specific molecule, this document primarily presents computationally predicted properties, supplemented by established experimental protocols for their determination.

Chemical Identity

The compound with CAS number 97173-34-7 is an organic molecule with the following identifiers:

IdentifierValue
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1]
Other Names 2-Propanol, 1,1'-(hydroxyimino)bis-[1], 1,1'-(Hydroxyazanediyldiyl)bis(propan-2-ol)[2][3]
CAS Number 97173-34-7[1][2][3]
Molecular Formula C₆H₁₅NO₃[1][2]
Molecular Weight 149.19 g/mol [1][2]
Canonical SMILES CC(CN(CC(C)O)O)O[1]

Physicochemical Properties

The majority of the available quantitative data on the physicochemical properties of this compound are derived from computational models. These predicted values offer valuable insights for initial assessments and modeling studies. The physical form of the substance has been described as a liquid in experimental observations.[1]

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 149.19 g/mol Computed[1]
XLogP3-AA (Octanol-Water Partition Coefficient) -0.7Computed[1]
Hydrogen Bond Donor Count 3Computed[1]
Hydrogen Bond Acceptor Count 4Computed[1]
Rotatable Bond Count 4Computed[1]
Exact Mass 149.10519334 DaComputed[1]
Monoisotopic Mass 149.10519334 DaComputed[1]
Topological Polar Surface Area 63.9 ŲComputed[1]
Physical Description LiquidExperimental[1]

Experimental Protocols

While specific experimental data for CAS 97173-34-7 is scarce, the following section outlines standardized methodologies for determining key physicochemical parameters, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A standard method for its determination is the Shake Flask method.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Sample Preparation: A precise amount of the test substance is dissolved in one of the phases.

  • Partitioning: A defined volume of the sample solution is mixed with a defined volume of the other phase in a flask.

  • Equilibration: The flask is agitated (e.g., on a rotator) for a sufficient period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Quantification: The concentration of the substance in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.

Protocol:

  • Instrument Calibration: A potentiometer and pH electrode are calibrated using standard buffers of known pH (e.g., 4, 7, and 10).

  • Sample Preparation: A solution of the test compound is prepared at a known concentration (e.g., 1 mM) in purified water. The ionic strength of the solution is typically kept constant using an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_sample Sample Preparation cluster_protocols Experimental Protocols cluster_analysis Data Analysis & Output Sample Test Compound (CAS 97173-34-7) LogP LogP Determination (Shake-Flask Method) Sample->LogP pKa pKa Determination (Potentiometric Titration) Sample->pKa Solubility Solubility Assay (e.g., Shake-Flask) Sample->Solubility MP_BP Melting/Boiling Point (Capillary Method/Distillation) Sample->MP_BP Data Physicochemical Data Table LogP->Data pKa->Data Solubility->Data MP_BP->Data

Physicochemical property determination workflow.
Putative Biological Interaction Pathway

While no specific signaling pathways for 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- have been detailed in the literature, its structural features suggest potential interactions with cellular membranes and proteins, a common characteristic of surface-active agents. Research on structurally similar compounds and preliminary studies on this molecule suggest possible cytotoxic effects.[3]

The following diagram conceptualizes a general pathway from compound exposure to a potential cellular outcome.

G Compound CAS 97173-34-7 (Extracellular) Membrane Cell Membrane Interaction Compound->Membrane Enzyme Enzyme/Protein Interaction Compound->Enzyme Pathway Downstream Signaling (e.g., Stress Response) Membrane->Pathway Enzyme->Pathway Outcome Cellular Outcome (e.g., Cytotoxicity) Pathway->Outcome

Conceptual pathway of biological interaction.

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known by its IUPAC name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also includes information on its precursors and related compounds to offer a broader context for research and development.

Core Chemical and Physical Data

A summary of the key quantitative data for 2-Propanol, 1,1'-(hydroxyimino)bis- is presented in the table below. This information is primarily derived from computational predictions and database entries.

PropertyValueSource
Molecular Weight 149.19 g/mol PubChem
Molecular Formula C6H15NO3PubChem
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-olPubChem
CAS Registry Number 97173-34-7PubChem
Canonical SMILES CC(CN(CC(C)O)O)OPubChem
Physical Description Liquid (Predicted)EPA Chemical Data Reporting (CDR)[1]
XLogP3-AA (Predicted) -0.7PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The synthesis involves the nucleophilic attack of hydroxylamine on the epoxide ring of 1,2-epoxypropane. The reaction likely proceeds in a stepwise manner, with the initial attack forming an intermediate which then reacts with a second molecule of the epoxide.

Synthesis_Workflow hydroxylamine Hydroxylamine intermediate Mono-adduct Intermediate hydroxylamine->intermediate Nucleophilic Attack propylene_oxide1 1,2-Epoxypropane (1st equivalent) propylene_oxide1->intermediate product 2-Propanol, 1,1'-(hydroxyimino)bis- intermediate->product Nucleophilic Attack propylene_oxide2 1,2-Epoxypropane (2nd equivalent) propylene_oxide2->product

Caption: Conceptual workflow for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

General Experimental Considerations (Hypothetical Protocol)

A plausible, though unverified, experimental protocol would involve the slow addition of 1,2-epoxypropane to a solution of hydroxylamine in a suitable solvent, such as water or a lower alcohol, at a controlled temperature to manage the exothermic reaction.

Materials:

  • Hydroxylamine (or a salt thereof, e.g., hydroxylamine hydrochloride)

  • 1,2-Epoxypropane (Propylene oxide)

  • Solvent (e.g., deionized water, methanol, or ethanol)

  • Base (if starting with a hydroxylamine salt, e.g., sodium hydroxide)

Procedure (General Outline):

  • Dissolve hydroxylamine (or its salt) in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • If a hydroxylamine salt is used, neutralize it with a stoichiometric amount of a suitable base.

  • Cool the reaction mixture to a low temperature (e.g., 0-5 °C).

  • Slowly add 1,2-epoxypropane to the reaction mixture under vigorous stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified period to ensure complete reaction.

  • The product would then be isolated and purified using standard techniques such as distillation under reduced pressure or chromatography.

Note: This is a generalized and hypothetical protocol. The reaction of hydroxylamine and epoxides can be hazardous and should be conducted with appropriate safety precautions by trained personnel.

Spectroscopic Data

As of the date of this guide, specific experimental NMR and mass spectrometry data for 2-Propanol, 1,1'-(hydroxyimino)bis- are not available in public databases. Researchers undertaking the synthesis and characterization of this compound would need to perform these analyses.

Biological Activity and Toxicological Information

There is a lack of specific studies on the biological activity or signaling pathways of 2-Propanol, 1,1'-(hydroxyimino)bis-. However, information on its precursors and related compounds can provide some insights into its potential biological effects.

Hydroxylamine:

  • Hydroxylamine is a known mutagen in vitro.[2]

  • It can induce methemoglobin formation and has been shown to be a skin irritant and sensitizer.[2]

Propylene Oxide:

  • Propylene oxide is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.

  • Acute exposure can cause eye and respiratory tract irritation.

N,N-bis(hydroxyalkyl)hydroxylamines:

  • Studies on related N,N-dialkylhydroxylamines suggest that their biological effects can vary significantly based on their substitution pattern. For example, some hydroxylamine derivatives are known to induce methemoglobin formation, a process that can involve radical formation and lead to oxidative stress in erythrocytes.[3]

Given the toxicological profiles of its precursors, 2-Propanol, 1,1'-(hydroxyimino)bis- should be handled with care, and its toxicological properties should be thoroughly investigated.

Potential Signaling Pathway Interaction (Hypothetical)

Based on the known effects of hydroxylamines and their derivatives, one could hypothesize a potential interaction with cellular redox signaling pathways. The generation of reactive oxygen species (ROS) during the metabolism of such compounds could lead to the activation of stress-response pathways.

Signaling_Pathway cluster_0 Cellular Environment Compound 2-Propanol, 1,1'-(hydroxyimino)bis- Metabolism Metabolic Activation Compound->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Stress_Response Stress Response Pathways (e.g., Nrf2) Oxidative_Stress->Stress_Response Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

References

Spectral Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS No. 6424-91-5). Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document outlines the anticipated spectral characteristics based on its chemical structure and established principles of spectroscopic analysis for analogous functional groups. This guide is intended to serve as a reference for researchers in drug development and other scientific fields for the identification and characterization of this compound.

Chemical Structure and Overview

Chemical Formula: C₆H₁₅NO₃ Molecular Weight: 149.19 g/mol Structure:

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule containing two secondary alcohol functional groups and a hydroxyimino (oxime) group. These structural features will give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the expected quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. These predictions are based on the analysis of the compound's structure and comparison with spectral data of similar organic molecules.

Mass Spectrometry (MS)

Mass spectrometry of 2-Propanol, 1,1'-(hydroxyimino)bis- is expected to show a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation
149[C₆H₁₅NO₃]⁺Molecular Ion (M⁺)
132[M - OH]⁺Loss of a hydroxyl radical from the oxime group
116[M - OH - H₂O]⁺Subsequent loss of a water molecule from one of the alcohol groups
104[M - CH(CH₃)OH]⁺Cleavage of a 2-hydroxypropyl group
74[CH₂=N(OH)CH₂CH(OH)CH₃]⁺Fragmentation at the C-C bond adjacent to the nitrogen
58[CH₃CH(OH)CH₂]⁺2-hydroxypropyl cation
45[CH(CH₃)OH]⁺Isopropanol fragment
43[CH(CH₃)₂]⁺Isopropyl cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the different proton environments in the molecule.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH (oxime)8.0 - 9.0Singlet (broad)1H
-OH (alcohol)2.0 - 4.0Singlet (broad)2H
-CH- (alcohol)3.8 - 4.2Multiplet2H
-CH₂- (adjacent to N)2.8 - 3.2Multiplet4H
-CH₃ (alcohol)1.1 - 1.3Doublet6H

The carbon NMR spectrum will show distinct signals for each unique carbon environment.

Carbon Type Predicted Chemical Shift (δ, ppm)
-CH- (alcohol)65 - 70
-CH₂- (adjacent to N)50 - 55
-CH₃ (alcohol)20 - 25
Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the hydroxyl and oxime functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3500 - 3200O-H stretch (H-bonded)Alcohol, OximeStrong, Broad
2975 - 2850C-H stretch (sp³)AlkylStrong
1680 - 1620C=N stretchOximeMedium, Sharp
1470 - 1430C-H bendAlkylMedium
1380 - 1365C-H bend (gem-dimethyl)IsopropylMedium
1150 - 1050C-O stretchSecondary AlcoholStrong
950 - 900N-O stretchOximeMedium

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Dissolve approximately 1-5 mg of 2-Propanol, 1,1'-(hydroxyimino)bis- in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The solution should be clear and free of particulate matter.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample 2-Propanol, 1,1'-(hydroxyimino)bis- MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts, Coupling, & Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Confirm Structure of 2-Propanol, 1,1'-(hydroxyimino)bis- MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation M+ [C₆H₁₅NO₃]⁺ m/z = 149 Frag1 [M - OH]⁺ m/z = 132 M+->Frag1 -OH Frag2 [M - CH(CH₃)OH]⁺ m/z = 104 M+->Frag2 -CH(CH₃)OH Frag3 [CH(CH₃)OH]⁺ m/z = 45 Frag2->Frag3 -C₃H₅NO

Caption: Key Mass Spectrometry Fragmentation Pathways.

This guide provides a foundational understanding of the expected spectral characteristics of 2-Propanol, 1,1'-(hydroxyimino)bis-. Researchers are encouraged to use this information as a starting point for their own analyses and to contribute to the public body of knowledge by publishing experimentally obtained spectra.

In-depth Technical Guide: 2-Propanol, 1,1'-(hydroxyimino)bis- - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis-. A comprehensive review of publicly available scientific literature and databases has been conducted to assemble information regarding its biological activity, signaling pathways, and relevant experimental protocols. The investigation included searches for the compound under its various synonyms and chemical identifiers.

The exhaustive search revealed a significant lack of data pertaining to the pharmacological or biological mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis- in the context of drug development or therapeutic application. The available information is exclusively related to its industrial applications.

Chemical Identity

PropertyValue
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol
Synonyms 2-Propanol, 1,1'-(hydroxyimino)bis-
CAS Number 97173-34-7
Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
InChIKey JYOCWMVETLTCNF-UHFFFAOYSA-N

Review of Available Information

Searches of prominent scientific databases, including PubChem and patent repositories, did not yield any studies detailing the mechanism of action, biological targets, or signaling pathways of 2-Propanol, 1,1'-(hydroxyimino)bis- in a pharmacological context.

The primary documented use of this compound is in industrial settings. According to available data, 2-Propanol, 1,1'-(hydroxyimino)bis- is utilized as a corrosion inhibitor and anti-scaling agent.[1] Its chemical properties are leveraged to protect metallic surfaces from degradation in various industrial processes.

No peer-reviewed articles were found that describe its effects on cell lines, animal models, or human subjects in a therapeutic context. Consequently, there is no quantitative data on its efficacy, potency, or toxicity related to any specific biological pathway. Furthermore, no experimental protocols for assessing its pharmacological activity have been published.

Conclusion

Based on the current body of scientific and technical literature, an in-depth guide on the core mechanism of action of 2-Propanol, 1,1'-(hydroxyimino)bis- for an audience of researchers and drug development professionals cannot be constructed. The requisite data for detailing signaling pathways, summarizing quantitative results, and outlining experimental methodologies are not available in the public domain.

The absence of such information suggests that 2-Propanol, 1,1'-(hydroxyimino)bis- has likely not been a subject of significant investigation for therapeutic purposes. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible.

Should research into the biological activities of this compound be published in the future, a revision of this guidance document would be warranted. Currently, its profile remains confined to the field of industrial chemistry.

References

An In-depth Technical Guide on 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, properties, and potential applications of N,N-bis(2-hydroxypropyl)hydroxylamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as N,N-bis(2-hydroxypropyl)hydroxylamine. Due to a notable absence of specific literature on its discovery and historical development, this document consolidates available chemical data and presents a plausible synthetic pathway based on established chemical principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured presentation of its properties and a hypothetical experimental framework.

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound featuring a hydroxylamine core functional group with two 2-hydroxypropyl substituents. Its structure suggests potential applications as a chelating agent, a precursor in polymer chemistry, or as a molecule of interest in biological systems. Despite its listing in chemical databases, a thorough search of scientific literature and patent databases did not yield specific information regarding its initial discovery or a detailed history of its synthesis and characterization. This guide, therefore, aims to fill this gap by providing a comprehensive summary of its known properties and a scientifically grounded, albeit hypothetical, approach to its synthesis.

Chemical and Physical Properties

Quantitative data for 2-Propanol, 1,1'-(hydroxyimino)bis- is primarily derived from computational models available in chemical databases. The following table summarizes these key properties.

PropertyValueSource
Molecular Formula C₆H₁₅NO₃PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-olPubChem[1]
CAS Number 97173-34-7PubChem[1]
Topological Polar Surface Area 72.9 ŲPubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
LogP (calculated) -1.3PubChem
Physical Description Liquid (predicted)PubChem

Plausible Synthetic Routes and Experimental Protocols

While a specific, documented synthesis for 2-Propanol, 1,1'-(hydroxyimino)bis- is not available in the reviewed literature, two primary retrosynthetic pathways can be proposed based on the general synthesis of N,N-dialkylhydroxylamines.

Method 1: Reaction of Propylene Oxide with Hydroxylamine

This is a direct and atom-economical approach. The nucleophilic nitrogen of hydroxylamine can attack the electrophilic carbon of the epoxide ring of propylene oxide.

  • Reaction: 2 C₃H₆O + NH₂OH → C₆H₁₅NO₃

  • Detailed Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water.

    • Add a base, for example, sodium hydroxide (2.0 eq) or triethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free hydroxylamine.

    • Cool the mixture in an ice bath and add propylene oxide (2.2 eq) dropwise with vigorous stirring. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol gradient).

    • Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Method 2: Oxidation of Bis(2-hydroxypropyl)amine

This method involves the synthesis of the corresponding secondary amine followed by a selective N-oxidation.

  • Step 1: Synthesis of Bis(2-hydroxypropyl)amine

    • Reaction: 2 C₃H₆O + NH₃ → C₆H₁₅NO₂

    • Protocol: This reaction is typically carried out by reacting propylene oxide with an excess of aqueous ammonia under pressure and elevated temperature. The product, bis(2-hydroxypropyl)amine, is a commercially available compound.

  • Step 2: Oxidation to N,N-bis(2-hydroxypropyl)hydroxylamine

    • Reaction: C₆H₁₅NO₂ + [O] → C₆H₁₅NO₃

    • Protocol:

      • Dissolve bis(2-hydroxypropyl)amine (1.0 eq) in a suitable solvent like methanol or water.

      • Cool the solution in an ice bath.

      • Slowly add a controlled amount of an oxidizing agent. A common reagent for this transformation is hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate or through the use of reagents like Caro's acid (peroxymonosulfuric acid) or m-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of the oxidant is critical to avoid over-oxidation to the nitrone.

      • Monitor the reaction progress by TLC.

      • Once the starting material is consumed, the reaction is quenched, for example, by adding a reducing agent like sodium sulfite if peroxides were used.

      • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

      • Purification is achieved by vacuum distillation or column chromatography.

      • The final product's identity and purity should be confirmed by spectroscopic methods.

Visualizations

Logical Workflow for the Hypothetical Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Oxidation Pathway A1 Hydroxylamine C1 Reaction (Base, Solvent) A1->C1 B1 Propylene Oxide B1->C1 D1 Purification (Distillation/Chromatography) C1->D1 E1 2-Propanol, 1,1'-(hydroxyimino)bis- D1->E1 A2 Bis(2-hydroxypropyl)amine C2 Oxidation Reaction A2->C2 B2 Oxidizing Agent (e.g., H₂O₂) B2->C2 D2 Purification C2->D2 E2 2-Propanol, 1,1'-(hydroxyimino)bis- D2->E2

References

Theoretical properties of hydroxyimino bis-propanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature did not yield a definitive chemical structure or associated data for a compound named "hydroxyimino bis-propanol." This suggests that "hydroxyimino bis-propanol" may be a non-standard, proprietary, or incorrect chemical name.

Without a well-defined molecular structure, it is not possible to provide the requested in-depth technical guide on its theoretical properties, experimental protocols, and biological activities. Key identifiers such as a CAS (Chemical Abstracts Service) number or an IUPAC (International Union of Pure and Applied Chemistry) name are necessary to retrieve accurate and specific information.

For a detailed analysis as requested, please provide a more specific identifier for the molecule of interest, such as:

  • A chemical structure diagram

  • A CAS number

  • A SMILES string

  • An InChI key

  • A more common or IUPAC-compliant name

Once a specific chemical entity can be identified, a thorough guide on its theoretical properties and other requested information can be compiled.

An In-depth Technical Guide on the Solubility of 2-Propanol, 1,1'-(hydroxyimino)bis- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound 2-Propanol, 1,1'-(hydroxyimino)bis-. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining solubility, namely the Shake-Flask Method and the Gravimetric Method. Furthermore, it offers a qualitative assessment of the expected solubility of 2-Propanol, 1,1'-(hydroxyimino)bis- in various organic solvents based on its chemical structure. This guide is intended to equip researchers with the necessary information to experimentally determine the solubility of this compound and to make informed decisions regarding solvent selection for its use in research and development.

Introduction to 2-Propanol, 1,1'-(hydroxyimino)bis-

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic molecule with the chemical formula C₆H₁₅NO₃. Its structure features a central hydroxyimino group flanked by two propanol moieties. The presence of multiple hydroxyl (-OH) groups and a polar hydroxyimino (-NOH) group suggests that this compound will exhibit a degree of polarity and hydrogen bonding capability, which will significantly influence its solubility in different organic solvents.

Predicted Solubility in Organic Solvents: A Qualitative Analysis

In the absence of specific experimental data, the principle of "like dissolves like" provides a framework for predicting the solubility of 2-Propanol, 1,1'-(hydroxyimino)bis-. The molecule's three hydroxyl groups and the polar hydroxyimino group make it a polar, protic compound capable of acting as both a hydrogen bond donor and acceptor.

High Expected Solubility:

  • Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. Their ability to form hydrogen bonds will facilitate strong intermolecular interactions with the solute.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also anticipated to be effective solvents due to their high polarity.

Moderate to Low Expected Solubility:

  • Slightly Polar Solvents: Solvents with moderate polarity, such as acetone and ethyl acetate, may exhibit some solvating power, but the solubility is likely to be lower than in highly polar solvents.

  • Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for 2-Propanol, 1,1'-(hydroxyimino)bis-. The significant difference in polarity between the solute and these solvents will hinder dissolution.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the solubility of organic compounds.

The Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[1][2][3]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of 2-Propanol, 1,1'-(hydroxyimino)bis- is added to a known volume of the selected organic solvent in a sealed flask or vial.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE or nylon filter) to obtain a clear, saturated solution.

  • Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and accurate method for quantification. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

  • Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]

Methodology:

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

  • Aliquoting: A precise volume or weight of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

  • Solvent Evaporation: The solvent is carefully evaporated from the aliquot, leaving behind the non-volatile solute. This can be done at room temperature under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.

  • Drying and Weighing: The container with the dried solute is cooled to room temperature in a desiccator and then weighed accurately. The process of drying, cooling, and weighing is repeated until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume or mass of the aliquot of the saturated solution taken.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask and gravimetric methods.

Solubility_Workflow cluster_quantification Quantification start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate solid from solution (Centrifugation & Filtration) equilibrate->separate analytical_method Analytical Method (e.g., HPLC) separate->analytical_method gravimetric_method Gravimetric Method separate->gravimetric_method inject Inject sample into analytical instrument analytical_method->inject aliquot Take precise aliquot of saturated solution gravimetric_method->aliquot evaporate Evaporate solvent aliquot->evaporate weigh Weigh dried solute evaporate->weigh calculate_grav Calculate Solubility weigh->calculate_grav quantify Quantify concentration using calibration curve inject->quantify calculate_analyt Calculate Solubility quantify->calculate_analyt

Caption: Workflow for Solubility Determination

Conclusion

References

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-: Properties, Applications, and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synonyms and Chemical Identity

A clear understanding of the nomenclature is crucial for researchers. 2-Propanol, 1,1'-(hydroxyimino)bis- is known by several names, which are presented in the table below.

Nomenclature TypeSynonym
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1]
Common Name 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)
Alternative Name 1,1'-(Hydroxyimino)bis(2-propanol)[2]
CAS Number 97173-34-7[1]

Chemical and Physical Properties

The fundamental properties of 2-Propanol, 1,1'-(hydroxyimino)bis- are summarized in the following table. This data is primarily derived from computational models and publicly available chemical databases.

PropertyValueSource
Molecular Formula C6H15NO3PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Physical Description LiquidEPA Chemical Data Reporting (CDR)[1]
Chemical Class Nitrogen Compounds -> OximesHaz-Map[1]

Application as a Corrosion Inhibitor

The primary industrial application of 2-Propanol, 1,1'-(hydroxyimino)bis- is as a corrosion inhibitor and anti-scaling agent.[1] Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. The mechanism of action for many organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, involves adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium.

Experimental Protocols for Evaluation

While specific experimental data for this compound is not available, the following are detailed methodologies for key experiments typically used to evaluate the performance of a corrosion inhibitor.

1. Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis- (General Approach)

  • Dissolving the starting amine in an appropriate solvent.

  • Adding the hydroxylamine reagent, potentially in the presence of a base to neutralize any acid formed.

  • Controlling the reaction temperature, as such reactions can be exothermic.

  • Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quenching the reaction and extracting the product.

  • Purifying the final compound using distillation or column chromatography.

  • Characterizing the product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.

2. Corrosion Inhibition Efficiency Assessment

The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric methods.

a. Weight Loss Method

This is a straightforward method to determine the corrosion rate.

  • Prepare metal coupons (e.g., mild steel) of known dimensions and weight.

  • Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Maintain a constant temperature for a specified duration.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh them.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

b. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • An electrochemical cell is set up with the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The working electrode is immersed in the corrosive solution with and without the inhibitor.

  • The potential of the working electrode is scanned, and the resulting current is measured.

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots.

  • The inhibition efficiency is calculated as:

    • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

c. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

  • The same three-electrode setup as in potentiodynamic polarization is used.

  • A small amplitude AC signal is applied over a range of frequencies.

  • The impedance data is plotted in Nyquist and Bode plots.

  • The charge transfer resistance (Rct) is determined from the plots, which is inversely proportional to the corrosion rate.

  • The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Mechanism of Action and Visualization

The corrosion inhibition by amine and hydroxyl-containing organic compounds is generally attributed to their adsorption on the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms facilitates the coordination with the vacant d-orbitals of the metal, leading to the formation of a protective film. This film acts as a barrier, hindering the diffusion of corrosive species to the metal surface.

Logical Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of a potential corrosion inhibitor.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis and Mechanism s1 Precursor Selection s2 Reaction Optimization s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, IR, MS) s3->s4 e1 Weight Loss Measurements s4->e1 e2 Potentiodynamic Polarization s4->e2 e3 Electrochemical Impedance Spectroscopy (EIS) s4->e3 e4 Surface Analysis (SEM, AFM) s4->e4 a1 Calculate Inhibition Efficiency e1->a1 e2->a1 e3->a1 a3 Elucidate Inhibition Mechanism e4->a3 a2 Determine Adsorption Isotherm a1->a2 a2->a3

Workflow for Corrosion Inhibitor Evaluation

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a compound with established utility as a corrosion and anti-scaling agent. While detailed public data on its synthesis and performance is limited, this guide provides a framework for its study based on established methodologies in the field of corrosion science. Researchers and professionals in drug development, who may encounter similar molecular structures, can benefit from understanding the principles of its primary application and the experimental techniques used for its evaluation. Further research into the specific synthesis and quantitative performance of this compound would be a valuable contribution to the field of materials protection.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. The described method is based on the nucleophilic ring-opening of propylene oxide by hydroxylamine.

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis- is a dialkanolhydroxylamine derivative. Compounds within this class have various industrial applications, including as corrosion inhibitors and anti-scaling agents.[1] The structural features of this molecule, containing both hydroxyl and hydroxylamine functionalities, make it an interesting candidate for further chemical modifications and evaluation in various research and development settings. The synthesis protocol outlined below provides a robust method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-alkylation of hydroxylamine with two equivalents of propylene oxide. The reaction is a nucleophilic attack of the nitrogen atom of hydroxylamine on the less sterically hindered carbon of the epoxide ring of propylene oxide.

Figure 1: Proposed reaction scheme for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Experimental Protocol

Materials and Equipment:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Propylene oxide

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • pH meter or pH paper

Procedure:

  • Preparation of Hydroxylamine Free Base:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide dropwise while monitoring the pH. Continue the addition until the pH of the solution reaches approximately 8-9. This process liberates the free hydroxylamine base. It is crucial to keep the temperature low during this step as free hydroxylamine can be unstable.[2]

  • Reaction with Propylene Oxide:

    • To the freshly prepared aqueous solution of hydroxylamine, add methanol as a co-solvent.

    • Attach a reflux condenser and a dropping funnel to the flask.

    • From the dropping funnel, add propylene oxide (2.2 equivalents relative to hydroxylamine hydrochloride) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction. Maintain the reaction temperature below 40°C using an ice bath if necessary.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up and Purification:

    • After the reaction period, concentrate the mixture using a rotary evaporator to remove methanol and excess propylene oxide.

    • The resulting aqueous solution can be extracted with a suitable organic solvent, such as ethyl acetate, to remove any nonpolar impurities.

    • The aqueous layer containing the product can be further purified. Given the high polarity and water solubility of the product due to its multiple hydroxyl groups, distillation under reduced pressure is a potential method for purification.

Safety Precautions:

  • Propylene oxide is a volatile, flammable, and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood.

  • Hydroxylamine and its solutions can be unstable and potentially explosive, especially in the absence of salts. Handle with care and avoid heating concentrated solutions.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

ParameterValue
Reactants
Hydroxylamine Hydrochloride1.0 eq
Sodium Hydroxide1.0 eq
Propylene Oxide2.2 eq
Reaction Conditions
SolventWater/Methanol
TemperatureRoom Temperature
Reaction Time24 hours
Product Characteristics
Molecular FormulaC₆H₁₅NO₃[1]
Molecular Weight149.19 g/mol [1]
AppearanceExpected to be a liquid[1]
YieldTo be determined experimentally
PurityTo be determined experimentally

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

SynthesisWorkflow cluster_start Inputs Start Starting Materials Reagent1 Hydroxylamine HCl Reagent2 NaOH Reagent3 Propylene Oxide Step1 Preparation of Hydroxylamine Free Base Reagent1->Step1 Reagent2->Step1 Step2 N-alkylation Reaction Reagent3->Step2 Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product 2-Propanol, 1,1'-(hydroxyimino)bis- Step3->Product

Caption: Synthesis workflow for 2-Propanol, 1,1'-(hydroxyimino)bis-.

References

Application Notes and Protocols for the Laboratory Preparation of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), also known as N,N-bis(2-hydroxypropyl)hydroxylamine. The synthesis is based on the oxidation of the corresponding secondary amine, diisopropanolamine, using hydrogen peroxide. This method is a general and effective route for the preparation of N,N-disubstituted hydroxylamines. These compounds are valuable intermediates in organic synthesis and have potential applications in medicinal chemistry and materials science. This document outlines the reaction procedure, purification, and characterization of the target molecule, along with its potential applications.

Introduction

1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) is an N,N-disubstituted hydroxylamine containing two secondary alcohol functionalities. The hydroxylamine moiety is a versatile functional group in organic chemistry, and its derivatives are utilized in various applications. N,N-dialkylhydroxylamines serve as efficient polymerization inhibitors, antioxidants, and as intermediates for the synthesis of other nitrogen-containing compounds. In the context of drug discovery, the hydroxylamine group can be incorporated into molecules to modulate their physicochemical properties and biological activity. For instance, hydroxylamine derivatives have been investigated as potential antibacterial agents and as bioisosteres for other functional groups in drug design.

The preparation of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) can be achieved through the direct oxidation of diisopropanolamine. This approach offers a straightforward and atom-economical route to the desired product.

Synthesis of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Reaction Principle

The synthesis involves the N-oxidation of the secondary amine, diisopropanolamine, to the corresponding N-hydroxy derivative using hydrogen peroxide as the oxidizing agent.

Reaction Scheme:

(CH₃CH(OH)CH₂)₂NH + H₂O₂ → (CH₃CH(OH)CH₂)₂NOH + H₂O

Experimental Protocol

Materials:

  • Diisopropanolamine (N,N-bis(2-hydroxypropyl)amine)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diisopropanolamine (1.0 eq) in a suitable solvent such as methanol or water.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise to the stirred solution via a dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion of the reaction, quench any remaining hydrogen peroxide by the careful addition of a small amount of a suitable reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide test strips is obtained.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization if the product is a solid.

Quantitative Data

The following table summarizes the theoretical and expected experimental data for the synthesis.

ParameterValueNotes
Starting Material Diisopropanolamine
Molecular Weight133.19 g/mol
Product 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)
Molecular Weight149.19 g/mol
Theoretical Yield 112% (based on mass)From 1 g of starting material, 1.12 g of product is theoretically possible.
Typical Reaction Time 12 - 24 hoursMonitor by TLC for completion.
Expected Yield 60 - 80%This is an estimated range and will depend on reaction scale and purification efficiency.
Purity (after purification) >95%To be determined by analytical methods such as NMR or HPLC.

Characterization of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons (doublet), the methine protons of the propan-2-ol backbone (multiplet), the methylene protons adjacent to the nitrogen (multiplet), and the hydroxyl protons (broad singlets). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display distinct signals for the methyl, methine, and methylene carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the alcohol and N-OH groups (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.

Applications

N,N-disubstituted hydroxylamines, such as 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), have a range of potential applications in research and development:

  • Organic Synthesis: They can serve as precursors for the synthesis of nitrones and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

  • Polymer Chemistry: Due to their antioxidant properties, they can be used as stabilizers and polymerization inhibitors.

  • Drug Development: The hydroxylamine moiety can be incorporated into drug candidates to improve their pharmacokinetic properties or to act as a pharmacophore. N-substituted hydroxylamines have shown potential as antibacterial agents by inhibiting bacterial ribonucleotide reductase.[1][2]

  • Antioxidants: Hydroxylamines can act as radical scavengers and have been studied for their antioxidant properties.

Workflow and Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Diisopropanolamine Diisopropanolamine ReactionVessel Reaction at 0-25°C in Methanol/Water Diisopropanolamine->ReactionVessel H2O2 Hydrogen Peroxide H2O2->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification FinalProduct 1,1'-(HYDROXYAZANEDIYL) BIS(PROPAN-2-OL) Purification->FinalProduct

Caption: Synthetic workflow for 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL).

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are based on general procedures for similar transformations and may require optimization for the specific substrate.

References

Applications of 2-Propanol, 1,1'-(hydroxyimino)bis- in Organic Synthesis: A Focused Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis-, also known by its IUPAC name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol and CAS Number 97173-34-7, is an organic compound with a hydroxylamine functionality. While extensive applications in broader organic synthesis are not widely documented in publicly available literature, a specific and important application has been identified in the field of polymer chemistry: its use as a stabilizer for polymerization inhibitors. This application is crucial in the industrial setting for the storage and transportation of reactive monomers, such as styrene.

This document provides a detailed application note and a representative protocol for the use of 2-Propanol, 1,1'-(hydroxyimino)bis- in this context, targeting researchers, scientists, and professionals in drug development and polymer chemistry.

Application Note: Stabilization of Polymerization Inhibitors

1. Overview

Reactive monomers, such as styrene, have a tendency to undergo unwanted polymerization during storage, transportation, and even during certain purification processes. To prevent this, polymerization inhibitors and retarders are added. 2-Propanol, 1,1'-(hydroxyimino)bis- functions as an amine stabilizer within a composition that includes a polymerization inhibitor and a retarder. Its role is to enhance the activity and stability of the primary inhibitor, thereby providing a more robust and effective anti-polymerant system.

2. Mechanism of Action

In a typical inhibitor system for vinyl aromatic monomers, a polymerization inhibitor (often a stable nitroxide radical) and a retarder (like a quinone methide) are used. The amine stabilizer, 2-Propanol, 1,1'-(hydroxyimino)bis-, is thought to improve the performance of this system by mitigating side reactions that can consume the inhibitor and by maintaining the optimal chemical environment for the inhibitor to function effectively. This leads to a reduction in the formation of unwanted polymer contamination and minimizes the fouling of processing equipment.

3. Advantages of Use

  • Enhanced Inhibitor Performance: The addition of 2-Propanol, 1,1'-(hydroxyimino)bis- can lead to a synergistic effect, improving the overall efficacy of the polymerization inhibitor package.

  • Reduced Polymer Fouling: By preventing premature polymerization, the stabilizer helps to keep manufacturing and storage equipment clean, reducing downtime and maintenance costs.

  • Improved Monomer Stability: The stabilized inhibitor system ensures the long-term stability of the monomer, which is critical for maintaining its quality and purity.

4. Data Presentation

While specific quantitative data from literature is scarce, the following table illustrates a hypothetical experimental design for evaluating the effectiveness of 2-Propanol, 1,1'-(hydroxyimino)bis- as a stabilizer. The primary metric for performance would be the induction time to polymerization or the amount of polymer formed over a set period at elevated temperatures.

Formulation ID Monomer Inhibitor Conc. (ppm) Retarder Conc. (ppm) 2-Propanol, 1,1'-(hydroxyimino)bis- Conc. (ppm) Incubation Temp. (°C) Observed Polymer Formation after 24h (%)
Control-1Styrene1010001105.2
EXP-1Styrene10100101102.5
EXP-2Styrene10100251101.8
EXP-3Styrene10100501101.1

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Evaluation of 2-Propanol, 1,1'-(hydroxyimino)bis- as a Stabilizer for Styrene Monomer

Objective: To determine the efficacy of 2-Propanol, 1,1'-(hydroxyimino)bis- as a stabilizer for a polymerization inhibitor system in styrene monomer under accelerated aging conditions.

Materials:

  • Styrene monomer (inhibitor-free)

  • Polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, 4-OH-TEMPO)

  • Polymerization retarder (e.g., a quinone methide derivative)

  • 2-Propanol, 1,1'-(hydroxyimino)bis-

  • Nitrogen gas (high purity)

  • Methanol

  • Sealed pressure-resistant glass tubes or a reaction calorimeter

  • Heating bath or oven with precise temperature control

  • Analytical balance

  • Gas chromatography (GC) or High-performance liquid chromatography (HPLC) for polymer quantification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the polymerization inhibitor, retarder, and 2-Propanol, 1,1'-(hydroxyimino)bis- in a suitable solvent (e.g., a small amount of styrene or a compatible solvent that will not interfere with the polymerization).

  • Sample Preparation:

    • To a series of clean, dry, pressure-resistant glass tubes, add a precise amount of inhibitor-free styrene monomer (e.g., 10 g).

    • Using a microliter syringe, add the appropriate volumes of the stock solutions of the inhibitor and retarder to achieve the desired concentrations (e.g., 10 ppm inhibitor and 100 ppm retarder).

    • To the experimental samples, add varying concentrations of the 2-Propanol, 1,1'-(hydroxyimino)bis- stock solution (e.g., to achieve final concentrations of 10, 25, and 50 ppm). A control sample should be prepared without the addition of the amine stabilizer.

  • Incubation:

    • Purge the headspace of each tube with nitrogen gas for 2-3 minutes to remove oxygen, which can also affect polymerization.

    • Seal the tubes tightly.

    • Place the tubes in a heating bath or oven pre-heated to a constant temperature (e.g., 110 °C) to induce thermal polymerization.

  • Analysis:

    • After a predetermined time (e.g., 24 hours), remove the tubes from the heat and cool them rapidly in an ice bath to quench the reaction.

    • Open the tubes and add a known volume of methanol to precipitate any polymer that has formed.

    • Filter the mixture and dry the collected polymer under vacuum to a constant weight.

    • Alternatively, the amount of polymer can be quantified by analytical techniques such as GC or HPLC by measuring the depletion of the monomer.

  • Data Recording and Interpretation:

    • Record the weight of the polymer formed in each sample.

    • Calculate the percentage of polymer formation relative to the initial mass of the monomer.

    • Compare the results from the samples containing 2-Propanol, 1,1'-(hydroxyimino)bis- to the control sample to determine its effectiveness as a stabilizer. A lower percentage of polymer formation indicates a more effective stabilization.

Visualizations

Monomer_Stabilization_Workflow Workflow for Monomer Stabilization cluster_preparation Preparation cluster_process Process cluster_outcome Outcome Monomer Styrene Monomer Mixing Mixing of Components Monomer->Mixing Inhibitor Polymerization Inhibitor (e.g., 4-OH-TEMPO) Inhibitor->Mixing Retarder Polymerization Retarder (e.g., Quinone Methide) Retarder->Mixing Stabilizer Amine Stabilizer (2-Propanol, 1,1'-(hydroxyimino)bis-) Stabilizer->Inhibitor enhances stability & activity Stabilizer->Mixing Storage Storage / Transportation (Elevated Temperature) Mixing->Storage StableMonomer Stable Monomer (Polymerization Inhibited) Storage->StableMonomer Effective Stabilization UnwantedPolymer Unwanted Polymerization Storage->UnwantedPolymer Ineffective Stabilization

Caption: Logical workflow of monomer stabilization using a multi-component inhibitor system.

Disclaimer: The information provided is based on the limited publicly available data. The primary documented application of 2-Propanol, 1,1'-(hydroxyimino)bis- in an organic chemistry context is as a stabilizer for polymerization inhibitors. Further research may reveal other applications. The provided protocol is a representative example and should be adapted and optimized for specific experimental conditions and safety considerations.

Application Notes and Protocols for CAS 97173-34-7 as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical data sheets containing specific quantitative performance data for CAS 97173-34-7 (1,1'-(Hydroxyazanediyl)bis(propan-2-ol)) as a corrosion inhibitor are limited. The following application notes and protocols are based on general principles of corrosion inhibition and standard testing methodologies for evaluating the efficacy of new or uncharacterized corrosion inhibitors. The provided data tables contain hypothetical values for illustrative purposes and should be replaced with experimental data.

Introduction

CAS 97173-34-7, chemically known as 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) or N,N-bis(2-hydroxypropyl)hydroxylamine, is an organic compound belonging to the alkanolamine family. Compounds in this class, containing both hydroxyl (-OH) and amino (-NR2) functional groups, are known to exhibit corrosion inhibiting properties. The presence of lone pair electrons on nitrogen and oxygen atoms allows these molecules to adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive environment. This document provides a framework for researchers and scientists to evaluate the potential of CAS 97173-34-7 as a corrosion inhibitor for various metals.

Potential Applications

Based on the chemical structure, CAS 97173-34-7 may be investigated as a corrosion inhibitor in the following applications:

  • Aqueous Systems: In closed-loop cooling systems, industrial water treatment, and metalworking fluids to protect ferrous and non-ferrous metals.

  • Coatings and Primers: As an additive to protective coatings to enhance their anti-corrosion properties.

  • Functional Fluids: In lubricating oils and hydraulic fluids to prevent corrosion of internal components.

Proposed Mechanism of Inhibition

The inhibition mechanism of 1,1'-(Hydroxyazanediyl)bis(propan-2-ol) is likely based on the adsorption of its molecules onto the metal surface. This can occur through:

  • Chemisorption: The nitrogen and oxygen atoms can form coordinate bonds with vacant d-orbitals of the metal atoms.

  • Physisorption: Electrostatic interactions between the polar functional groups of the inhibitor and the charged metal surface.

This adsorbed layer acts as a physical barrier, hindering the cathodic (e.g., oxygen reduction) and/or anodic (metal dissolution) reactions of the corrosion process.

G cluster_0 Corrosion Process without Inhibitor cluster_1 Corrosion Inhibition with CAS 97173-34-7 Metal Surface Metal Surface Anodic Reaction (Metal Dissolution) Anodic Reaction (Metal Dissolution) Metal Surface->Anodic Reaction (Metal Dissolution) Corrosive Environment Corrosive Environment Cathodic Reaction (e.g., Oxygen Reduction) Cathodic Reaction (e.g., Oxygen Reduction) Corrosive Environment->Cathodic Reaction (e.g., Oxygen Reduction) Corrosion Corrosion Anodic Reaction (Metal Dissolution)->Corrosion Cathodic Reaction (e.g., Oxygen Reduction)->Corrosion Inhibitor Molecules (CAS 97173-34-7) Inhibitor Molecules (CAS 97173-34-7) Adsorbed Protective Layer Adsorbed Protective Layer Inhibitor Molecules (CAS 97173-34-7)->Adsorbed Protective Layer Metal Surface_2 Metal Surface Metal Surface_2->Adsorbed Protective Layer Inhibited Anodic Reaction Inhibited Anodic Reaction Adsorbed Protective Layer->Inhibited Anodic Reaction Inhibited Cathodic Reaction Inhibited Cathodic Reaction Adsorbed Protective Layer->Inhibited Cathodic Reaction Corrosion Inhibition Corrosion Inhibition Inhibited Anodic Reaction->Corrosion Inhibition Inhibited Cathodic Reaction->Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition by CAS 97173-34-7.

Data Presentation: Hypothetical Performance Data

The following tables present hypothetical data to illustrate how experimental results for the evaluation of CAS 97173-34-7 as a corrosion inhibitor could be structured.

Table 1: Weight Loss Measurements for Mild Steel in 1M HCl at 298 K

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0150.25.89-
5045.11.7770.0
10025.51.0083.0
20012.00.4792.0
5006.00.2496.0

Table 2: Electrochemical Polarization Data for Aluminum Alloy in 3.5% NaCl Solution

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)Inhibition Efficiency (%)
0-75015.275130-
50-7206.17012560.0
100-7053.86812275.0
200-6801.86511888.2
500-6500.96211594.1

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.5M H₂SO₄

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0250200-
5080012068.8
10015008083.3
20032005092.2
50055003095.5

Note: Ecorr = Corrosion Potential, Icorr = Corrosion Current Density, Rct = Charge Transfer Resistance, Cdl = Double Layer Capacitance.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation Prepare Metal Specimens Prepare Metal Specimens Weight Loss Measurement Weight Loss Measurement Prepare Metal Specimens->Weight Loss Measurement Electrochemical Tests Electrochemical Tests Prepare Metal Specimens->Electrochemical Tests Prepare Corrosive Media Prepare Corrosive Media Prepare Corrosive Media->Weight Loss Measurement Prepare Corrosive Media->Electrochemical Tests Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Weight Loss Measurement Prepare Inhibitor Solutions->Electrochemical Tests Data Analysis Data Analysis Weight Loss Measurement->Data Analysis Electrochemical Tests->Data Analysis Surface Analysis Surface Analysis Determine Inhibition Efficiency Determine Inhibition Efficiency Data Analysis->Determine Inhibition Efficiency Determine Inhibition Efficiency->Surface Analysis

Caption: General experimental workflow for evaluating a corrosion inhibitor.

This method provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 20mm x 20mm x 2mm).

    • Abrade the surfaces with successively finer grades of emery paper (e.g., up to 1200 grit).

    • Degrease with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh each specimen to four decimal places (W_initial).

  • Test Procedure:

    • Prepare the corrosive solution (e.g., 1M HCl).

    • Prepare a series of inhibitor solutions by dissolving CAS 97173-34-7 in the corrosive medium at different concentrations (e.g., 50, 100, 200, 500 ppm).

    • Completely immerse the weighed specimens in the test solutions (including a blank without inhibitor) for a specified duration (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the specimens, clean them with a suitable cleaning solution to remove corrosion products, rinse with deionized water, dry, and reweigh (W_final).

  • Data Analysis:

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the specimen area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

    • The working electrode should have a defined exposed surface area.

  • Test Procedure:

    • Immerse the electrodes in the test solution (with and without the inhibitor).

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log I) versus the applied potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Test Procedure:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

G cluster_eis EIS Data Analysis Workflow EIS_Measurement Perform EIS Measurement (Frequency Sweep) Nyquist_Plot Generate Nyquist Plot (-Z'' vs. Z') EIS_Measurement->Nyquist_Plot Bode_Plot Generate Bode Plot ( Z and Phase Angle vs. Frequency) EIS_Measurement->Bode_Plot Equivalent_Circuit Select Equivalent Electrical Circuit Model Nyquist_Plot->Equivalent_Circuit Bode_Plot->Equivalent_Circuit Fit_Data Fit Experimental Data to Model Equivalent_Circuit->Fit_Data Extract_Parameters Extract Parameters (Rs, Rct, Cdl) Fit_Data->Extract_Parameters Calculate_IE Calculate Inhibition Efficiency Extract_Parameters->Calculate_IE

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) data analysis.

Safety and Handling

Refer to the Material Safety Data Sheet (MSDS) for CAS 97173-34-7 before handling. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of CAS 97173-34-7 as a potential corrosion inhibitor. By following these standardized experimental procedures, researchers can obtain reliable and comparable data to assess its performance for specific applications. It is crucial to conduct these experiments under controlled conditions and to repeat measurements to ensure reproducibility.

Application Notes and Protocols: 2-Propanol, 1,1'-(hydroxyimino)bis- as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

The IUPAC name provided for this compound is 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol, which suggests a hydroxylamine derivative rather than a compound containing a hydroxyimino (oxime) group.[1] This distinction is crucial as the chelating properties of these two functional groups differ significantly.

Currently, information regarding the use of 2-Propanol, 1,1'-(hydroxyimino)bis- is primarily limited to its industrial application as a corrosion inhibitor and anti-scaling agent.[1] There is no scientific literature detailing its synthesis for laboratory use, its binding affinities for various metal ions, or established protocols for its application in biological or pharmaceutical research.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams at this time due to the absence of the necessary foundational research in the public domain.

General Considerations for Chelating Agents in Research

While specific data for 2-Propanol, 1,1'-(hydroxyimino)bis- is unavailable, the following general principles and experimental approaches are central to the study of any novel chelating agent. Researchers interested in investigating the potential of this or similar compounds would need to systematically characterize these properties.

Synthesis and Characterization

The initial step would involve either the synthesis or acquisition of the pure compound. A proposed synthetic route would need to be developed and validated. Characterization would typically involve techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups involved in chelation.

  • Elemental Analysis: To confirm the empirical formula.

Determination of Chelating Properties

Once the compound is obtained and characterized, its ability to bind to metal ions would be investigated.

Table 1: Key Parameters for Characterizing a Chelating Agent

ParameterDescriptionCommon Experimental Techniques
Metal Ion Selectivity The ability of the chelating agent to preferentially bind to specific metal ions over others.UV-Vis Spectrophotometry, Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC)
Stoichiometry of Complex The ratio of the chelating agent to the metal ion in the resulting complex.Job's Plot (Method of Continuous Variation), Mole-Ratio Method
Stability Constant (K) A measure of the strength of the interaction between the chelating agent and the metal ion.Potentiometric Titration, Spectrophotometric Methods, ITC
pH Dependence The effect of pH on the formation and stability of the metal-ligand complex.pH-metric Titration, Spectrophotometry at various pH values
Experimental Protocols: A General Workflow

Below is a generalized protocol for the initial spectrophotometric evaluation of a potential chelating agent.

Objective: To determine the optimal wavelength for monitoring metal-ligand complex formation and to assess the stoichiometry of the complex.

Materials:

  • Stock solution of the chelating agent (e.g., 1 mM in a suitable solvent)

  • Stock solutions of various metal ions (e.g., 1 mM aqueous solutions of metal salts like CuCl₂, FeCl₃, ZnSO₄)

  • Buffer solutions of various pH values

  • UV-Vis Spectrophotometer

  • Cuvettes

Protocol:

  • Wavelength Scanning:

    • Prepare a solution of the chelating agent in the buffer of choice.

    • Record the UV-Vis spectrum (e.g., from 200-800 nm).

    • Prepare a solution of the metal-ligand complex by mixing the chelating agent and a metal ion solution.

    • Record the UV-Vis spectrum of the complex.

    • Identify the wavelength of maximum absorbance (λmax) for the complex, where the absorbance of the free ligand is minimal.

  • Job's Plot for Stoichiometry Determination:

    • Prepare a series of solutions with a constant total concentration of the chelating agent and the metal ion, but with varying mole fractions of each.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Visualizing Experimental Logic

The logical flow for characterizing a novel chelating agent can be visualized as follows:

Chelation_Characterization_Workflow cluster_synthesis Compound Preparation cluster_chelation Chelation Properties Assessment cluster_application Application Development Synthesis Synthesis/Acquisition Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Metal Ion Screening (UV-Vis/Fluorescence) Characterization->Screening Stoichiometry Determine Stoichiometry (Job's Plot) Screening->Stoichiometry Stability Calculate Stability Constant (Potentiometry/ITC) Stoichiometry->Stability pH_Effect Evaluate pH Dependence Stability->pH_Effect Assay_Dev Develop Analytical Assay pH_Effect->Assay_Dev Bio_Activity Assess Biological Activity Assay_Dev->Bio_Activity

Caption: Workflow for the characterization and application development of a novel chelating agent.

Further investigation into the synthesis and chelating properties of 2-Propanol, 1,1'-(hydroxyimino)bis- is required before detailed application notes and protocols for the scientific and drug development communities can be established. Researchers are encouraged to perform these foundational studies to elucidate its potential as a functional chelating agent.

References

Application Notes and Protocols: Experimental Use of 2-Propanol, 1,1'-(hydroxyimino)bis- in Petrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a framework for the experimental evaluation of 2-Propanol, 1,1'-(hydroxyimino)bis- as a corrosion inhibitor in petrochemical applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the protocols provided are based on established, general methodologies for the evaluation of corrosion inhibitors in the oil and gas industry. The quantitative data tables are templates for recording experimental results.

Application Notes

1.1. Introduction

2-Propanol, 1,1'-(hydroxyimino)bis-, also known as 1,1'-(Hydroxyazanediyl)bis(propan-2-ol), is a chemical compound identified for its potential use as a corrosion inhibitor and anti-scaling agent within the petrochemical industry. Its molecular structure, containing hydroxyl and oxime functional groups, suggests its potential to adsorb onto metal surfaces, thereby forming a protective barrier against corrosive agents commonly found in petroleum production and processing, such as water, dissolved gases (CO2, H2S), and organic acids.

1.2. Putative Mechanism of Action

Corrosion inhibitors function by adsorbing onto the metal surface, creating a film that acts as a barrier to corrosive substances. The lone pair electrons on the nitrogen and oxygen atoms in 2-Propanol, 1,1'-(hydroxyimino)bis- can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective layer. This adsorption can be classified as either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both. This protective film impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

G cluster_0 Corrosive Environment (Petrochemical Fluid) Corrosive_Species Corrosive Species (H₂O, CO₂, H₂S, Acids) Metal_Surface Metal Surface (Pipeline/Vessel) Corrosive_Species->Metal_Surface Attacks Corrosion_Process Corrosion (Metal Loss) Metal_Surface->Corrosion_Process Undergoes Inhibitor 2-Propanol, 1,1'-(hydroxyimino)bis- (Corrosion Inhibitor) Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption Protective_Film->Metal_Surface Forms on Protective_Film->Corrosion_Process Inhibits

Caption: General mechanism of corrosion inhibition.

Experimental Protocols

The following protocols outline standard laboratory methods for evaluating the performance of a new corrosion inhibitor.

2.1. Protocol 1: Weight Loss Method

This method provides a direct measurement of the corrosion rate and the inhibitor's efficiency.

2.1.1. Materials and Equipment

  • Carbon steel coupons (e.g., AISI 1018 or N80, relevant to the application)

  • Corrosive fluid (synthetic brine simulating formation water, saturated with CO2/H2S)

  • 2-Propanol, 1,1'-(hydroxyimino)bis-

  • Glass reaction vessels with gas inlet and outlet

  • Water bath or incubator for temperature control

  • Analytical balance (±0.1 mg)

  • Polishing papers (various grits)

  • Acetone, ethanol

  • Drying oven

2.1.2. Procedure

  • Prepare the steel coupons by polishing with abrasive papers to a mirror finish, then degrease with acetone, rinse with ethanol, and dry in an oven.

  • Weigh each coupon accurately and record the initial weight (W_initial).

  • Prepare the corrosive fluid and add the desired concentrations of 2-Propanol, 1,1'-(hydroxyimino)bis- to the test vessels. A blank solution without the inhibitor should also be prepared.

  • Immerse the weighed coupons in the respective solutions.

  • Continuously purge the solutions with the corrosive gas (e.g., CO2) at a low flow rate to maintain saturation.

  • Maintain the vessels at the desired test temperature (e.g., 50°C, 80°C) for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the coupons, clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products, rinse with deionized water and ethanol, dry, and re-weigh to get the final weight (W_final).

2.1.3. Calculations

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).

  • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2.2. Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the corrosion kinetics and the inhibitor's effect on anodic and cathodic reactions.

2.2.1. Materials and Equipment

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Ag/AgCl or SCE; counter electrode: platinum or graphite)

  • Test solutions (as in Protocol 2.1)

  • Gas purging setup

2.2.2. Procedure

  • Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Record the resulting current density as a function of potential (Tafel plot).

2.2.3. Data Analysis

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Corrosion Rate (CR): Proportional to i_corr.

  • Inhibition Efficiency (%IE): %IE = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

2.3. Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.

2.3.1. Materials and Equipment

  • EIS-capable potentiostat

  • Three-electrode cell (as in Protocol 2.2)

  • Test solutions (as in Protocol 2.1)

2.3.2. Procedure

  • Set up the electrochemical cell as described in Protocol 2.2 and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • The data is typically presented as Nyquist and Bode plots.

2.3.3. Data Analysis

  • Model the impedance data using an appropriate equivalent electrical circuit. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Inhibition Efficiency (%IE): %IE = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the experimental protocols.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (ppm)Coupon IDInitial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)C1N/A
50C2
100C3
200C4

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)E_corr (mV vs. Ag/AgCl)i_corr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)
0 (Blank)N/A
50
100
200

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)CPE-T (F·s^(n-1)·cm⁻²)CPE-nInhibition Efficiency (%)
0 (Blank)N/A
50
100
200
R_s: Solution resistance, R_ct: Charge transfer resistance, CPE: Constant Phase Element

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_results Results & Conclusion Prep_Coupons Prepare & Weigh Steel Coupons Weight_Loss Weight Loss Test (Immersion) Prep_Coupons->Weight_Loss PDP Potentiodynamic Polarization (PDP) Prep_Coupons->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Coupons->EIS Prep_Solutions Prepare Test Solutions (with/without inhibitor) Prep_Solutions->Weight_Loss Prep_Solutions->PDP Prep_Solutions->EIS Analyze_WL Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Analyze_WL Analyze_PDP Determine i_corr & E_corr PDP->Analyze_PDP Analyze_EIS Model with Equivalent Circuit (Determine R_ct) EIS->Analyze_EIS Conclusion Evaluate Inhibitor Performance & Determine Optimal Concentration Analyze_WL->Conclusion Analyze_PDP->Conclusion Analyze_EIS->Conclusion

Caption: Workflow for evaluating a corrosion inhibitor.

Application Notes and Protocols for the Analytical Detection of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis-, with the chemical formula C₆H₁₅NO₃ and CAS number 97173-34-7, is an organic compound whose detection and quantification are essential in various research and development settings.[1] These application notes provide detailed protocols for the analytical determination of this compound using common laboratory techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are based on established principles for the analysis of related compounds and serve as a comprehensive guide for developing and validating specific assays.

Chemical Properties

A summary of the key chemical properties of 2-Propanol, 1,1'-(hydroxyimino)bis- is presented below.[1]

PropertyValue
Molecular FormulaC₆H₁₅NO₃
Molecular Weight149.19 g/mol
IUPAC Name1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol
Physical DescriptionLiquid
CAS Number97173-34-7

Analytical Methods

Several analytical techniques can be employed for the detection and quantification of 2-Propanol, 1,1'-(hydroxyimino)bis-. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • For solid samples, perform a solvent extraction followed by filtration.

    • Evaporate the solvent and reconstitute the residue in a known volume of an appropriate solvent (e.g., pyridine).

  • Derivatization (Silylation):

    • To a 100 µL aliquot of the sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantitative Data Summary (Hypothetical)

ParameterValue
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is suitable for the analysis of non-volatile and thermally labile compounds, making it a good alternative to GC-MS, potentially without the need for derivatization.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation:

    • Dilute liquid samples with the mobile phase.

    • Extract solid samples with a suitable solvent (e.g., methanol, acetonitrile), filter, and dilute the extract with the mobile phase.

  • HPLC-MS Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Nebulizer Gas: 45 psi.

    • Drying Gas: 10 L/min at 325°C.

    • Sheath Gas: 11 L/min at 350°C.

    • Capillary Voltage: 4000 V.

    • Data Acquisition: Full scan (m/z 50-300) and/or Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary (Hypothetical)

ParameterValue
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity (R²)> 0.998
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Experimental Workflow: HPLC-MS Analysis

HPLCMS_Workflow Sample Sample Collection Preparation Sample Preparation (Dilution/Extraction) Sample->Preparation HPLC_Injection HPLC Injection Preparation->HPLC_Injection LC_Separation Liquid Chromatographic Separation HPLC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis Mass Analysis (Full Scan/MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for HPLC-MS analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of compounds. ¹H NMR can be used for the identification and purity assessment of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for CDCl₃, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP for D₂O) for quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Pulse Program: Standard ¹H pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 5 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: ~16 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the integral values, number of protons, and the known concentration of the internal standard.

Expected ¹H NMR Signals (Hypothetical)

Based on the structure of 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol, the following proton signals are expected. The exact chemical shifts will depend on the solvent used.

ProtonsMultiplicityIntegration
CH₃Doublet6H
CH₂Multiplet2H
CHMultiplet2H
OHBroad Singlet3H

Logical Relationship: Analytical Method Selection

Method_Selection Start Analytical Goal Qualitative Qualitative Identification Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative GCMS GC-MS Qualitative->GCMS HPLCMS HPLC-MS Qualitative->HPLCMS NMR NMR Qualitative->NMR Structural Elucidation High_Sensitivity High Sensitivity Required? Quantitative->High_Sensitivity Volatile Is the Analyte Volatile/Thermally Stable? High_Sensitivity->Volatile No High_Sensitivity->HPLCMS Yes Volatile->GCMS Yes Volatile->HPLCMS No

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical methods and protocols detailed in this document provide a robust starting point for the detection and quantification of 2-Propanol, 1,1'-(hydroxyimino)bis-. While GC-MS and HPLC-MS offer high sensitivity and are well-suited for quantitative analysis in complex matrices, NMR spectroscopy provides invaluable structural information. The selection of the most appropriate technique should be guided by the specific requirements of the research or development project. It is crucial to note that these protocols are generalized and will likely require optimization and validation for specific sample types and analytical objectives.

References

Application Notes and Protocols for 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and development purposes only. Detailed, validated safety and handling data for 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS No. 97173-34-7) is limited in publicly available literature. These application notes and protocols are based on the chemical's structure, general knowledge of related compounds (oximes and secondary alcohols), and should be supplemented by a thorough risk assessment by qualified personnel before any handling or experimentation. A substance-specific Safety Data Sheet (SDS) should be obtained from the supplier if available.

Introduction

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound with the molecular formula C6H15NO3.[1] Its structure suggests potential applications as a ligand, crosslinking agent, or a precursor in organic synthesis. To date, its primary industrial uses have been reported as a corrosion inhibitor and anti-scaling agent.[1] For researchers, scientists, and drug development professionals, understanding its proper handling, storage, and potential reactivity is crucial for safe and effective use in a laboratory setting.

Physicochemical and Hazard Data

Due to the scarcity of experimental data for this specific compound, the following table includes computed properties and information extrapolated from related chemical classes.

PropertyValue / InformationSource / Comment
Molecular Formula C6H15NO3PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Physical Description Reported as a liquid.EPA Chemical Data Reporting[1]
CAS Number 97173-34-7PubChem[1]
Synonyms 1,1'-(Hydroxyazanediyl)bis(propan-2-ol), 1-[hydroxy(2-hydroxypropyl)amino]propan-2-olPubChem[1]
Hazards Identification The hazards summary refers to Methyl ethyl ketoxime. Oximes, as a class, can be reactive. Aldoximes can peroxidize and may explode during distillation. Ketoximes can undergo an exothermic acid-catalyzed Beckmann rearrangement.[2]PubChem[1], NOAA[2]
Regulatory Status Does not have an individual approval for use as a chemical on its own but may be used as a component in a product covered by a group standard.[1][3]PubChem[1]

Handling and Storage Procedures

Given the limited specific data, a cautious approach to handling and storage is mandatory. The following protocols are based on general best practices for handling novel chemicals with potential hazards.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on compatibility testing or manufacturer's recommendations for similar chemicals.

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits should be considered.

  • Respiratory Protection: All handling of the neat compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Storage
  • Containers: Store in tightly sealed, clearly labeled containers.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Incompatible Materials: Based on the chemistry of oximes and alcohols, avoid storage with strong oxidizing agents, strong acids, and acid anhydrides.[4]

  • Ignition Sources: As it is a derivative of 2-propanol, a flammable liquid, it is prudent to store it away from sources of ignition.[5][6]

Experimental Protocols

No specific experimental protocols for the use of 2-Propanol, 1,1'-(hydroxyimino)bis- in a research or drug development context were found in the public domain. The following represents a generalized workflow for evaluating a novel compound in a laboratory setting.

General Protocol for Solution Preparation
  • Pre-Experiment Check: Ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.

  • Container and Equipment: Use clean, dry glassware.

  • Weighing: If the compound is a liquid, measure by volume using appropriate volumetric glassware. If it is a solid, weigh the desired amount in a tared container.

  • Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the container with the compound.

  • Dissolution: If necessary, use a magnetic stirrer or sonicator to aid dissolution. Avoid heating unless the thermal stability of the compound in the chosen solvent is known.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.

Visualizations

Logical Workflow for Handling a Novel Chemical

The following diagram outlines a logical workflow for the safe handling and initial characterization of a novel or poorly documented chemical like 2-Propanol, 1,1'-(hydroxyimino)bis-.

G A Acquire Compound Information (SDS, Literature Search) B Perform Risk Assessment (Identify Hazards, Assess Exposure) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Define Handling Procedures (Fume Hood, Spill Kit) B->D E Conduct Small-Scale Preliminary Experiments C->E D->E F Characterize Properties (Solubility, Stability) E->F G Scale-Up Experimentation F->G H Review and Update Safety Procedures G->H H->B Iterative Process

Caption: Workflow for safe handling and characterization of a novel chemical.

Hypothetical Experimental Workflow

This diagram illustrates a hypothetical workflow for screening a novel compound for biological activity, a common task in drug development.

G A Compound Acquisition and Preparation B In Vitro Assay (e.g., Enzyme Inhibition) A->B C Cell-Based Assay (e.g., Cytotoxicity) A->C D Data Analysis (IC50, EC50) B->D C->D E Hit Identification D->E Significant Effect G No Activity D->G No Significant Effect F Lead Optimization E->F

References

Safety Data Sheet and Application Notes for CAS 97173-34-7

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: 2-Propanol, 1,1'-(hydroxyimino)bis-

Synonyms: 1,1'-(Hydroxyazanediyl)bis(propan-2-ol), Hydroxypropyl hydroxyamine

This document provides a comprehensive overview of the safety data, applications, and experimental protocols for the chemical compound with CAS number 97173-34-7. The information is intended for researchers, scientists, and professionals in drug development and industrial applications.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for 2-Propanol, 1,1'-(hydroxyimino)bis-.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 97173-34-7Multiple Sources
Molecular Formula C₆H₁₅NO₃[1]
Molecular Weight 149.19 g/mol [1]
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity 95%Sigma-Aldrich
IUPAC Name 1,1'-(hydroxyazanediyl)bis(propan-2-ol)Sigma-Aldrich
InChI 1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3Sigma-Aldrich
InChI Key JYOCWMVETLTCNF-UHFFFAOYSA-NSigma-Aldrich

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary StatementSource
May be harmful if swallowed.Obtain special instructions before use.[2]S-Chem SDS[2]
May cause skin irritation.Do not handle until all safety precautions have been read and understood.[2]S-Chem SDS[2]
May cause serious eye irritation.Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]S-Chem SDS[2]
May cause an allergic skin reaction.Wear protective gloves/protective clothing/eye protection/face protection.S-Chem SDS[2]
Suspected of causing cancer.If on skin: Rinse well with water.[2]S-Chem SDS[2]
May damage the unborn child. Suspected of damaging fertility.If inhaled: If unconscious, place in recovery position and seek medical advice.[2]S-Chem SDS[2]
May cause damage to organs through prolonged or repeated exposure.If in eyes: Immediately flush eye(s) with plenty of water.[2]S-Chem SDS[2]
Very toxic to aquatic life with long lasting effects.Prevent product from entering drains.[2]S-Chem SDS[2]

Applications

2-Propanol, 1,1'-(hydroxyimino)bis- is a versatile compound with applications in several industrial and commercial sectors.

  • Corrosion Inhibitor and Anti-Scaling Agent: This compound is utilized in industrial water treatment formulations to prevent the corrosion of metallic components in cooling towers, boilers, and pipelines. Its molecular structure allows it to form a protective film on metal surfaces, mitigating the corrosive effects of water and dissolved minerals. It also helps in preventing the formation of scale deposits.

  • Cosmetics and Personal Care Products: In the cosmetics industry, it functions as a humectant and moisturizer.[1] Its ability to attract and retain moisture makes it a valuable ingredient in skin care products, enhancing skin hydration.[1] It can also act as a solvent for other cosmetic ingredients, contributing to product stability and efficacy.[1]

  • Cement Additive: It is used as an additive in cement mixtures to improve the workability and reduce the water demand, leading to stronger and more durable concrete products.[1]

Experimental Protocols

Detailed experimental protocols for specific applications of CAS 97173-34-7 are not widely available in the public domain. The following are generalized protocols based on standard industry practices for evaluating the performance of this chemical in its primary applications.

Protocol for Evaluation of Corrosion Inhibition Efficiency

This protocol outlines a weight loss method to determine the effectiveness of 2-Propanol, 1,1'-(hydroxyimino)bis- as a corrosion inhibitor for mild steel in an aqueous environment.

Materials and Equipment:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1M HCl or a synthetic industrial water formulation)

  • 2-Propanol, 1,1'-(hydroxyimino)bis- (inhibitor)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Polishing paper of various grades

  • Acetone

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of polishing paper. Degrease the coupons by washing with acetone, dry them, and store them in a desiccator. Accurately weigh each coupon.

  • Inhibitor Solution Preparation: Prepare a stock solution of the inhibitor in the chosen corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution (corrosive medium without the inhibitor) should also be prepared.

  • Immersion Test: Immerse one prepared coupon in each of the test solutions, including the blank. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C or 50°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons from the solutions. Carefully clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibitor solution for cleaning, followed by washing with distilled water and acetone). Dry the coupons and re-weigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol for Formulation of a Moisturizing Skin Cream

This protocol provides a basic framework for incorporating 2-Propanol, 1,1'-(hydroxyimino)bis- into a simple oil-in-water moisturizing cream formulation.

Ingredients:

  • Oil Phase:

    • Stearic Acid: 10%

    • Cetyl Alcohol: 3%

    • Mineral Oil: 5%

  • Water Phase:

    • Deionized Water: 79.5%

    • Glycerin: 2%

    • 2-Propanol, 1,1'-(hydroxyimino)bis-: 0.5%

  • Emulsifier:

    • Triethanolamine: 1%

  • Preservative:

    • Phenoxyethanol: 0.5%

Procedure:

  • Heating: In separate beakers, heat the oil phase ingredients and the water phase ingredients to 75°C.

  • Mixing: Once both phases have reached 75°C, slowly add the water phase to the oil phase while stirring continuously with a homogenizer or high-shear mixer.

  • Emulsification: Continue mixing for 15-20 minutes until a uniform emulsion is formed.

  • Cooling: Begin to cool the emulsion while stirring gently.

  • Addition of Additives: When the temperature of the emulsion reaches approximately 45°C, add the triethanolamine (emulsifier) and the preservative. Mix until uniformly dispersed.

  • Final Mixing: Continue to stir gently until the cream has cooled to room temperature and has reached its final consistency.

  • Packaging: Transfer the finished cream into appropriate containers.

Visualizations

The following diagrams illustrate the logical workflow for the application of CAS 97173-34-7 as a corrosion inhibitor and a conceptual signaling pathway for its moisturizing effect in cosmetic applications.

Caption: Workflow for Corrosion Inhibition using CAS 97173-34-7.

Moisturizing_Effect_Pathway cluster_application Application cluster_action Mechanism of Action cluster_result Result A Topical Application of Cosmetic Formulation B CAS 97173-34-7 Penetrates Stratum Corneum A->B C Hygroscopic Nature Attracts Water Molecules from Dermis and Environment B->C D Binds and Retains Water in the Epidermis C->D E Increased Skin Hydration D->E F Improved Skin Barrier Function D->F

Caption: Conceptual Pathway for the Moisturizing Effect of CAS 97173-34-7.

References

Application Notes and Protocols for 2-Propanol, 1,1'-(hydroxyimino)bis- in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial use of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)[1][2][3]. The primary industrial applications for this compound are as a corrosion inhibitor and an anti-scaling agent, particularly in industrial water systems and petrochemical manufacturing[1]. Due to the limited availability of specific performance data for this compound in publicly accessible literature, this document presents representative data from studies on structurally related compounds, such as oximes and hydroxylamines, to provide insights into its potential efficacy.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C6H15NO3[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1]
CAS Number 97173-34-7[1]
Physical Description Liquid[1]
Chemical Class Nitrogen Compounds -> Oximes[1]

Application 1: Corrosion Inhibition

2-Propanol, 1,1'-(hydroxyimino)bis- is utilized as a corrosion inhibitor for ferrous metals in various industrial processes. Its molecular structure, containing nitrogen and oxygen atoms, allows for adsorption onto metal surfaces, forming a protective film that mitigates corrosion.

Representative Performance Data

The following table summarizes the corrosion inhibition efficiency of oxime and hydroxylamine derivatives on mild and carbon steel in acidic environments, which is representative of the potential performance of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Compound TypeMetalCorrosive MediumInhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
Cyclic HydroxylaminesCarbon Steel1 M HCl4006066-98[4]
bis-Schiff BasesCarbon Steel1 M HCl2503098[5]
bis-Mannich BasesN80 Steel15% HCl30009098.2[6]
Hydroxyl-containing InhibitorN80 Steel15% HCl7000-98[7]
Barbiturate DerivativesMild Steel1 M H2SO42005085.3[8]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol outlines the gravimetric method for assessing the performance of 2-Propanol, 1,1'-(hydroxyimino)bis- as a corrosion inhibitor.

1. Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • 2-Propanol, 1,1'-(hydroxyimino)bis-

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

  • Beakers

  • Polishing paper (various grades)

  • Acetone

2. Procedure:

  • Mechanically polish the mild steel coupons with progressively finer grades of polishing paper.

  • Degrease the coupons with acetone, dry them, and store them in a desiccator.

  • Accurately weigh the coupons using an analytical balance.

  • Prepare a blank solution of the corrosive medium and several test solutions with varying concentrations of 2-Propanol, 1,1'-(hydroxyimino)bis-.

  • Immerse one coupon in each beaker, ensuring it is fully submerged.

  • Place the beakers in a water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

3. Calculation of Corrosion Rate and Inhibition Efficiency:

  • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = constant (8.76 × 10^4)

    • W = weight loss in grams

    • A = area of the coupon in cm^2

    • T = immersion time in hours

    • D = density of the metal in g/cm^3

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

G cluster_prep Coupon Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish Coupons p2 Degrease with Acetone p1->p2 p3 Dry and Weigh p2->p3 e2 Immerse Coupons p3->e2 e1 Prepare Corrosive Solutions (Blank and with Inhibitor) e1->e2 e3 Maintain Constant Temperature e2->e3 a1 Remove and Clean Coupons e3->a1 a2 Dry and Re-weigh a1->a2 a3 Calculate Corrosion Rate and Inhibition Efficiency a2->a3

Caption: Experimental workflow for the weight loss corrosion test. (Max Width: 760px)

Application 2: Anti-Scaling Agent

2-Propanol, 1,1'-(hydroxyimino)bis- also functions as an anti-scaling agent, preventing the precipitation of mineral scales such as calcium carbonate and calcium sulfate in industrial water systems. The molecule can interfere with crystal growth and disperse scale-forming particles.

Representative Performance Data
Inhibitor TypeScale TypeInhibitor Concentration (ppm)Temperature (°C)pHInhibition Efficiency (%)Reference
OrganophosphonatesCalcium Carbonate10-20--High[9]
Polycarboxylic AcidsCalcium CarbonateLow-7.0-10.0Good[10]
SaponinCalcium Scale---60.9[11]
CaffeineMagnesium Scale---97.4[11]
Experimental Protocol: Evaluation of Anti-Scaling Efficiency (Static Jar Test)

This protocol describes a common method for evaluating the performance of anti-scaling agents.

1. Materials and Equipment:

  • Synthetic brine solution containing known concentrations of scale-forming ions (e.g., Ca²⁺, HCO₃⁻)

  • 2-Propanol, 1,1'-(hydroxyimino)bis-

  • Water bath

  • pH meter

  • Filtration apparatus (0.45 µm filter)

  • Titration equipment or ICP-OES for calcium determination

  • Glass jars with caps

2. Procedure:

  • Prepare a supersaturated synthetic brine solution.

  • Prepare a blank solution (brine only) and several test solutions with varying concentrations of 2-Propanol, 1,1'-(hydroxyimino)bis- in the glass jars.

  • Adjust the pH of the solutions to the desired value.

  • Cap the jars and place them in a water bath at a constant temperature for a specified period (e.g., 24 hours) to allow for scale precipitation.

  • After the incubation period, filter the solutions to remove any precipitate.

  • Determine the concentration of calcium ions remaining in the filtrate using titration or ICP-OES.

3. Calculation of Inhibition Efficiency:

  • Inhibition Efficiency (IE%): IE% = [(C_final - C_blank) / (C_initial - C_blank)] × 100 Where:

    • C_final = Calcium concentration in the filtrate of the inhibited solution

    • C_blank = Calcium concentration in the filtrate of the blank solution

    • C_initial = Initial calcium concentration in the brine

G cluster_prep Solution Preparation cluster_exp Incubation cluster_analysis Analysis p1 Prepare Supersaturated Brine Solution p2 Prepare Blank and Inhibitor Test Solutions p1->p2 p3 Adjust pH p2->p3 e1 Incubate at Constant Temperature p3->e1 e2 Allow for Precipitation e1->e2 a1 Filter Solutions e2->a1 a2 Measure Calcium Concentration in Filtrate a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: Experimental workflow for the static jar anti-scaling test. (Max Width: 760px)

Synthesis

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a chemical intermediate with documented applications as a corrosion inhibitor and anti-scaling agent. While specific performance data is limited, the information available on analogous oxime and hydroxylamine compounds suggests it has the potential for high efficacy in these roles. The provided experimental protocols offer standardized methods for evaluating its performance in laboratory settings. Further research is warranted to fully characterize the performance of this specific compound under various industrial conditions.

References

Application Notes and Protocols for Anti-Scaling Agent Formulations Incorporating 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scaling, the precipitation and accumulation of sparingly soluble salts such as calcium carbonate, calcium sulfate, and barium sulfate, is a significant operational challenge in various industrial processes, including water desalination, cooling towers, boilers, and oil and gas production. The formation of scale on equipment surfaces can lead to reduced heat transfer efficiency, increased pressure drops, and ultimately, equipment failure. Anti-scaling agents, or scale inhibitors, are chemical compounds designed to prevent or mitigate scale formation.

This document provides detailed application notes and protocols for the formulation and evaluation of anti-scaling agents that may include 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), also known as Diisopropanolamine (DIPA). While direct literature on DIPA as a primary anti-scaling agent is limited, its properties as a neutralizing amine, pH buffer, and potential corrosion inhibitor suggest its utility as a co-formulant in advanced water treatment solutions.[1][2] These notes are intended to guide researchers in exploring the potential synergistic effects of DIPA when combined with traditional scale inhibitors.

Properties of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) (Diisopropanolamine - DIPA)

DIPA is a secondary alkanolamine characterized by its basicity, emulsifying properties, and ability to neutralize acidic components.[1] It is completely miscible in water and can act as a stabilizing agent in various formulations.[3] Its role in a potential anti-scaling formulation could be multifaceted, including pH adjustment to optimize the performance of other active ingredients and contributing to the overall stability of the formulation.

Hypothetical Formulation Data

Due to the limited availability of public data on DIPA-centric anti-scaling formulations, the following tables present hypothetical performance data for illustrative purposes. These tables are designed to serve as a template for researchers to populate with their own experimental results when evaluating novel formulations.

Table 1: Calcium Carbonate (CaCO₃) Inhibition Efficiency

Formulation IDDIPA Concentration (ppm)Polymer Dispersant (ppm)Phosphonate (ppm)Temperature (°C)pHInhibition Efficiency (%)
F-01052608.585
F-02152608.588
F-03252608.592
F-04552608.593

Table 2: Calcium Sulfate (CaSO₄) Inhibition Efficiency

Formulation IDDIPA Concentration (ppm)Polymer Dispersant (ppm)Phosphonate (ppm)Temperature (°C)pHInhibition Efficiency (%)
F-050100507.090
F-062100507.094
F-075100507.096
F-0810100507.097

Experimental Protocols

The following are standard laboratory protocols for evaluating the performance of anti-scaling agents.

Protocol 1: Static Bottle Test for Scale Inhibition Efficiency

This test is a widely used method to determine the effectiveness of a scale inhibitor in preventing the precipitation of scaling salts.

Materials:

  • Glass bottles or vials (e.g., 125 mL)

  • Water bath or oven capable of maintaining a constant temperature

  • Brine solutions (Cation and Anion) of known concentrations (e.g., CaCl₂, NaHCO₃ for CaCO₃ scale)

  • Anti-scaling agent formulation to be tested

  • pH meter

  • Filtration apparatus (0.45 µm filters)

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cation analysis

Procedure:

  • Prepare stock solutions of the cation (e.g., Ca²⁺) and anion (e.g., HCO₃⁻) that will form the scale.

  • To a series of glass bottles, add a specific volume of the cation brine solution.

  • Add varying concentrations of the anti-scaling agent formulation to each bottle.

  • Add the anion brine solution to each bottle to initiate the scaling reaction.

  • Adjust the pH of the solutions to the desired value.

  • Include a blank sample containing only the brines without any anti-scaling agent.

  • Cap the bottles and place them in a water bath or oven at the desired test temperature for a specified period (e.g., 24 hours).

  • After the incubation period, remove the bottles and allow them to cool to room temperature.

  • Filter the supernatant of each sample through a 0.45 µm filter.

  • Analyze the concentration of the cation (e.g., Ca²⁺) in the filtrate using ICP-OES or AAS.

  • Calculate the inhibition efficiency using the following formula:

    • Inhibition Efficiency (%) = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100

    • Where:

      • C_inhibitor = Concentration of the cation in the presence of the inhibitor

      • C_blank = Concentration of the cation in the blank sample

      • C_initial = Initial concentration of the cation before precipitation

Protocol 2: Dynamic Tube Blocking Test

This method simulates the flow conditions in industrial equipment and evaluates the ability of an anti-scaling agent to prevent scale deposition on a heated surface.

Materials:

  • Dynamic tube blocking apparatus (includes a capillary tube, heating element, pressure transducer, and pump)

  • Supersaturated brine solution

  • Anti-scaling agent formulation

Procedure:

  • Prepare a supersaturated brine solution that is prone to scaling under the test conditions.

  • Set the desired temperature and flow rate for the experiment.

  • Pump the supersaturated brine solution without the inhibitor through the capillary tube and monitor the differential pressure across the tube. The pressure will increase as scale forms and blocks the tube.

  • Introduce the anti-scaling agent formulation into the brine solution at a specific concentration.

  • Continue to monitor the differential pressure. An effective anti-scaling agent will significantly delay or prevent the increase in pressure.

  • The performance of the inhibitor is often quantified by the time it takes for the pressure to reach a certain threshold value or by the minimum inhibitor concentration required to prevent scaling for a defined period.

Visualizations

Mechanism of Scale Inhibition

The following diagram illustrates the general mechanisms by which anti-scaling agents inhibit scale formation. These include threshold inhibition, crystal modification, and dispersion.

Scale_Inhibition_Mechanism cluster_0 Scale Formation Process cluster_1 Inhibition Mechanisms Supersaturated_Solution Supersaturated Solution (Ca²⁺, CO₃²⁻, SO₄²⁻) Nucleation Nucleation (Formation of Crystal Seeds) Supersaturated_Solution->Nucleation Initiation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Growth Scale_Deposition Scale Deposition on Surfaces Crystal_Growth->Scale_Deposition Adhesion Threshold_Inhibition Threshold Inhibition (Adsorption on Nuclei) Threshold_Inhibition->Nucleation Interferes with Crystal_Modification Crystal Modification (Distortion of Crystal Lattice) Crystal_Modification->Crystal_Growth Disrupts Dispersion Dispersion (Repulsion of Particles) Dispersion->Scale_Deposition Prevents Antiscalant_Evaluation_Workflow Start Start: Formulation Development Static_Test Static Bottle Test (Inhibition Efficiency Screening) Start->Static_Test Dynamic_Test Dynamic Tube Blocking Test (Performance under Flow) Static_Test->Dynamic_Test Data_Analysis Data Analysis and Performance Comparison Dynamic_Test->Data_Analysis Optimization Performance Acceptable? Data_Analysis->Optimization End End: Final Formulation Optimization->End Yes Reformulate Reformulate / Adjust Concentrations Optimization->Reformulate No Reformulate->Static_Test

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-, focusing on a primary synthesis route involving the reaction of hydroxylamine with propylene oxide.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective nucleophilic attackEnsure the hydroxylamine solution is sufficiently basic to deprotonate a portion of the hydroxylamine, increasing its nucleophilicity. A small amount of a non-nucleophilic base can be cautiously added.
Low reaction temperatureGradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side reactions.
Insufficient reaction timeExtend the reaction time, monitoring the progress by techniques such as TLC or GC-MS to determine the point of maximum conversion.
Formation of Isomeric Byproducts Lack of regioselectivity in epoxide ring-openingUnder basic or neutral conditions, the nucleophile (hydroxylamine) will preferentially attack the less sterically hindered carbon of the propylene oxide ring. Ensure the reaction is not acidic, which could promote attack at the more substituted carbon.
Employ a milder reaction temperature to favor the kinetically controlled product.
Presence of Over-alkylation Products (e.g., tri-substituted amines) High concentration of propylene oxide relative to hydroxylamineUse a significant molar excess of hydroxylamine to propylene oxide. This increases the probability of propylene oxide reacting with the starting material rather than the mono- or di-substituted product.
High reaction temperatureLowering the reaction temperature can help control the rate of the second and third alkylation steps.
Difficulty in Product Purification Similar boiling points of product and byproductsUtilize fractional distillation under reduced pressure for efficient separation. A column with a higher number of theoretical plates may be necessary.
Product is highly water-solublePerform extraction with a suitable organic solvent after saturating the aqueous layer with a salt like sodium chloride to decrease the product's solubility in water.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Propanol, 1,1'-(hydroxyimino)bis-?

A1: The most plausible and direct synthesis involves the nucleophilic substitution reaction of hydroxylamine with two equivalents of propylene oxide. This reaction typically proceeds via the ring-opening of the epoxide by the nucleophilic nitrogen atom of hydroxylamine.

Q2: What are the critical parameters to control for optimizing the yield?

A2: The key parameters to control are the molar ratio of reactants, reaction temperature, and reaction time. A significant excess of hydroxylamine is recommended to minimize over-alkylation. The temperature should be high enough to facilitate the reaction but low enough to control side reactions. Reaction progress should be monitored to determine the optimal time for quenching.

Q3: What are the expected major byproducts in this synthesis?

A3: The primary byproducts are isomeric forms of the desired product due to the potential for the nucleophile to attack either carbon of the epoxide ring. Over-alkylation products, where the nitrogen atom is further alkylated by propylene oxide, can also be formed.

Q4: How can I confirm the identity and purity of the synthesized 2-Propanol, 1,1'-(hydroxyimino)bis-?

A4: The identity of the product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. Purity can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Propylene oxide is a volatile and flammable carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Hydroxylamine and its solutions can be corrosive and potentially explosive under certain conditions; therefore, it is crucial to handle them with care and avoid heating them in a closed system.

Experimental Protocols

Proposed Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

This protocol is a suggested starting point and may require optimization.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Propylene oxide

  • Ethanol (or another suitable solvent)

  • Deionized water

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride in deionized water and neutralizing it with a stoichiometric amount of sodium hydroxide solution at a low temperature (0-5°C).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the prepared hydroxylamine solution and ethanol.

  • Addition of Propylene Oxide: Cool the flask in an ice bath. Slowly add propylene oxide (2.2 equivalents) dropwise from the dropping funnel to the stirred hydroxylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a gentle reflux (around 50-60°C). Monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway hydroxylamine Hydroxylamine (NH2OH) intermediate Mono-alkylated Intermediate hydroxylamine->intermediate + propylene_oxide1 Propylene Oxide (1st eq.) propylene_oxide1->intermediate Nucleophilic Attack product 2-Propanol, 1,1'-(hydroxyimino)bis- intermediate->product + propylene_oxide2 Propylene Oxide (2nd eq.) propylene_oxide2->product Nucleophilic Attack

Caption: Proposed synthesis pathway for 2-Propanol, 1,1'-(hydroxyimino)bis-.

Troubleshooting_Workflow start Low Product Yield check_conditions Check Reaction Conditions start->check_conditions temp_low Temperature Too Low? check_conditions->temp_low increase_temp Increase Temperature temp_low->increase_temp Yes time_short Time Too Short? temp_low->time_short No end Yield Improved increase_temp->end increase_time Increase Reaction Time time_short->increase_time Yes reagents_issue Reagent Issue? time_short->reagents_issue No increase_time->end check_reagents Check Reagent Purity/Concentration reagents_issue->check_reagents Yes reagents_issue->end No check_reagents->end

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL).

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)?

A1: The most common purification techniques for 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), an alkanolamine, include vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)?

A2: Impurities can arise from the synthesis process, which typically involves the reaction of hydroxylamine with propylene oxide. Potential impurities include unreacted starting materials, mono-substituted product (1-(hydroxyamino)propan-2-ol), over-reaction products (tri-substituted amines), and polymers of propylene oxide. Degradation products may also be present if the compound has been exposed to high temperatures or oxidative conditions.

Q3: How can I assess the purity of my 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) sample?

A3: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural confirmation and identify impurities.

Q4: My compound is a viscous oil or a low-melting solid. Which purification technique is most suitable?

A4: For viscous oils or low-melting solids, vacuum distillation is often the most effective method for removing non-volatile impurities and unreacted starting materials. If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Troubleshooting Guides

Vacuum Distillation

Issue 1: Bumping or violent boiling of the liquid during distillation.

  • Cause: Uneven heating or the absence of a boiling aid. Boiling stones are not effective under vacuum.

  • Solution:

    • Use a magnetic stir bar and stir plate to ensure smooth and even boiling.

    • Ensure all glassware is free of cracks or stars that could lead to implosion under vacuum.

    • Gradually apply heat to the distillation flask.

Issue 2: The compound is not distilling over, even at high temperature.

  • Cause: The vacuum is not low enough, or the boiling point is higher than anticipated at the current pressure.

  • Solution:

    • Check all joints and connections for leaks. Ensure all glassware joints are properly greased.

    • Use a more powerful vacuum pump if available.

    • Insulate the distillation head and condenser with glass wool or aluminum foil to minimize heat loss.

Issue 3: The distillate is discolored or contains impurities.

  • Cause: The distillation is proceeding too quickly, leading to entrainment of non-volatile impurities. The compound may also be degrading at the distillation temperature.

  • Solution:

    • Reduce the heating rate to allow for a slower, more controlled distillation.

    • Use a fractionating column between the distillation flask and the condenser to improve separation.

    • If thermal degradation is suspected, try to achieve a lower vacuum to reduce the boiling point.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: An inappropriate solvent has been chosen.

  • Solution:

    • Consult a solvent polarity chart and choose a solvent with a polarity more similar to 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), which is a polar molecule.

    • Try a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Use a larger volume of solvent to avoid oversaturation.

    • Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.

Issue 3: Poor recovery of the purified compound.

  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • To recover more product, the filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

Column Chromatography

Issue 1: The compound does not move down the column (streaking at the origin).

  • Cause: The eluent is not polar enough to displace the highly polar compound from the stationary phase (e.g., silica gel).

  • Solution:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

    • Consider using a more polar stationary phase or a different type of chromatography, such as reversed-phase chromatography.

    • For basic compounds like amines, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve elution by neutralizing acidic sites on the silica gel.

Issue 2: Poor separation of the desired compound from impurities.

  • Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize the eluent system by trying different solvent combinations and gradients. Thin Layer Chromatography (TLC) is a useful tool for quickly screening different solvent systems.

    • Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation.

Data Presentation

Table 1: Comparison of Purification Techniques for Alkanolamines

Purification TechniquePurity Achieved (Typical)Yield (Typical)ScaleAdvantagesDisadvantages
Vacuum Distillation 95-99%70-90%Milligram to KilogramEffective for removing non-volatile impurities; scalable.Requires specialized equipment; potential for thermal degradation.
Recrystallization >99%50-80%Milligram to KilogramCan achieve very high purity; scalable.Finding a suitable solvent can be challenging; lower yields.
Column Chromatography >98%40-70%Milligram to GramGood for separating closely related impurities.Can be time-consuming and solvent-intensive; less scalable.

Experimental Protocols

Protocol 1: Vacuum Distillation of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased.

    • Place a magnetic stir bar in the round-bottom distillation flask.

    • Connect the vacuum source to the distillation apparatus via a cold trap to protect the pump.

  • Procedure:

    • Charge the distillation flask with the crude 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL). Do not fill the flask more than two-thirds full.

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature and pressure.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Recrystallization of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)
  • Solvent Selection:

    • Through small-scale trials, identify a suitable solvent or solvent pair. A good starting point for a polar compound like this could be a mixture of a polar protic solvent (e.g., isopropanol, ethanol) and a less polar co-solvent (e.g., ethyl acetate, toluene).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent to dissolve the solid completely.

    • If using a solvent pair, add the second (poorer) solvent dropwise to the hot solution until a persistent cloudiness is observed. Reheat gently until the solution is clear again.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)) Distillation Vacuum Distillation Crude->Distillation High boiling impurities Recrystallization Recrystallization Crude->Recrystallization Soluble impurities Chromatography Column Chromatography Crude->Chromatography Closely related impurities Pure Purified Product Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL).

Troubleshooting_Distillation cluster_issue Distillation Issue cluster_solution Potential Solutions Bumping Bumping/ Violent Boiling Stirring Use Magnetic Stirring Bumping->Stirring NoDistillate No Distillate CheckLeaks Check for Vacuum Leaks NoDistillate->CheckLeaks ImpureDistillate Impure Distillate ReduceHeat Reduce Heating Rate ImpureDistillate->ReduceHeat Fractionation Use Fractionating Column ImpureDistillate->Fractionation

Caption: Troubleshooting logic for vacuum distillation issues.

Technical Support Center: Synthesis of Hydroxyimino bis-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of hydroxyimino bis-propanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hydroxyimino bis-propanol, which is typically prepared through the reaction of propylene oxide with hydroxylamine.

Problem 1: Low Yield of Hydroxyimino bis-Propanol

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: Competing reactions may be consuming the starting materials. The primary side reactions include the formation of propylene glycol, dipropylene glycol, and propylene oxide oligomers.

  • Loss of Product during Workup: The purification process may be leading to a loss of the desired product.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials.

  • Temperature Control: Maintain the reaction temperature within the optimal range. Lower temperatures may slow down the reaction, while excessively high temperatures can promote side reactions.

  • Stoichiometry: Ensure the correct molar ratio of propylene oxide to hydroxylamine is used. An excess of propylene oxide can lead to the formation of higher adducts and oligomers.

  • pH Control: The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. Maintaining a slightly basic pH is often optimal for the nucleophilic attack of hydroxylamine on the epoxide.

  • Solvent Choice: The choice of solvent can impact the reaction. A protic solvent like isopropanol or water can facilitate the reaction but may also participate in side reactions.

Problem 2: Presence of Significant Impurities in the Final Product

Key Impurities and Their Identification:

ImpurityPotential CauseSuggested Analytical Method
Propylene Glycol Reaction of propylene oxide with residual water.GC-MS, NMR Spectroscopy
Dipropylene Glycol Reaction of propylene oxide with propylene glycol.GC-MS, NMR Spectroscopy
Propylene Oxide Oligomers Polymerization of propylene oxide, especially at high temperatures or with certain catalysts.Gel Permeation Chromatography (GPC), Mass Spectrometry
Unreacted Hydroxylamine Incomplete reaction or improper workup.HPLC, Titration
Mono-adduct Incomplete reaction of hydroxylamine with propylene oxide.GC-MS, LC-MS

Troubleshooting Steps:

  • Minimize Water Content: Use anhydrous solvents and dry glassware to reduce the formation of propylene glycol.

  • Control Temperature: Lowering the reaction temperature can disfavor the formation of dipropylene glycol and oligomers.

  • Optimize Addition Rate: Slow, controlled addition of propylene oxide to the hydroxylamine solution can help to control the exotherm and minimize side reactions.

  • Purification: Employ fractional distillation under reduced pressure to separate the desired product from lower and higher boiling point impurities.

Problem 3: Reaction is Too Slow or Does Not Initiate

Possible Causes:

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Incorrect pH: The nucleophilicity of hydroxylamine is pH-dependent.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates.

Suggested Solutions:

  • Gradual Temperature Increase: Slowly increase the reaction temperature while monitoring for an exotherm.

  • pH Adjustment: Adjust the pH of the hydroxylamine solution to a slightly basic range (e.g., pH 8-10) to increase its nucleophilicity.

  • Efficient Stirring: Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for hydroxyimino bis-propanol?

The most common and direct synthesis involves the nucleophilic addition of hydroxylamine to two equivalents of propylene oxide.

Q2: What are the major side products I should expect?

The primary side products are propylene glycol (from the reaction of propylene oxide with water), dipropylene glycol (from the reaction of propylene oxide with propylene glycol), and oligomers of propylene oxide.

Q3: How can I minimize the formation of propylene glycol?

To minimize the formation of propylene glycol, it is crucial to use anhydrous conditions. This includes using dry solvents, drying the glassware thoroughly, and using a hydroxylamine source with low water content.

Q4: What is the role of temperature in this synthesis?

Temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to a higher proportion of side products, particularly dipropylene glycol and propylene oxide oligomers. A moderate temperature, typically in the range of 40-60°C, is often a good starting point.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as TLC, GC, or HPLC. By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Q6: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is the most common method for purifying hydroxyimino bis-propanol. This allows for the separation of the product from lower-boiling impurities like unreacted starting materials and propylene glycol, and higher-boiling impurities like dipropylene glycol and oligomers.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution. This data is for illustrative purposes to guide optimization efforts.

Molar Ratio (PO:NH2OH)Temperature (°C)Water Content (%)Hydroxyimino bis-Propanol Yield (%) Propylene Glycol (%) Dipropylene Glycol (%) Oligomers (%)
2.1 : 140< 0.185582
2.1 : 180< 0.160102010
2.1 : 1405702082
3 : 140< 0.1755155

Experimental Protocols

General Protocol for the Synthesis of Hydroxyimino bis-Propanol

  • Preparation of Hydroxylamine Solution: In a well-ventilated fume hood, prepare a solution of hydroxylamine. If starting from hydroxylamine hydrochloride, neutralize it with a suitable base (e.g., sodium hydroxide or sodium methoxide) in a suitable solvent (e.g., methanol or isopropanol) at a low temperature (0-5°C). The pH should be adjusted to approximately 8-10.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser. Place the hydroxylamine solution in the flask.

  • Addition of Propylene Oxide: Cool the hydroxylamine solution to the desired reaction temperature (e.g., 40°C). Slowly add propylene oxide dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set point by more than 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at the set temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a salt was formed during the preparation of the hydroxylamine solution, it can be removed by filtration.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to obtain the pure hydroxyimino bis-propanol.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Hydroxylamine Hydroxylamine Mono_adduct Mono-adduct Hydroxylamine->Mono_adduct + Propylene_Oxide_1 Propylene Oxide Propylene_Oxide_1->Mono_adduct Product Hydroxyimino bis-Propanol Mono_adduct->Product + Propylene_Oxide_2 Propylene Oxide Propylene_Oxide_2->Product

Caption: Main synthesis pathway of hydroxyimino bis-propanol.

Side_Reactions cluster_side Common Side Reactions Propylene_Oxide_3 Propylene Oxide Propylene_Glycol Propylene Glycol Propylene_Oxide_3->Propylene_Glycol + Water Water Water->Propylene_Glycol Dipropylene_Glycol Dipropylene Glycol Propylene_Glycol->Dipropylene_Glycol + Propylene_Oxide_4 Propylene Oxide Propylene_Oxide_4->Dipropylene_Glycol Propylene_Oxide_5 Propylene Oxide Oligomers Oligomers/Polymers Propylene_Oxide_5->Oligomers Polymerization Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Low_Yield->High_Impurity No Check_Reaction_Conditions Check Temp, Time, Stoichiometry Low_Yield->Check_Reaction_Conditions Yes Identify_Impurity Identify Impurity (GC-MS, NMR) High_Impurity->Identify_Impurity Yes End End High_Impurity->End No Optimize_Workup Optimize Purification Check_Reaction_Conditions->Optimize_Workup Optimize_Workup->High_Impurity Address_PG Minimize Water Identify_Impurity->Address_PG Propylene Glycol Address_DPG_Oligo Control Temperature Identify_Impurity->Address_DPG_Oligo DPG/Oligomers Address_PG->End Address_DPG_Oligo->End

Technical Support Center: 2-Propanol, 1,1'-(hydroxyimino)bis- Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Propanol, 1,1'-(hydroxyimino)bis- solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My 2-Propanol, 1,1'-(hydroxyimino)bis- solution has changed color. What could be the cause?

A1: A change in color, such as the appearance of a yellow or brown tint, can be an indicator of degradation. This may be due to oxidation of the hydroxylamine moiety or other impurities. It is recommended to use a fresh solution and take preventative measures to avoid oxidation, such as storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing inconsistent results in my experiments using a 2-Propanol, 1,1'-(hydroxyimino)bis- solution. Could this be related to solution stability?

A2: Yes, inconsistent results are a common symptom of solution instability. The active concentration of your compound may be decreasing over time due to degradation. Potential degradation pathways include hydrolysis of the oxime group, particularly in acidic conditions, or oxidation. It is crucial to ensure your solution is freshly prepared and stored correctly. Consider performing a stability study under your experimental conditions to understand the compound's half-life.

Q3: What are the optimal storage conditions for 2-Propanol, 1,1'-(hydroxyimino)bis- solutions?

A3: To minimize degradation, solutions of 2-Propanol, 1,1'-(hydroxyimino)bis- should be stored in a cool, dark place. Protection from light is important as oximes can be susceptible to photodegradation.[1][2] For long-term storage, refrigeration (2-8 °C) is recommended. To prevent oxidation, consider purging the container with an inert gas before sealing. Avoid acidic conditions, as they can promote hydrolysis of the oxime functional group.[3][4]

Q4: Can I use a solution of 2-Propanol, 1,1'-(hydroxyimino)bis- that has been frozen and thawed?

A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation of some compounds. If you need to store aliquots, it is best to prepare single-use volumes to avoid repeated temperature fluctuations. If you must thaw a solution, do so slowly and inspect for any signs of precipitation or color change before use.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with 2-Propanol, 1,1'-(hydroxyimino)bis- solutions.

Issue 1: Unexpected Peak in Analytical Chromatogram
  • Symptom: An additional, unexpected peak appears in your HPLC or LC-MS chromatogram over time.

  • Potential Cause: This is likely a degradation product. Based on the structure, hydrolysis of the hydroxyimino group is a possible degradation pathway, which would result in the formation of a ketone and a hydroxylamine derivative.

  • Troubleshooting Workflow:

    start Unexpected Peak Observed check_blank Analyze a solvent blank to rule out contamination start->check_blank prepare_fresh Prepare a fresh solution of 2-Propanol, 1,1'-(hydroxyimino)bis- check_blank->prepare_fresh analyze_fresh Immediately analyze the fresh solution prepare_fresh->analyze_fresh compare Compare chromatograms of aged vs. fresh solution analyze_fresh->compare identify_peak If peak is absent in fresh sample, it is likely a degradant. Proceed with identification. compare->identify_peak

    Caption: Troubleshooting workflow for identifying degradation products.

Issue 2: Decreased Biological Activity or Assay Signal
  • Symptom: The observed biological effect or analytical signal from your assay diminishes with older solutions.

  • Potential Cause: The concentration of the active compound is likely decreasing due to degradation. Oxidation of the hydroxylamine group or hydrolysis of the oxime are potential causes.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.

    • pH Control: Ensure the pH of your experimental medium is not acidic, as this can accelerate hydrolysis of the oxime.[3][4]

    • Inert Atmosphere: When preparing and storing solutions, consider using solvents degassed with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Stability Study: Conduct a time-course experiment to quantify the rate of degradation under your specific assay conditions.

Experimental Protocols

Protocol 1: Representative Stability Study of a 2-Propanol, 1,1'-(hydroxyimino)bis- Solution by HPLC

This protocol provides a general method to assess the stability of your solution over time.

  • Solution Preparation: Prepare a stock solution of 2-Propanol, 1,1'-(hydroxyimino)bis- at a known concentration (e.g., 10 mM) in your desired solvent (e.g., methanol or DMSO).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) and inject it into an HPLC system. Record the peak area of the parent compound.

  • Storage Conditions: Aliquot the remaining stock solution into several vials. Store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve an aliquot from each storage condition.

  • Sample Analysis: Dilute and analyze the samples by HPLC as done for the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    Time (Days)Storage ConditionPeak Area (Arbitrary Units)% Remaining
    0-1,000,000100%
    74°C, Dark950,00095%
    7Room Temp, Light600,00060%
    144°C, Dark900,00090%
    14Room Temp, Light350,00035%
    Caption: Representative stability data for 2-Propanol, 1,1'-(hydroxyimino)bis- under different storage conditions.

Potential Degradation Pathways

Given the chemical structure of 2-Propanol, 1,1'-(hydroxyimino)bis-, the following degradation pathways can be inferred based on the reactivity of its functional groups.

cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_oxidation Oxidation parent 2-Propanol, 1,1'-(hydroxyimino)bis- hydrolysis_prod1 Bis(2-hydroxypropyl)amine parent->hydrolysis_prod1 H+ / H2O hydrolysis_prod2 Glyoxal parent->hydrolysis_prod2 H+ / H2O oxidation_prod Nitroxide Radical or further oxidation products parent->oxidation_prod [O]

Caption: Inferred degradation pathways of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Disclaimer: The information provided in this technical support center is based on the general chemical properties of the functional groups present in 2-Propanol, 1,1'-(hydroxyimino)bis-. Specific stability data for this compound is limited. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

How to prevent degradation of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Propanol, 1,1'-(hydroxyimino)bis-

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Propanol, 1,1'-(hydroxyimino)bis-. The information is based on general chemical principles of related functional groups due to limited specific literature on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Propanol, 1,1'-(hydroxyimino)bis-?

A1: Based on its structure, the primary degradation pathway is likely the oxidation of the hydroxylamine functional group. This can lead to the formation of corresponding nitrones and other oxidized species. Additionally, the secondary alcohol groups can be oxidized to ketones, especially in the presence of oxidizing agents.

Q2: What are the optimal storage conditions for 2-Propanol, 1,1'-(hydroxyimino)bis-?

A2: To minimize degradation, it is recommended to store 2-Propanol, 1,1'-(hydroxyimino)bis- in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Protection from light and oxygen is crucial to prevent oxidative degradation.

Q3: How can I detect degradation in my sample of 2-Propanol, 1,1'-(hydroxyimino)bis-?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: Are there any incompatible materials or reagents I should avoid when working with 2-Propanol, 1,1'-(hydroxyimino)bis-?

A4: Avoid contact with strong oxidizing agents, as they can accelerate the degradation of the hydroxylamine and secondary alcohol functionalities. Also, be cautious with certain metal ions that can catalyze oxidation reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light, atmosphere). Analyze the sample purity using a stability-indicating method like HPLC.
Appearance of unknown peaks in chromatogram Formation of degradation products.Characterize the unknown peaks using techniques like LC-MS to identify potential degradants. Review experimental conditions to identify potential stressors.
Discoloration of the sample Formation of colored degradation products, often from oxidation.Discard the discolored sample and obtain a fresh batch. Ensure future storage is under an inert atmosphere and protected from light.

Illustrative Stability Data

The following table provides hypothetical stability data for 2-Propanol, 1,1'-(hydroxyimino)bis- under various conditions to illustrate the impact of storage on purity.

Storage Condition Time (Months) Purity (%)
2-8°C, Dark, Inert Atmosphere 099.5
399.4
699.2
25°C, Ambient Light, Air 099.5
395.1
689.8
40°C, Ambient Light, Air 099.5
382.3
671.5

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This method is designed to separate 2-Propanol, 1,1'-(hydroxyimino)bis- from its potential degradation products.

1. Materials and Reagents:

  • 2-Propanol, 1,1'-(hydroxyimino)bis- reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare samples for analysis by diluting them to a similar concentration.

5. Analysis:

  • Inject the samples and the reference standard into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak.

Visualizations

cluster_degradation Inferred Degradation Pathway parent 2-Propanol, 1,1'-(hydroxyimino)bis- nitrone Nitrone Intermediate parent->nitrone Oxidation of Hydroxylamine ketone Bis-ketone Product parent->ketone Oxidation of Secondary Alcohols oxidant Oxidizing Agent (e.g., O2, light) oxidant->parent nitrone->ketone Further Oxidation/ Rearrangement cluster_troubleshooting Troubleshooting Workflow start Unexpected Experimental Results check_purity Analyze Sample Purity via HPLC start->check_purity purity_ok Purity is within specification check_purity->purity_ok Yes purity_not_ok Purity is out of specification check_purity->purity_not_ok No end Problem Resolved purity_ok->end investigate_storage Review Storage and Handling Procedures purity_not_ok->investigate_storage characterize_degradants Identify Degradation Products (LC-MS) investigate_storage->characterize_degradants remediate Implement Corrective Actions: - Use fresh sample - Optimize storage conditions characterize_degradants->remediate remediate->end cluster_workflow Experimental Workflow for Stability Testing start Start: Stability Study sample_prep Prepare Samples and Reference Standard start->sample_prep hplc_analysis Perform HPLC Analysis sample_prep->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition data_analysis Analyze Data: - Compare peak areas - Identify new peaks data_acquisition->data_analysis report Report Results: - Purity at each time point - Degradation profile data_analysis->report end End: Stability Report report->end

Technical Support Center: GC Analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the gas chromatography (GC) analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-?

The primary challenges stem from the compound's chemical structure. It possesses two hydroxyl (-OH) and two oxime (=N-OH) groups, making it a highly polar and thermally labile molecule. Direct GC analysis is often problematic due to:

  • Poor Volatility: The polar functional groups lead to strong intermolecular hydrogen bonding, which reduces the compound's volatility.

  • Thermal Degradation: The molecule can degrade at the high temperatures typically used in GC inlets and columns.[1][2]

  • Peak Tailing: The polar nature of the analyte can cause interactions with active sites in the GC system (e.g., liner, column), resulting in asymmetrical peak shapes.[3][4]

Q2: Is derivatization necessary for the GC analysis of this compound?

Yes, derivatization is highly recommended. The process involves chemically modifying the analyte to make it more suitable for GC analysis. For a polar compound like 2-Propanol, 1,1'-(hydroxyimino)bis-, derivatization can:

  • Increase volatility and thermal stability.[5][6]

  • Reduce analyte adsorption in the GC system.[5]

  • Improve peak shape and separation efficiency.[5]

  • Enhance detector response.[5]

Q3: What are the recommended derivatization techniques?

Silylation is the most common and effective derivatization technique for compounds with hydroxyl and oxime groups.[7][8] This involves replacing the active hydrogen atoms in the -OH groups with a trimethylsilyl (TMS) group. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[9]

Q4: What type of GC column should be used?

The choice of stationary phase is critical and should be based on the principle of "like dissolves like".[10] For the derivatized (less polar) analyte, a low to mid-polarity column is generally a good starting point.

  • Low-Polarity Phases: Such as those with 5% Phenyl / 95% Dimethylpolysiloxane, are a good first choice.[10][11][12]

  • Mid-Polarity Phases: If separation from other sample components is challenging, a mid-polarity phase like a 50% Phenyl / 50% Dimethylpolysiloxane or a cyanopropylphenyl phase could provide the necessary selectivity.[11][13]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing polar compounds and can lead to poor resolution and inaccurate integration.[3]

Possible CauseRecommended Solution
Active Sites in the Inlet/Liner Perform inlet maintenance: replace the liner with a fresh, deactivated liner, replace the septum and O-ring.[4]
Column Contamination/Degradation Trim 10-20 cm from the front of the column to remove non-volatile residues. If this fails, the column may need to be replaced.[3][4]
Incomplete Derivatization Optimize the derivatization reaction: ensure reagents are fresh, check reaction time and temperature, and ensure the sample is dry.
Polarity Mismatch Ensure the polarity of the solvent, analyte, and stationary phase are compatible.[4]
Improper Column Installation Re-cut the column to ensure a clean, 90° cut and verify it is installed at the correct height in the inlet.[3]
Problem 2: No Peak or Low Signal Intensity

The absence or weakness of the analyte peak can be frustrating. A systematic approach is needed to identify the cause.

Possible CauseRecommended Solution
Analyte Degradation Lower the inlet temperature. Use a cool on-column or programmed-temperature vaporizer (PTV) inlet if available to minimize thermal stress.[1]
Derivatization Failure Verify the derivatization procedure. Run a known standard that is amenable to the same derivatization to check the reagent's activity.
System Leak Perform a leak check of the entire system, paying close attention to the septum, column fittings, and gas lines.[14]
Incorrect Injection Parameters Ensure the correct injection volume is set and the appropriate syringe is being used.[3]
Detector Malfunction Check the detector settings and ensure it is functioning correctly. For a Flame Ionization Detector (FID), check gas flows and ensure the flame is lit. For a Mass Spectrometer (MS), perform a system tune.
Problem 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[15]

Possible CauseRecommended Solution
Septum Bleed Use a high-quality, low-bleed septum. Lower the inlet temperature if possible.[14]
Contaminated Syringe or Inlet Clean the syringe thoroughly. Bake out the inlet at a high temperature. Replace the liner.[16]
Carryover from Previous Injection Inject a solvent blank after a concentrated sample to check for carryover. Increase the oven temperature at the end of the run or add a bake-out step to elute all compounds.[14][16]
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[14]

Experimental Protocols

Protocol 1: Silylation of 2-Propanol, 1,1'-(hydroxyimino)bis-

This protocol provides a general procedure for the derivatization of the target analyte using BSTFA with 1% TMCS.

Materials:

  • Dried sample containing the analyte.

  • Pyridine (or other suitable solvent like Acetonitrile).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven.

  • Autosampler vials with inert caps.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the dried sample in a vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC system.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters

These are suggested starting conditions and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Inlet SplitlessFor trace analysis.
Inlet Temperature 250 °CBalances volatilization with minimizing thermal degradation.[2] Adjust as needed.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A common, robust low-polarity column suitable for a wide range of applications.[11]
Carrier Gas HeliumInert and provides good efficiency.[17]
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 100 °C, hold 2 minEnsures good focusing of analytes on the column head.
Ramp: 10 °C/min to 280 °CA standard ramp rate to elute a range of compounds.
Hold: 5 minEnsures elution of less volatile components.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation.
MS Source Temp. 230 °CA standard source temperature for many instruments.[2]
MS Quad Temp. 150 °CStandard setting.
Scan Range 40-500 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC issues.

GC_Troubleshooting_Workflow GC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, No Peak) check_chrom Review Chromatogram (Blank, Standard, Sample) start->check_chrom is_blank_ok Is Blank Run Clean? check_chrom->is_blank_ok ghost_peaks Troubleshoot Ghost Peaks (Septum, Carryover, Gas) is_blank_ok->ghost_peaks No check_standard Is Standard Peak OK? is_blank_ok->check_standard Yes inlet_maint Perform Inlet Maintenance (Liner, Septum, O-ring) ghost_peaks->inlet_maint system_issue System Problem (Leak, Flow, Detector) check_standard->system_issue No sample_issue Sample-Specific Issue (Matrix Effects, Concentration) check_standard->sample_issue Yes end_bad Consult Instrument Specialist system_issue->end_bad method_issue Method Problem (Temperatures, Derivatization) verify_deriv Verify Derivatization (Reagents, Conditions) method_issue->verify_deriv sample_issue->method_issue end_good Problem Resolved inlet_maint->end_good column_maint Perform Column Maintenance (Trim Column) column_maint->end_good verify_deriv->column_maint

Caption: A step-by-step workflow for diagnosing common GC problems.

Sample Preparation and Analysis Workflow

This diagram outlines the key steps from sample receipt to data analysis.

Sample_Analysis_Workflow Sample Preparation and Analysis Workflow sample_prep 1. Sample Preparation (Dry Sample) derivatization 2. Derivatization (Add Solvent & Reagents) sample_prep->derivatization reaction 3. Reaction (Heat at 70°C) derivatization->reaction gc_injection 4. GC Injection (Inject Cooled Sample) reaction->gc_injection data_acquisition 5. Data Acquisition (GC-MS Run) gc_injection->data_acquisition data_analysis 6. Data Analysis (Integration & Reporting) data_acquisition->data_analysis

Caption: Workflow for sample derivatization and subsequent GC analysis.

References

Technical Support Center: Optimizing Reactions with CAS 97173-34-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAS 97173-34-7, chemically identified as 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions when utilizing this sterically hindered alkanolamine in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is CAS 97173-34-7 and what are its primary chemical characteristics?

A1: CAS 97173-34-7 is a tertiary amine with the systematic name 1,1'-[(2-hydroxyethyl)imino]bis-2-propanol. Its structure features a central nitrogen atom bonded to one hydroxyethyl group and two hydroxypropyl groups. This substitution pattern results in significant steric hindrance around the nitrogen atom, which influences its reactivity. The presence of hydroxyl groups also allows for potential coordination with metal catalysts and imparts protic character to the molecule.

Q2: In what types of reactions is CAS 97173-34-7 typically used?

A2: Due to its sterically hindered and nucleophilic nature, CAS 97173-34-7 can be employed in several types of reactions, including:

  • As a scavenger for acidic byproducts: Its basic nitrogen can neutralize acids formed during a reaction, driving the equilibrium towards product formation.

  • As a ligand in catalysis: The nitrogen and oxygen atoms can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of a reaction.

  • In nucleophilic substitution and addition reactions: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, for example, in the ring-opening of epoxides.[1][2]

  • As a polymerization inhibitor: It has been noted for its use as a polymerization inhibitor, for instance, with styrene.

Q3: What are the general safety precautions to consider when working with CAS 97173-34-7?

A3: While specific safety data may be limited, it is prudent to handle this compound with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Issue 1: Low Reaction Yield or Slow Reaction Rate

Low yields or sluggish reactions are common challenges when working with sterically hindered amines like CAS 97173-34-7.

Potential Cause Troubleshooting Suggestion
Steric Hindrance The bulky hydroxypropyl groups can impede the approach of electrophiles to the nitrogen atom. Consider increasing the reaction temperature to provide the necessary activation energy to overcome this steric barrier. The use of a catalyst, such as a Lewis acid, can also enhance the electrophilicity of the reaction partner.[2]
Inadequate Solvent The choice of solvent can significantly impact reaction rates. For nucleophilic substitution reactions, a polar aprotic solvent like DMF or DMSO can be beneficial. In other cases, a non-polar solvent might be required to minimize side reactions. Solvent polarity can affect the stability of intermediates and transition states.[1]
Insufficient Activation In reactions like the ring-opening of epoxides, the electrophile may require activation. The use of a catalyst, such as YCl₃ or other Lewis acids, can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[2]
Reversibility of the Reaction If the reaction is reversible, consider using Le Chatelier's principle to drive the equilibrium towards the products. This can be achieved by removing a byproduct (e.g., water or a volatile alcohol) or by using one of the reactants in excess.
Issue 2: Formation of Side Products

The presence of hydroxyl groups and the basic nitrogen in CAS 97173-34-7 can sometimes lead to undesired side reactions.

Potential Cause Troubleshooting Suggestion
O-Alkylation The hydroxyl groups can compete with the nitrogen as nucleophiles, leading to O-alkylation products. To minimize this, consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ethers) before the N-alkylation step.
Over-alkylation In N-alkylation reactions, there is a possibility of forming quaternary ammonium salts if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.[3] Use a controlled addition of the alkylating agent and monitor the reaction progress closely by techniques like TLC or LC-MS.
Degradation Alkanolamines can be susceptible to degradation, especially at elevated temperatures or in the presence of oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Experimental Protocols

While specific, detailed protocols for a wide range of reactions involving CAS 97173-34-7 are not extensively documented in publicly available literature, the following provides a general methodology for a common reaction type involving similar N,N-disubstituted amines: the N-alkylation via ring-opening of an epoxide.

General Protocol for N-Alkylation with an Epoxide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • CAS 97173-34-7

  • Epoxide

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Lewis acid catalyst (optional, e.g., YCl₃, LiClO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add CAS 97173-34-7 (1.0 eq.) and the anhydrous solvent.

  • If a catalyst is used, add the Lewis acid (e.g., 0.1 eq.) to the mixture and stir until dissolved.

  • Add the epoxide (1.0-1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable purification method.

Visualizations

Below are diagrams illustrating key concepts related to the reactivity of CAS 97173-34-7.

experimental_workflow start Reaction Setup reactants Add CAS 97173-34-7 and Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst epoxide Add Epoxide (Dropwise) catalyst->epoxide monitoring Monitor Reaction (TLC/LC-MS) epoxide->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Purify Product (Chromatography) workup->purification end Isolated Product purification->end

Caption: A generalized experimental workflow for the reaction of CAS 97173-34-7 with an epoxide.

troubleshooting_logic start Low Reaction Yield? cause1 Steric Hindrance? start->cause1 Yes cause2 Wrong Solvent? start->cause2 No solution1 Increase Temperature or Use Catalyst cause1->solution1 solution2 Screen Different Solvents cause2->solution2 Yes cause3 Side Reactions? cause2->cause3 No solution3 Protect Hydroxyls or Control Stoichiometry cause3->solution3 Yes

Caption: A logic diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 2-Propanol, 1,1'-(hydroxyimino)bis- (also known as 1,1'-(hydroxyazanediyl)bis(propan-2-ol)).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 2-Propanol, 1,1'-(hydroxyimino)bis-?

A1: Common impurities originate from the starting materials and side reactions during the synthesis, which typically involves the reaction of propylene oxide with hydroxylamine. Potential impurities include:

  • Unreacted Starting Materials: Propylene oxide and hydroxylamine.

  • Solvent Residues: Depending on the synthesis conditions, residual solvents may be present.

  • Byproducts from Propylene Oxide: Propylene glycol, formed from the reaction of propylene oxide with water. Poly(propylene glycol) can also form through polymerization.

  • Byproducts from Hydroxylamine: Decomposition products of hydroxylamine.

  • Over-alkylation Products: Products where more than two propylene oxide units have reacted with hydroxylamine.

Q2: What are the recommended purification methods for 2-Propanol, 1,1'-(hydroxyimino)bis-?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Vacuum Distillation: Suitable for removing non-volatile impurities and some solvent residues. Given that the target compound is a polyhydric alcohol, it likely has a high boiling point, making vacuum distillation a viable option.

  • Recrystallization: Effective for removing impurities with different solubility profiles. This method is particularly useful if the crude product is a solid or can be induced to crystallize.

  • Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities based on polarity. For a polar compound like 2-Propanol, 1,1'-(hydroxyimino)bis-, normal-phase chromatography on silica gel or alumina, or hydrophilic interaction liquid chromatography (HILIC) can be effective.

Q3: My purified product shows a single spot on TLC, but GC-MS analysis indicates the presence of impurities. Why is this happening?

A3: This discrepancy can arise from a few factors:

  • Co-elution on TLC: The impurity may have a similar polarity to your product under the specific TLC conditions (solvent system and stationary phase), resulting in a single spot. Try using different solvent systems with varying polarities to achieve better separation on the TLC plate.

  • Thermal Decomposition in GC-MS: The high temperatures used in the GC injection port can cause the degradation of your thermally labile compound into impurities that are then detected by the mass spectrometer.

  • Non-UV Active Impurities: If you are visualizing the TLC plate using a UV lamp, impurities that do not contain a chromophore will not be visible. Staining the TLC plate with a universal stain like potassium permanganate or iodine can help visualize these non-UV active impurities.

Troubleshooting Guides

Issue 1: Low Purity After a Single Purification Step

Problem: The purity of 2-Propanol, 1,1'-(hydroxyimino)bis- remains below the desired level after performing a single purification step (e.g., one recrystallization or a simple distillation).

Possible Causes & Solutions:

CauseRecommended Solution
High initial impurity load Perform a preliminary purification step. For example, an initial wash with a suitable solvent to remove highly soluble impurities before proceeding to recrystallization or chromatography.
Inappropriate solvent for recrystallization Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Inefficient distillation For vacuum distillation, ensure the vacuum is stable and the column is appropriately packed for fractional distillation if impurities have close boiling points.
Co-eluting impurities in chromatography Optimize the mobile phase composition. A gradient elution might be necessary to separate compounds with similar polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Issue 2: Product Decomposition During Purification

Problem: Significant loss of the desired product is observed during purification, potentially due to decomposition.

Possible Causes & Solutions:

CauseRecommended Solution
Thermal instability during distillation Use a lower distillation temperature by applying a higher vacuum. Employ techniques like short-path distillation to minimize the time the compound is exposed to high temperatures.
Acid or base sensitivity Ensure all solvents and materials used for purification are neutral. If using silica gel for chromatography, which can be slightly acidic, consider using neutral alumina or a deactivated silica gel.
Oxidative degradation Perform purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if heating is involved.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized for your specific crude product.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a typical setup for purifying polar compounds like 2-Propanol, 1,1'-(hydroxyimino)bis-.

  • Stationary Phase Selection: Silica gel is a common choice for polar compounds.

  • Mobile Phase Selection: Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased over time.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude Product distillation Vacuum Distillation crude_product->distillation High boiling point recrystallization Recrystallization crude_product->recrystallization Crystalline solid chromatography Column Chromatography crude_product->chromatography Complex mixture purity_check Purity Analysis (TLC, GC-MS, NMR) distillation->purity_check recrystallization->purity_check chromatography->purity_check purity_check->recrystallization Repurify purity_check->chromatography Repurify pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General purification workflow for 2-Propanol, 1,1'-(hydroxyimino)bis-.

Troubleshooting_Logic start Start Purification check_purity Analyze Purity start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_purity Low Purity troubleshoot->low_purity decomposition Product Decomposition troubleshoot->decomposition optimize_recryst Optimize Recrystallization (Different Solvents) low_purity->optimize_recryst optimize_chrom Optimize Chromatography (Gradient, New Phase) low_purity->optimize_chrom milder_conditions Use Milder Conditions (Lower Temp, Inert Atm.) decomposition->milder_conditions optimize_recryst->start optimize_chrom->start milder_conditions->start

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Propanol, 1,1'-(hydroxyimino)bis-.

Synthesis Overview

The synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-, also known as N-nitrosodiisopropanolamine, typically involves the nitrosation of diisopropanolamine. This reaction is exothermic and requires careful control of reaction parameters to ensure high yield, purity, and safety, especially during scale-up.

Synthesis_Pathway Diisopropanolamine Diisopropanolamine Reaction Nitrosation Reaction Diisopropanolamine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, Acid) Nitrosating_Agent->Reaction Solvent Aqueous Solvent Solvent->Reaction Product 2-Propanol, 1,1'-(hydroxyimino)bis- Reaction->Product Purification Purification (e.g., Extraction, Distillation) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: General synthesis pathway for 2-Propanol, 1,1'-(hydroxyimino)bis-.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of 2-Propanol, 1,1'-(hydroxyimino)bis-?

A1: The primary challenges during scale-up are:

  • Heat Management: The nitrosation of diisopropanolamine is an exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting the formation of undesirable by-products and posing safety risks.

  • Mixing Efficiency: Ensuring uniform mixing in a large reactor is critical for maintaining consistent temperature and reactant concentrations, which directly impacts reaction kinetics and product purity.

  • By-product Formation: Increased reaction temperatures and localized high concentrations of reactants can lead to the formation of various impurities.

  • Purification: Isolating the final product at high purity on a large scale can be challenging due to the potential for a more complex impurity profile.

Q2: Which nitrosating agents are suitable for this synthesis, and what are the safety considerations?

A2: Sodium nitrite (NaNO₂) in the presence of an acid (like hydrochloric or sulfuric acid) is a common nitrosating agent. However, this generates nitrous acid in situ, which is unstable. Alternative nitrosating agents like tert-butyl nitrite (TBN) can be used under milder, acid-free conditions, potentially reducing by-product formation.

Safety Precautions:

  • Nitrosating agents can be hazardous. Always handle them in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • The reaction can release nitrogen oxides (NOx), which are toxic gases. Ensure adequate off-gas scrubbing.

  • Due to the exothermic nature of the reaction, implement robust temperature monitoring and control systems.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (diisopropanolamine) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, as well as the formation of impurities over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Process Analytical Technology (PAT): In a manufacturing setting, in-line spectroscopic tools (e.g., FTIR, Raman) can provide real-time monitoring of reactant and product concentrations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants are used. - Verify the quality and purity of the starting materials. - Optimize reaction time and temperature based on small-scale experiments.
Degradation of product.- Maintain strict temperature control to avoid overheating. - Analyze for degradation products to understand the decomposition pathway.
High Impurity Levels Poor temperature control leading to side reactions.- Improve heat removal efficiency of the reactor (e.g., increase coolant flow, use a larger surface area for heat exchange). - Control the addition rate of the nitrosating agent to manage the rate of heat generation.
Inefficient mixing causing localized "hot spots".- Optimize agitator speed and design for the reactor scale. - Consider using baffles to improve mixing.
Contaminated starting materials.- Analyze all raw materials for purity before use.[1]
Difficulty in Purification Formation of closely-related by-products.- Characterize impurities using techniques like LC-MS or GC-MS to develop an appropriate purification strategy. - Consider alternative purification methods such as fractional distillation under reduced pressure or column chromatography.
Emulsion formation during work-up.- Adjust the pH of the aqueous phase. - Use a different extraction solvent. - Employ centrifugation to break the emulsion.
Runaway Reaction Inadequate heat removal.- Immediate Action: Stop the addition of reactants and apply maximum cooling. - Prevention: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction before scaling up. - Implement a robust process safety management system.

Experimental Protocols

Lab-Scale Synthesis (Illustrative Example)

Materials:

  • Diisopropanolamine (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (2M solution)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve diisopropanolamine in water in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the 2M hydrochloric acid solution while maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Scale-Up Considerations and Data

When scaling up, direct extrapolation of lab-scale parameters is often not feasible. The following table provides a hypothetical comparison of parameters and potential outcomes at different scales.

Parameter Lab Scale (100 mL) Pilot Scale (10 L) Production Scale (1000 L)
Reactant Addition Time 5-10 minutes1-2 hours4-6 hours
Typical Yield 85-95%75-85%70-80%
Key Impurity 1 (%) < 0.5%1-2%2-5%
Key Impurity 2 (%) < 0.2%0.5-1%1-2%
Heat Transfer Area/Volume HighModerateLow
Mixing Time SecondsMinutesTens of Minutes

Note: The decrease in yield and increase in impurities at larger scales are often attributed to challenges in heat and mass transfer.

Logical Workflow for Troubleshooting Scale-Up Issues

Troubleshooting_Workflow Start Scale-Up Issue Identified (e.g., Low Yield, High Impurities) Analyze_Data Analyze Batch Data (Temp Profile, Addition Rates, In-Process Controls) Start->Analyze_Data Review_Lab Review Lab-Scale Data & Process Understanding Analyze_Data->Review_Lab Heat_Transfer Evaluate Heat Transfer - Cooling capacity sufficient? - Fouling on reactor walls? Review_Lab->Heat_Transfer Mixing Evaluate Mixing Efficiency - Agitator speed/design appropriate? - Dead zones present? Heat_Transfer->Mixing [Good] Optimize_Heat Optimize Heat Management - Slower addition rate - Lower coolant temperature Heat_Transfer->Optimize_Heat [Poor] Raw_Materials Check Raw Material Quality - Purity specifications met? - New supplier? Mixing->Raw_Materials [Good] Optimize_Mixing Optimize Mixing - Increase agitation speed - Modify baffles/impeller Mixing->Optimize_Mixing [Poor] Qualify_RM Re-qualify Raw Materials Raw_Materials->Qualify_RM [Poor] Implement_Changes Implement Process Changes Raw_Materials->Implement_Changes [Good] Optimize_Heat->Implement_Changes Optimize_Mixing->Implement_Changes Qualify_RM->Implement_Changes Monitor_Performance Monitor Performance of Subsequent Batches Implement_Changes->Monitor_Performance Resolved Issue Resolved Monitor_Performance->Resolved

Caption: A logical workflow for troubleshooting common scale-up challenges.

References

Technical Support Center: Resolving Solubility Challenges with Alkanolamines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein focuses on Diisopropanolamine (DIPA), CAS: 110-97-4 , a widely used and well-documented alkanolamine. The initial query for 1,1'-(hydroxyazanediyl)bis(propan-2-ol), CAS: 97173-34-7 , yielded limited publicly available data regarding its solubility characteristics. DIPA is a close structural analog, and the principles governing its solubility are expected to be similar. Researchers should, however, exercise caution and validate these recommendations for their specific compound of interest.

Structural Comparison:

  • 1,1'-(hydroxyazanediyl)bis(propan-2-ol): A tertiary amine with a hydroxyl group on the nitrogen atom.

  • Diisopropanolamine (DIPA): A secondary amine.

This structural difference, particularly the presence of the N-hydroxy group in the queried compound versus the N-H group in DIPA, will influence properties such as pKa, polarity, and hydrogen bonding potential, which in turn affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is Diisopropanolamine (DIPA) and where is it commonly used?

A1: Diisopropanolamine (DIPA) is a chemical compound that functions as a secondary amine and a diol, giving it both basic and alcohol-like properties.[1][2] It is a versatile chemical used as an emulsifier, stabilizer, surfactant, and a chemical intermediate for synthesizing other compounds.[1][3] Its major applications are found in:

  • Gas Treatment: Removing hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural and industrial gas streams.[1][3][4]

  • Cosmetics and Personal Care: Acting as a pH adjuster, emulsifier, and buffering agent in creams, lotions, and shampoos.[1][3][5]

  • Pharmaceuticals: Used as a buffering agent or alkalizer in topical formulations and can assist in the solubility and absorption of active pharmaceutical ingredients.[6][7]

  • Metalworking Fluids: As a corrosion inhibitor.[3][8]

  • Coatings and Paints: As a neutralizing agent for resins.[3][8]

Q2: What is the general solubility of DIPA?

A2: DIPA is highly soluble in water.[9] It is often described as being completely soluble or miscible with water.[5][10] It also shows good solubility in alcohols and moderate solubility in solvents like acetone, while being slightly soluble in toluene and insoluble in hydrocarbons.[9][11]

Q3: What key factors influence the solubility of DIPA in aqueous solutions?

A3: The primary factors influencing DIPA's aqueous solubility are:

  • pH: DIPA is a weak base.[12] In acidic conditions (pH < 8.9), it becomes protonated, forming a salt.[13] These salt forms are generally very water-soluble. At higher pH, a greater proportion of the less polar, free base form exists.

  • Presence of other solutes: High concentrations of dissolved salts can decrease the solubility of DIPA through the "salting-out" effect.

Q4: My DIPA is a solid, but the literature sometimes refers to it as a liquid. Why?

A4: DIPA has a melting point around 42-45 °C (108-113 °F).[1][2] Therefore, it exists as a white to yellowish waxy solid at a typical room temperature of 20-25°C.[6][11] It may appear as a colorless to pale yellow liquid if the ambient temperature is elevated or after melting.[9]

Q5: I'm having trouble dissolving solid DIPA in water. What should I do?

A5: If DIPA is not dissolving readily, consider the following:

  • Gentle Heating: Warm the water while stirring. Since DIPA's melting point is relatively low, this will significantly increase the rate of dissolution.

  • Agitation: Ensure adequate stirring or mixing to break up solid clumps and increase the surface area in contact with the solvent.

  • pH Adjustment: If your formulation allows, lowering the pH slightly with a compatible acid will convert DIPA to its highly soluble salt form.

Q6: How does the hygroscopic nature of DIPA affect its handling and solubility?

A6: DIPA is hygroscopic, meaning it readily absorbs moisture from the air.[1][5][14] This can cause the solid to become sticky or clumpy, making it difficult to weigh and handle accurately. The absorbed water can also affect the concentration of your final solution. It is crucial to store DIPA in a tightly sealed container in a dry environment.[12]

Troubleshooting Guide for DIPA Solubility

This guide addresses common issues encountered during the preparation of DIPA solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Solid DIPA is dissolving very slowly or not at all. 1. Low Temperature: The dissolution rate is slow at lower temperatures. 2. Insufficient Agitation: The solid material is not being adequately dispersed in the solvent. 3. Approaching Saturation: The concentration is nearing the solubility limit at the current temperature.1. Gently warm the solvent (e.g., to 40-50°C) with constant stirring. 2. Increase the stirring speed or use a magnetic stirrer/overhead mixer. 3. Add more solvent to decrease the concentration or increase the temperature to raise the solubility limit.
A prepared DIPA solution appears cloudy or hazy. 1. Incomplete Dissolution: Microscopic solid particles are still suspended in the solution. 2. Precipitation of Impurities: The grade of DIPA may contain impurities with lower solubility. 3. Reaction with Dissolved Gases: Dissolved CO₂ from the air can react with DIPA to form carbamates, which may have different solubility characteristics.1. Continue stirring and gently heat the solution. If cloudiness persists, filter the solution through a 0.45 µm filter. 2. Use a higher purity grade of DIPA. Consider filtering the solution. 3. Use de-gassed water for solution preparation.
Precipitate forms in a clear DIPA solution over time. 1. Temperature Fluctuation: The solution was prepared at an elevated temperature and has since cooled, causing DIPA to crystallize out of a supersaturated solution. 2. pH Change: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially affecting solubility or leading to salt precipitation if acidic species are present. 3. Solvent Evaporation: The concentration of DIPA has increased due to solvent loss.1. Re-warm the solution to redissolve the precipitate. Store the solution at a controlled temperature. 2. If the application is pH-sensitive, consider using a buffered system. Keep the solution container tightly sealed. 3. Store the solution in a tightly sealed container to prevent evaporation.
Inconsistent solubility results between different batches. 1. Hygroscopy: The water content of the solid DIPA varies between batches due to moisture absorption, leading to weighing errors. 2. Different Material Grades: Different purities or grades of DIPA are being used. 3. Variability in Solvent Quality: The pH or purity of the water or solvent used is inconsistent.1. Store DIPA in a desiccator. Allow the container to reach room temperature before opening to prevent condensation. 2. Ensure the same grade and supplier of DIPA is used for all experiments. 3. Use purified, deionized, and preferably de-gassed water for all preparations.

Quantitative Data

Table 1: General Physicochemical Properties of Diisopropanolamine (DIPA)
PropertyValueReference(s)
CAS Number 110-97-4[6][13]
Molecular Formula C₆H₁₅NO₂[2][9]
Molecular Weight 133.19 g/mol [2]
Appearance White to yellowish waxy solid[6][11]
Melting Point 42-45 °C (108-113 °F)[1][2]
Boiling Point ~249 °C (480 °F)[2]
pKa 8.9[13]
pH of 5% Aqueous Solution ~11.5[9]
Table 2: Solubility of Diisopropanolamine (DIPA)
SolventSolubilityTemperatureReference(s)
Water 870 g/L (Miscible)20-25 °C[5][9][13]
Alcohols (e.g., Ethanol) MiscibleNot Specified[11]
Acetone Moderately SolubleNot Specified[9]
Toluene Slightly SolubleNot Specified[11]
Hydrocarbons InsolubleNot Specified[11]

Experimental Protocols

Protocol 1: Preparation of an Aqueous DIPA Stock Solution (10% w/v)

Objective: To prepare a 100 mg/mL aqueous stock solution of Diisopropanolamine.

Materials:

  • Diisopropanolamine (DIPA), solid

  • High-purity deionized water

  • Heated magnetic stir plate

  • Magnetic stir bar

  • Calibrated balance

  • Spatula

  • Glass beaker

  • Volumetric flask (appropriate size)

  • Weighing paper/boat

Methodology:

  • Preparation: Place a 250 mL glass beaker containing a magnetic stir bar on the magnetic stir plate.

  • Weighing: On a calibrated balance, accurately weigh 10.0 g of solid DIPA. Note: DIPA is hygroscopic; handle it quickly and in a low-humidity environment if possible.

  • Initial Dissolution: Add the weighed DIPA to the beaker. Add approximately 80 mL of deionized water to the beaker.

  • Mixing and Heating: Turn on the stirrer to a moderate speed (e.g., 200-300 rpm). Gently heat the solution to 35-40°C. Do not boil.

  • Observation: Continue stirring until all the DIPA solid has completely dissolved and the solution is clear. This may take several minutes.

  • Final Volume Adjustment: Once dissolved, turn off the heat and allow the solution to cool to room temperature.

  • Transfer: Carefully transfer the cooled solution to a 100 mL volumetric flask.

  • QS (Quantum Satis): Rinse the beaker with small amounts of deionized water, adding the rinsate to the volumetric flask to ensure a complete transfer. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a clearly labeled, tightly sealed storage bottle. Store at room temperature unless otherwise specified for your experiment.

Visualizations

G cluster_0 Troubleshooting DIPA Dissolution Issues Start DIPA fails to dissolve or solution is cloudy Check_Temp Is the solvent heated? (e.g., to 40-50°C) Start->Check_Temp Heat_Solvent Action: Gently heat solvent with continuous stirring. Check_Temp->Heat_Solvent No Check_Agitation Is agitation adequate? Check_Temp->Check_Agitation Yes Heat_Solvent->Check_Temp Re-evaluate Increase_Agitation Action: Increase stir speed or use appropriate mixing method. Check_Agitation->Increase_Agitation No Check_pH Is the aqueous solution pH > 9? Check_Agitation->Check_pH Yes Increase_Agitation->Check_Agitation Re-evaluate Adjust_pH Action: If permissible, lower pH to < 8.9 to form a soluble salt. Check_pH->Adjust_pH Yes Check_Purity Is high-purity DIPA and de-gassed solvent being used? Check_pH->Check_Purity No / N/A Success Problem Resolved: Clear Solution Adjust_pH->Success Filter Action: Filter solution through a 0.45 µm filter. Check_Purity->Filter No Check_Purity->Success Yes Filter->Success G start_end start_end process_step process_step decision decision A Start: Prepare Materials (DIPA, Water, Beaker, Stirrer) B Weigh 10.0 g of DIPA A->B C Add DIPA and ~80 mL Water to Beaker B->C D Stir and Gently Heat to 35-40°C C->D E Is all solid dissolved? D->E E->D No F Cool solution to Room Temperature E->F Yes G Transfer to 100 mL Volumetric Flask F->G H QS to 100 mL with Water G->H I Cap and Invert to Mix H->I J End: 10% w/v DIPA Solution I->J

References

Validation & Comparative

A Comparative Guide to 2-Propanol, 1,1'-(hydroxyimino)bis- and Other Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the crucial field of material preservation and asset integrity, corrosion inhibitors play a pivotal role. This guide provides a comparative overview of 2-Propanol, 1,1'-(hydroxyimino)bis- , a lesser-documented yet potentially effective corrosion inhibitor, and other established alternatives. Due to the limited publicly available data on the specific performance of 2-Propanol, 1,1'-(hydroxyimino)bis-, this guide will draw comparisons with structurally similar and functionally related compounds, particularly aliphatic and oxime-based inhibitors.

Understanding Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of materials, primarily metals. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. The mechanism of action often involves the formation of a protective film on the metal surface, which can be achieved through adsorption, passivation, or precipitation.

Profile of 2-Propanol, 1,1'-(hydroxyimino)bis-

2-Propanol, 1,1'-(hydroxyimino)bis-, also known as N,N-bis(2-hydroxypropyl)hydroxylamine, is an organic compound with the chemical formula C₆H₁₅NO₃. Its molecular structure, featuring hydroxyl (-OH) and hydroxyimino (-NOH) functional groups, suggests its potential as a corrosion inhibitor. The presence of lone pair electrons on the nitrogen and oxygen atoms allows for adsorption onto metal surfaces, a key step in the inhibition process. It is classified as a corrosion inhibitor and anti-scaling agent. While specific performance data is scarce in peer-reviewed literature, its structural attributes point towards a mixed-type inhibition mechanism.

Comparative Performance of Corrosion Inhibitors

To provide a quantitative comparison, this section presents experimental data from studies on various corrosion inhibitors with functionalities similar to 2-Propanol, 1,1'-(hydroxyimino)bis-. These include aliphatic amines, hydroxyl-containing compounds, and other oxime derivatives. The data is summarized in the tables below, focusing on inhibition efficiency under different conditions.

Table 1: Inhibition Efficiency of Various Corrosion Inhibitors Determined by Weight Loss Method
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Acetone OximeAluminum1M HCl5 mM3085.2[1]
2-Butanone OximeAluminum1M HCl5 mM3090.5[1]
Cyclohexanone OximeAluminum1M HCl5 mM3093.8[1]
DiethylamineAZ91 Alloy0.1M HCl0.5%2588.7[2]
EthylenediamineAZ91 Alloy0.1M HCl0.5%2592.4[2]
N,N-bis(2-hydroxyethyl)oleamideSteel3% NaCl10 mMRT96.6[3][4]
3-(2-hydroxyethylamino)-1-phenylpropan-1-oneN80 Steel15% HCl0.7%RT98.9[5]
Table 2: Electrochemical Parameters for Various Corrosion Inhibitors from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)
InhibitorMetalCorrosive MediumConcentrationRct (Ω·cm²) (from EIS)Inhibition Efficiency (%) (from EIS)Inhibition Efficiency (%) (from Polarization)Reference
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-PropandiimineAPI-5L-X65 Steel1 M HCl2x10⁻³ M15279.087.0[1][6]
α-Benzoin OximeCopper0.5 M H₂SO₄5 mM-~93-[7]
Chalcone Oxime Functionalized Graphene OxideCarbon Steel1 M HCl--94-[8]
bis-Mannich bases (M-8-M)N80 Steel15% HCl0.3%--98.2[9]
N,N'-bis[2-hydroxynaphthylidene]amino]oxamideIron3.5% NaCl-Increased Significantly--[10]

Rct: Charge transfer resistance. A higher Rct value generally indicates better corrosion inhibition. RT: Room Temperature.

Experimental Protocols

The data presented above is typically obtained through standardized experimental procedures. Below are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.

Weight Loss Method

This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (K × W) / (A × T × D)

    • IE% = [(W₀ - Wᵢ) / W₀] × 100 Where:

    • K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)

    • W = weight loss in grams

    • A = area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³

    • W₀ = weight loss in the absence of inhibitor

    • Wᵢ = weight loss in the presence of inhibitor

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:

    • icorr₀ = corrosion current density without inhibitor

    • icorrᵢ = corrosion current density with inhibitor

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • AC Perturbation: A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an appropriate equivalent electrical circuit. The inhibition efficiency is calculated as:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:

    • Rct₀ = charge transfer resistance without inhibitor

    • Rctᵢ = charge transfer resistance with inhibitor

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the typical workflow for evaluating corrosion inhibitors and a generalized mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Metal_Specimen Metal Specimen Weight_Loss Weight Loss Method Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests Metal_Specimen->Electrochemical_Tests Corrosive_Solution Corrosive Solution Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical_Tests Inhibitor_Stock Inhibitor Stock Inhibitor_Stock->Weight_Loss Inhibitor_Stock->Electrochemical_Tests Data_Acquisition Data Acquisition Weight_Loss->Data_Acquisition Electrochemical_Tests->Data_Acquisition Performance_Evaluation Performance Evaluation Data_Acquisition->Performance_Evaluation Calculate IE%

Caption: Workflow for Corrosion Inhibitor Evaluation.

Inhibition_Mechanism cluster_environment Corrosive Environment cluster_inhibitor Inhibitor Action Metal_Surface Metal Surface Corrosive_Species Corrosive Species (H⁺, O₂, Cl⁻) Corrosive_Species->Metal_Surface Corrosion Attack Inhibitor 2-Propanol, 1,1'-(hydroxyimino)bis- (or similar oxime) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Adsorption via N, O atoms Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Metal_Surface Blocks Corrosion

Caption: Generalized Corrosion Inhibition Mechanism.

Conclusion

References

Comparative Efficacy of Oximes in the Treatment of Organophosphate Poisoning: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of various oximes in reactivating acetylcholinesterase (AChE) following inhibition by organophosphorus (OP) compounds. It is important to note that a comprehensive literature search yielded no scientific data regarding the efficacy of CAS 97173-34-7 (2-Propanol, 1,1'-(hydroxyimino)bis-) as an AChE reactivator. Therefore, this document focuses on a comparison of clinically established and promising experimental oximes for which extensive research is available.

Introduction to Organophosphate Poisoning and Oxime Reactivation

Organophosphorus compounds, used as pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems.[1][3] The standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and an oxime to reactivate the inhibited AChE.[3][4]

Oximes function by a nucleophilic attack on the phosphorus atom of the organophosphate bound to the active site of AChE, thereby displacing the OP and restoring the enzyme's function.[5] However, the efficacy of different oximes varies significantly depending on the specific organophosphorus compound and the animal species being studied.[4] Over the years, numerous oximes have been developed, from the conventional pralidoxime and obidoxime to newer, more potent experimental compounds.[6]

Comparative Efficacy of Selected Oximes

The following tables summarize the in vitro and in vivo efficacy of several key oximes against various organophosphorus compounds. The data is compiled from multiple studies to provide a comparative overview.

In Vitro Reactivation of Human Acetylcholinesterase (AChE)
OximeInhibitorReactivation Rate Constant (kr, M⁻¹min⁻¹)Reference
Pralidoxime (2-PAM) TabunNo significant reactivation[7]
Obidoxime Tabun42[7]
Asoxime (HI-6) TabunNo significant reactivation[7]
K203 Tabun2142[7]
Obidoxime ParaoxonHigh (qualitative)[8]
Pralidoxime (2-PAM) ParaoxonSatisfactory (qualitative)[8]
HI-6 ParaoxonSatisfactory (qualitative)[8]
Methoxime Leptophos-oxonHigh (qualitative)[9]
Trimedoxime Leptophos-oxonHigh (qualitative)[9]
Obidoxime Leptophos-oxonHigh (qualitative)[9]
K027 Leptophos-oxonHigh (qualitative)[9]
In Vivo Protective Efficacy of Oximes
OximeOrganismOrganophosphateProtective Index (PI) / Efficacy MetricReference
Pralidoxime (2-PAM) HumanVarious OPsNo clear benefit in several studies[10]
Obidoxime RatTabun--
HI-6 RatSoman, SarinMore potent than standard oximes
K203 Mouse, RatTabunMost effective reactivator[7]
HLö-7 MouseSoman, Sarin, TabunMore potent than HI-6

Experimental Protocols

In Vitro AChE Reactivation Assay

A common method for determining the in vitro reactivation efficacy of oximes is the Ellman assay, adapted for reactivation studies.

  • Enzyme Source: Human erythrocyte acetylcholinesterase is a standard source.

  • Inhibition: The enzyme is incubated with a specific concentration of the organophosphorus compound (e.g., paraoxon, tabun) for a set period to achieve a high degree of inhibition (typically >90%).

  • Removal of Excess Inhibitor: The inhibited enzyme solution is often passed through a gel filtration column to remove any unbound inhibitor.

  • Reactivation: The inhibited AChE is then incubated with various concentrations of the oxime being tested at a constant temperature (e.g., 37°C) and pH (e.g., 7.4).

  • Measurement of AChE Activity: At different time points, aliquots are taken from the reactivation mixture and added to a solution containing a chromogenic substrate, such as acetylthiocholine. The activity of the reactivated enzyme is measured spectrophotometrically by monitoring the rate of color change produced by the reaction of thiocholine with Ellman's reagent (DTNB).

  • Data Analysis: The reactivation rate constants (kr) are calculated from the time-course of enzyme activity recovery at different oxime concentrations.

In Vivo Protection Studies in Animal Models

Animal models, most commonly mice or rats, are used to assess the in vivo therapeutic efficacy of oximes.

  • Animal Model: Typically, male Wistar rats or Swiss mice are used.

  • Toxicity Determination: The median lethal dose (LD50) of the organophosphorus compound is determined for the specific animal strain and route of administration (e.g., subcutaneous, intraperitoneal).

  • Treatment Protocol: Animals are challenged with a supralethal dose of the organophosphate (e.g., 1.5-2.0 x LD50).

  • Antidotal Treatment: Immediately or a few minutes after poisoning, the animals are treated with an antidote combination, which usually includes atropine and the oxime being tested. The oxime is administered at a specific dose, often a fraction of its own LD50.

  • Observation: The animals are observed for a set period (e.g., 24 hours), and the number of survivors is recorded.

  • Protective Index (PI) Calculation: The protective index is calculated as the ratio of the LD50 of the organophosphate in the presence of the antidote to the LD50 of the organophosphate alone. A higher PI indicates greater protective efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

AChE_Inhibition_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 Oxime Treatment ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited OP Organophosphate (OP) OP->AChE_active Inhibition AChE_inhibited->AChE_active OP_Oxime OP-Oxime Complex AChE_inhibited->OP_Oxime Oxime Oxime Oxime->AChE_inhibited Reactivation

Caption: Mechanism of AChE Inhibition by Organophosphates and Reactivation by Oximes.

Oxime_Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation AChE_source Source of AChE (e.g., human erythrocytes) Inhibition Inhibition with Organophosphate AChE_source->Inhibition Reactivation Incubation with Oxime Inhibition->Reactivation Activity_Assay Measure AChE Activity (Ellman Assay) Reactivation->Activity_Assay kr_calc Calculate Reactivation Rate (kr) Activity_Assay->kr_calc Animal_Model Select Animal Model (e.g., Rat, Mouse) LD50_determination Determine OP LD50 Animal_Model->LD50_determination Poisoning Challenge with Supralethal OP Dose LD50_determination->Poisoning Treatment Administer Atropine + Oxime Poisoning->Treatment Observation Observe for 24h and Record Survival Treatment->Observation PI_calc Calculate Protective Index (PI) Observation->PI_calc

Caption: General Experimental Workflow for Evaluating Oxime Efficacy.

Conclusion

While pralidoxime and obidoxime have been the mainstays of treatment for organophosphate poisoning, their efficacy is limited, particularly against certain nerve agents.[4] Research into novel oximes has identified several promising candidates, such as K203 and HLö-7, which demonstrate significantly superior reactivation kinetics and in vivo protective efficacy against specific organophosphates.[7] The development of a broad-spectrum oxime that is effective against a wide range of organophosphorus compounds remains a critical goal in the field. Further preclinical and clinical studies are necessary to establish the safety and efficacy of these newer oximes for potential human use. There is currently no evidence to suggest that CAS 97173-34-7 has any application in this therapeutic area.

References

Structural Activity Relationship of 2-Propanol, 1,1'-(hydroxyimino)bis- Analogs: A Comparative Guide to Bis-Oxime Acetylcholinesterase Reactivators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of bis-oxime compounds, which are structural and functional analogs of 2-Propanol, 1,1'-(hydroxyimino)bis-. The focus is on their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. Due to limited publicly available data on direct analogs of 2-Propanol, 1,1'-(hydroxyimino)bis-, this guide draws upon research on functionally similar bisquaternary pyridinium oximes, which are a prominent class of AChE reactivators.

The reactivation of inhibited AChE is a critical therapeutic strategy to counteract poisoning by nerve agents and pesticides. The effectiveness of oxime reactivators is highly dependent on their chemical structure. This guide summarizes key quantitative data, details experimental protocols for assessing reactivation efficacy, and visualizes the underlying mechanisms and workflows.

Data Presentation: Comparative Efficacy of Bis-Oxime Analogs

The following tables summarize the in vitro efficacy of various bis-oxime compounds in reactivating and inhibiting cholinesterases.

Table 1: Reactivation of Paraoxon-Inhibited Human Cholinesterases by Novel Bisquaternary Aldoximes [1]

CompoundLinker StructureOxime PositionReactivation of AChE (%) at 100 µMReactivation of AChE (%) at 10 µMReactivation of BuChE (%) at 100 µMReactivation of BuChE (%) at 10 µM
K053 prop-1,3-diyl2-pyridyl~25~15~10~5
K068 but-2-ene-1,4-diyl2-pyridyl~5~2~10~8
Obidoxime -4-pyridyl~60~40~10~8
Pralidoxime -2-pyridyl~25~15<5<2
HI-6 -2-pyridyl~25~18<5<2

Data represents the percentage of reactivation of paraoxon-inhibited human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BuChE) after 10 minutes of incubation with the reactivator at 25°C and pH 7.4.[1]

Table 2: Inhibition of Eel Acetylcholinesterase by Bisquaternary Oximes [2]

CompoundLinker Length (Number of Carbons)Oxime PositionIC50 (M)
Oxime A 4ortho> 1x10-3
Oxime B 6ortho~ 8x10-4
Oxime C 8ortho~ 5x10-4
Oxime D 10ortho~ 1x10-4
Oxime E 12ortho~ 5x10-4

This table illustrates the structure-activity relationship where longer linker lengths in bisquaternary oximes generally lead to higher AChE inhibition potency.[2]

Mandatory Visualizations

The following diagrams illustrate the mechanism of acetylcholinesterase reactivation and a typical experimental workflow for its assessment.

AChE_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE OP Organophosphate (e.g., Sarin, Paraoxon) Inhibited_AChE Inhibited AChE (Phosphorylated) OP->Inhibited_AChE Covalent Bonding Bis_Oxime Bis-Oxime Reactivator Inhibited_AChE->Bis_Oxime Treatment Reactivated_AChE Reactivated AChE Bis_Oxime->Reactivated_AChE Nucleophilic Attack Phosphorylated_Oxime Phosphorylated Oxime Reactivated_AChE->Phosphorylated_Oxime Release

Caption: Mechanism of AChE Inhibition and Reactivation by a Bis-Oxime Compound.

Experimental_Workflow cluster_preparation Preparation cluster_inhibition Inhibition Step cluster_reactivation Reactivation Step cluster_measurement Measurement cluster_analysis Data Analysis Enzyme_Prep Prepare Human Erythrocyte AChE Solution Incubate_Inhibit Incubate AChE with Paraoxon to Achieve ~95% Inhibition Enzyme_Prep->Incubate_Inhibit Inhibitor_Prep Prepare Organophosphate (e.g., Paraoxon) Solution Inhibitor_Prep->Incubate_Inhibit Oxime_Prep Prepare Bis-Oxime Analog Solutions (Multiple Concentrations) Add_Oxime Add Bis-Oxime Analog Solution to Inhibited AChE Oxime_Prep->Add_Oxime Incubate_Inhibit->Add_Oxime Incubate_Reactivate Incubate for a Defined Period (e.g., 10 min at 25°C) Add_Oxime->Incubate_Reactivate Ellman_Assay Perform Ellman's Assay: Add DTNB and Acetylthiocholine Incubate_Reactivate->Ellman_Assay Spectrophotometry Measure Absorbance at 412 nm over Time with a Spectrophotometer Ellman_Assay->Spectrophotometry Calc_Activity Calculate AChE Activity Spectrophotometry->Calc_Activity Calc_Reactivation Calculate Percentage of Reactivation Calc_Activity->Calc_Reactivation

Caption: Experimental Workflow for In Vitro AChE Reactivation Assay.

Experimental Protocols

A detailed methodology for a representative in vitro AChE reactivation assay is provided below.

Objective: To determine the potency of bis-oxime analogs in reactivating organophosphate-inhibited human acetylcholinesterase.

Materials:

  • Human erythrocyte ghost acetylcholinesterase (hAChE)

  • Paraoxon (organophosphate inhibitor)

  • Bis-oxime test compounds

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine (ATCh, substrate)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Enzyme Inhibition:

    • A solution of hAChE is incubated with a solution of paraoxon at 25°C.

    • The incubation time is predetermined to achieve approximately 5% residual enzyme activity (i.e., 95% inhibition). This is typically calculated based on the half-life of the reaction between the enzyme and the specific organophosphate. For paraoxon, this can be around 120 minutes.[3]

  • Reactivation:

    • The inhibited hAChE solution is then treated with solutions of the bis-oxime test compounds at various concentrations (e.g., 10 µM and 100 µM).

    • The mixture is incubated for a fixed period, typically 10 minutes, at 25°C and a physiological pH of 7.4.[1]

  • Measurement of AChE Activity (Ellman's Method):

    • The AChE activity is measured using a modified Ellman's method.

    • A solution containing DTNB is added to the enzyme mixture, followed by the addition of the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

    • The rate of TNB formation is monitored by measuring the change in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis:

    • The rate of change in absorbance is directly proportional to the AChE activity.

    • The percentage of reactivation is calculated by comparing the activity of the oxime-treated inhibited enzyme to the activity of the non-inhibited enzyme (positive control) and the inhibited enzyme without oxime treatment (negative control).

    • Formula for Percentage Reactivation: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activitynative - Activityinhibited)] x 100

Summary of Structure-Activity Relationships

Based on the analysis of bisquaternary pyridinium oximes, several key structural features governing their activity as AChE reactivators and inhibitors have been identified:

  • Linker Chain Length: For bisquaternary oximes, the length of the alkylene chain connecting the two pyridinium rings is a critical determinant of activity. A longer linker, up to approximately 9-10 carbon atoms, has been shown to increase the inhibitory potency against AChE.[2] This is likely due to the ability of the longer chain to better span the distance between the catalytic and peripheral anionic sites of the enzyme.[4]

  • Position of the Oxime Group: The position of the nucleophilic oxime group on the pyridinium ring significantly influences efficacy. For bisquaternary oximes, having the oxime group in the ortho position (position 2) of the pyridine ring is associated with higher AChE inhibition.[2]

  • Quaternary Nitrogen: The presence of positively charged quaternary nitrogen atoms is crucial for binding to the anionic sites within the AChE active site gorge.

  • Overall Structure: Bis-pyridinium reactivators are capable of occupying both the peripheral aromatic site and the catalytic anionic site of AChE, which contributes to their inhibitory capabilities alongside their reactivating function.[4]

References

A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for the accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of amino alcohols, using Diisopropanolamine (DIPA) as a representative compound due to its structural similarity to CAS 97173-34-7. The information presented is a synthesized composite based on established analytical practices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is a robust and widely accessible technique for the quantification of amino alcohols. As these compounds lack a strong chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of Diisopropanolamine (DIPA) in a suitable solvent (e.g., 0.1 N HCl). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the same solvent as the standard.

  • Derivatization Procedure:

    • To 0.5 mL of each standard and sample solution, add 25 µL of borate buffer (pH 9.5).

    • Add 100 µL of a 2.5 mmol solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.

    • Vortex the mixture and incubate at a slightly elevated temperature (e.g., 40°C) for 30 minutes.

    • After incubation, add 10 µL of 30% HCl to stop the reaction.

    • The derivatized sample is now ready for injection.

2. HPLC-UV Conditions:

  • Column: Octadecylsilyl (C18) reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile/methanol mixture).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the FMOC-adduct (e.g., 265 nm).

  • Injection Volume: 10 µL.

Validation Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for an amino alcohol after derivatization.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9992
Range 20% to 120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.52%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 1010 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the analysis of amino alcohols, often without the need for derivatization. This technique is particularly useful for analyzing complex matrices and for detecting low-level impurities.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Diisopropanolamine (DIPA) in a suitable solvent (e.g., methanol/water). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte. Perform a simple protein precipitation if the matrix is biological (e.g., add acetonitrile, vortex, and centrifuge). Dilute the supernatant as needed.

2. LC-MS/MS Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 mm x 100 mm, 3 µm) is often preferred for polar analytes.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer containing a small amount of formic acid or ammonium formate (e.g., 5 mM ammonium formate in water)[1].

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition for the analyte (e.g., for DIPA, a possible transition could be monitored based on its molecular weight of 133.19 g/mol ).

  • Injection Volume: 5 µL.

Validation Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small amino alcohol.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9998
Range Typically spans several orders of magnitude1 - 1000 ng/mL[1]
Accuracy (% Recovery) 85.0% - 115.0% (80-120% at LLOQ)95.9% - 108.9%[2]
Precision (% RSD)
- Repeatability≤ 15% (≤ 20% at LLOQ)5.82% - 13.01%[2]
- Intermediate Precision≤ 15% (≤ 20% at LLOQ)2.62% - 14.34%[2]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 ng/mL[1]
Specificity No interfering peaks at the analyte's retention time and MRM transitionConfirmed by unique MRM transition

Method Comparison

FeatureHPLC-UV with DerivatizationLC-MS/MS
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and specific mass-to-charge ratio transitions.
Sensitivity Moderate, dependent on the derivatizing agent.Very high, capable of detecting trace levels.
Sample Preparation More complex due to the derivatization step.Generally simpler, often requiring only dilution and filtration.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster run times possible.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Robustness Generally considered very robust and reliable.Can be sensitive to matrix effects, requiring careful method development.

Visualizations

experimental_workflow cluster_hplcuv HPLC-UV Method Workflow cluster_lcms LC-MS/MS Method Workflow hplc_prep Sample Preparation (Dilution) hplc_deriv Derivatization (FMOC-Cl) hplc_prep->hplc_deriv hplc_analysis HPLC-UV Analysis (C18 Column) hplc_deriv->hplc_analysis hplc_data Data Analysis (Peak Area vs. Conc.) hplc_analysis->hplc_data lcms_prep Sample Preparation (Dilution/Precipitation) lcms_analysis LC-MS/MS Analysis (HILIC Column) lcms_prep->lcms_analysis lcms_data Data Analysis (MRM Signal vs. Conc.) lcms_analysis->lcms_data

Caption: Comparative workflow for HPLC-UV and LC-MS/MS analysis.

validation_parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Cross-reactivity studies of 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxime compounds, with a focus on their application in biomedical research and drug development. While some oximes like 2-Propanol, 1,1'-(hydroxyimino)bis- are primarily utilized in industrial applications such as corrosion inhibition, the broader class of oxime-containing molecules exhibits significant biological activity. This document will compare the performance of biologically active oximes, particularly as acetylcholinesterase (AChE) reactivators, and discuss their potential for cross-reactivity in common biological assays.

Performance Comparison of Biologically Active Oximes

The primary therapeutic application of oximes is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. The efficacy of these oximes is often quantified by their IC50 value, which represents the concentration of the oxime required to inhibit 50% of the AChE activity in vitro. A lower IC50 value generally indicates a higher potency.

The table below summarizes the IC50 values for several common and experimental oxime-based AChE reactivators, providing a basis for comparing their intrinsic inhibitory potency on the enzyme they are designed to reactivate. It is important to note that while "2-Propanol, 1,1'-(hydroxyimino)bis-" is an oxime, there is no publicly available data on its biological activity in this context. Its simpler, non-pyridinium structure suggests it would lack the specific binding and reactivating properties of the specialized oximes listed below.

CompoundIC50 (M) for Eel AChEIC50 (mM) for human recombinant AChE (hrAChE)Notes
Pralidoxime (2-PAM)-45A widely used mono-pyridinium oxime for treating organophosphate poisoning.[1]
Trimedoxime (TMB-4)--A bis-pyridinium oxime noted for stronger response but also more significant side effects compared to 2-PAM.[2]
Obidoxime (Toxogonin)--Another bis-pyridinium oxime used clinically, also with notable side effects.[2]
HI-6>500 µM (rat blood)-A bis-pyridinium oxime with a xylene linker, showing weak intrinsic AChE inhibition.[3]
K027>500 µM (rat blood)-An experimental bis-pyridinium oxime with low intrinsic AChE inhibition.[3]
K0330.0011-An experimental bis-pyridinium oxime with a double bond in the connecting linker, showing higher intrinsic AChE inhibition.[4]
K0740.004330.60 mmol/L (in HepG2 cells)An experimental bis-pyridinium oxime with a four-carbon linker.[4][5]
K1010.0048-An experimental bis-pyridinium oxime with a double bond in the connecting linker.[4]
2-Propanol, 1,1'-(hydroxyimino)bis- No data availableNo data availablePrimarily an industrial compound; lacks the structural features of pyridinium-based AChE reactivators, suggesting low to no activity in this application.

Note: IC50 values can vary between studies and experimental conditions. Data from multiple sources are presented for a broader perspective.

Cross-Reactivity and Interference in Biological Assays

A critical consideration in the development and use of any chemical compound in a biological context is its potential for cross-reactivity in other assays. Oxime and oxime-like structures can interfere with immunoassays, leading to false-positive or false-negative results.

For instance, the nonsteroidal anti-inflammatory drug Oxaprozin, which possesses a structure that could be considered analogous to some oximes, has been reported to cross-react in several commercial immunoassays for benzodiazepines.[6] In one study, urine samples from subjects who had taken Oxaprozin tested positive for benzodiazepines in EMIT dau, Abbott FPIA, and BMC CEDIA assays.[6] This highlights the importance of confirming positive immunoassay results with a more specific method, such as mass spectrometry, especially when the presence of potentially cross-reactive compounds is suspected.

The mechanism of such interference is often due to the structural similarity between the interfering compound and the target analyte, allowing it to bind to the assay's antibodies. Researchers and clinicians should be aware of this potential for misinterpretation of results.

Experimental Protocols

Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol is a standard in vitro method to determine the reactivation potency of oxime compounds on organophosphate-inhibited acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Phosphate buffered saline (PBS)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Organophosphate inhibitor (e.g., paraoxon)

  • Oxime reactivator solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Enzyme Inhibition:

    • In a 96-well plate, add AChE solution to each well.

    • Add the organophosphate inhibitor to induce inhibition and incubate for a specific time to achieve >95% inhibition.

    • A negative control with PBS instead of the inhibitor should be included to measure uninhibited enzyme activity.

  • Oxime Reactivation:

    • Add different concentrations of the oxime reactivator solution to the inhibited enzyme wells.

    • Include a positive control with the inhibited enzyme and PBS (no oxime) to measure spontaneous reactivation.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.

  • Activity Measurement:

    • To each well, add the DTNB solution.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

Data Analysis: The percentage of reactivation is calculated by comparing the rate of reaction in the oxime-treated wells to the uninhibited and inhibited controls. Plotting the percentage of reactivation against the logarithm of the oxime concentration allows for the determination of the concentration required for 50% reactivation (RC50).

Visualizations

Mechanism of Acetylcholinesterase Inhibition and Reactivation

AChE_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Covalent Bonding to Serine OP Organophosphate (e.g., Sarin) OP->Inhibited_AChE Oxime Oxime Reactivator Reactivated_AChE Reactivated AChE Oxime->Reactivated_AChE Nucleophilic Attack Oxime_OP Oxime-Phosphonate Complex Reactivated_AChE->Oxime_OP Release

Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by an oxime compound.

Experimental Workflow for Oxime Reactivation Assay

Assay_Workflow start Start inhibit Inhibit AChE with Organophosphate start->inhibit add_oxime Add Oxime Solutions (Varying Concentrations) inhibit->add_oxime incubate Incubate for Reactivation add_oxime->incubate add_reagents Add DTNB and Acetylthiocholine Substrate incubate->add_reagents measure Measure Absorbance at 412 nm (Kinetic Reading) add_reagents->measure analyze Calculate % Reactivation and Determine RC50 measure->analyze end End analyze->end

Caption: A typical workflow for an in vitro acetylcholinesterase reactivation assay using Ellman's method.

References

Unveiling the Research Advantages of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research, the selection of appropriate chemical tools is paramount to achieving robust and reproducible results. 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL), also commonly known as Diisopropanolamine (DIPA), is a versatile secondary amino alcohol with documented applications in various research fields. This guide provides an objective comparison of DIPA's performance against a key alternative, Diethanolamine (DEA), particularly in the context of cellular biology research. Furthermore, it delves into its role as a precursor in toxicological studies and outlines detailed experimental protocols for its analysis.

Comparative Analysis: DIPA vs. DEA in Cellular Studies

A significant area of research involving DIPA is its interaction with cellular membrane components, specifically its effects on choline uptake and phospholipid synthesis. These processes are fundamental to cell signaling, membrane integrity, and overall cellular health. Diethanolamine (DEA) is a structurally similar amino alcohol that is often used in comparable studies, making it an ideal candidate for a comparative analysis.

Recent studies have demonstrated distinct differences in the cellular effects of DIPA and DEA. Research conducted on Chinese hamster ovary (CHO) cells has provided quantitative insights into their comparative potency and metabolic incorporation.

Table 1: Comparative Effects of DIPA and DEA on Choline Uptake and Phospholipid Incorporation

Parameter1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) (DIPA)Diethanolamine (DEA)Fold DifferenceReference
Inhibition of Choline Uptake (IC50) 3-4 fold less potent than DEAMore potent3-4x[1]
Metabolic Incorporation into Phospholipids ~0.004% of administered dose>30-fold higher than DIPA>30x[1]

The data clearly indicates that DIPA exhibits a significantly lower impact on choline homeostasis compared to DEA. This lower potency in inhibiting choline uptake and its minimal incorporation into phospholipids suggest that DIPA is a more suitable negative control or a less disruptive agent in studies where maintaining normal phospholipid metabolism is crucial.

Application in Carcinogenesis Research

1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) serves as a precursor in the synthesis of N-nitrosobis(2-hydroxypropyl)amine (NDHPA), a potent carcinogen used to induce tumors in animal models, particularly in studies of pancreatic and lung cancer. The endogenous synthesis of NDHPA in rats has been demonstrated through the administration of DIPA in combination with sodium nitrite[2].

Experimental Protocols

Analysis of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) in Water and Soil Samples by HPLC

This method involves a derivatization step to enhance the detection of DIPA using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Methodology: [4]

  • Sample Preparation:

    • Filter aqueous samples.

    • Extract soil samples with an appropriate solvent.

  • Derivatization:

    • To 0.50 mL of the filtered sample extract, add 25 µL of borate buffer.

    • Add 100 µL of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatizing agent.

    • Incubate at a low heat for approximately 30 minutes.

    • Acidify the reaction by adding 10 µL of 30% HCl.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system.

    • Column: Octadecylsilyl (C18) reverse-phase column.

    • Detection: UV or fluorescence detector.

    • Calibration standards must undergo the same derivatization procedure.

Choline Uptake Assay in Cultured Cells

This protocol outlines a general procedure for assessing the effect of compounds like DIPA on the uptake of choline by cultured cells.

Methodology: (Adapted from[5][6])

  • Cell Culture:

    • Plate cells (e.g., CHO cells) in a suitable multi-well plate and culture until they reach the desired confluency.

  • Treatment:

    • Expose the cells to varying concentrations of 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) or the comparative compound (e.g., DEA) in the culture medium for a predetermined duration.

  • Choline Uptake Measurement:

    • Add radiolabeled choline (e.g., [³H]-choline) to each well.

    • Incubate for a specific time to allow for choline uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells.

  • Quantification:

    • Measure the amount of radioactivity in the cell lysates using a scintillation counter.

    • The results can be expressed as a percentage of choline uptake relative to untreated control cells.

Visualizing Research Workflows and Pathways

To further clarify the experimental processes and the biological context of this research, the following diagrams are provided.

Experimental_Workflow_HPLC_Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water or Soil Sample Filter_Extract Filtration / Extraction Sample->Filter_Extract Add_Reagents Add Borate Buffer & FMOC-Cl Filter_Extract->Add_Reagents Incubate Incubate (low heat) Add_Reagents->Incubate Acidify Acidify (HCl) Incubate->Acidify HPLC HPLC System (C18 Column) Acidify->HPLC Detector UV / Fluorescence Detector HPLC->Detector Data Data Acquisition Detector->Data

Caption: Workflow for HPLC analysis of DIPA.

Choline_Uptake_Pathway DIPA 1,1'-(HYDROXYAZANEDIYL)BIS(PROPAN-2-OL) (DIPA) Choline_Transporter Choline Transporter DIPA->Choline_Transporter Inhibits (Weakly) DEA Diethanolamine (DEA) DEA->Choline_Transporter Inhibits (Strongly) Intracellular_Choline Intracellular Choline Choline_Transporter->Intracellular_Choline Extracellular_Choline Extracellular Choline Extracellular_Choline->Choline_Transporter Uptake Phospholipid_Synthesis Phospholipid Synthesis Intracellular_Choline->Phospholipid_Synthesis

Caption: Inhibition of choline uptake by DIPA and DEA.

References

Navigating the Challenges of 2-Propanol, 1,1'-(hydroxyimino)bis- in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical agents is paramount. This guide provides a comprehensive comparison of 2-Propanol, 1,1'-(hydroxyimino)bis-, a compound recognized for its role as a corrosion inhibitor and anti-scaling agent, with alternative solutions in various industrial applications. Due to a notable scarcity of direct experimental data for this specific compound, this guide draws upon established knowledge of oxime-based inhibitors and general corrosion inhibition principles to offer a comparative analysis of its potential performance and limitations.

Performance Comparison of Corrosion Inhibitors

The primary industrial application of 2-Propanol, 1,1'-(hydroxyimino)bis- is as a corrosion inhibitor.[1] The effectiveness of such inhibitors is typically evaluated based on their inhibition efficiency, mechanism of action, and operational limitations. Below is a comparative overview of different classes of corrosion inhibitors.

Inhibitor ClassGeneral Mechanism of ActionAdvantagesPotential Limitations
Oxime-Based Inhibitors (e.g., 2-Propanol, 1,1'-(hydroxyimino)bis-)Adsorption onto the metal surface, forming a protective film that retards both anodic and cathodic reactions (mixed-type inhibitor).[2][3]Effective in acidic environments; can exhibit high inhibition efficiency.Potential for environmental toxicity; performance may be temperature-dependent; limited data on long-term stability.[4][5][6][7]
Organic Inhibitors (General) Adsorption via heteroatoms (N, S, O, P) and/or π-electrons, creating a hydrophobic barrier on the metal surface.[8]High inhibition efficiency, versatile for various metals and environments.Can be expensive, may have environmental and health concerns, solubility can be a limiting factor.[8][9]
Inorganic Inhibitors (e.g., Chromates, Phosphates) Formation of a passive, protective oxide layer on the metal surface.[8][10]Often cost-effective and highly effective.Many are toxic and environmentally hazardous (e.g., chromates), leading to regulatory restrictions.[8]
"Green" or Eco-Friendly Inhibitors (e.g., Plant Extracts) Adsorption of complex organic molecules present in the extract onto the metal surface.Biodegradable, low toxicity, readily available, and cost-effective.Inhibition efficiency can be variable and lower than synthetic inhibitors; composition can be inconsistent.[7]

Experimental Protocols

A standard and powerful technique for evaluating the performance of corrosion inhibitors is Electrochemical Impedance Spectroscopy (EIS). This non-destructive method provides detailed insights into the corrosion processes occurring at the metal-electrolyte interface.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibitor Evaluation

1. Objective: To determine the inhibition efficiency and mechanism of a corrosion inhibitor on a specific metal in a corrosive medium.

2. Materials and Equipment:

  • Working Electrode: The metal sample to be tested (e.g., carbon steel, aluminum).
  • Reference Electrode: Standard Calomel Electrode (SCE) or Ag/AgCl electrode.
  • Counter Electrode: Platinum or graphite rod.
  • Electrochemical Cell: A glass cell to contain the electrolyte and electrodes.
  • Potentiostat/Galvanostat with a frequency response analyzer.
  • Corrosive Medium: The relevant industrial solution (e.g., 1M HCl, 3.5% NaCl solution).
  • Inhibitor: 2-Propanol, 1,1'-(hydroxyimino)bis- or alternative compounds at various concentrations.

3. Procedure:

  • Prepare the working electrode by polishing its surface to a mirror finish, followed by degreasing with a suitable solvent (e.g., acetone) and rinsing with deionized water.
  • Prepare the corrosive solution with and without the desired concentrations of the inhibitor.
  • Assemble the three-electrode system in the electrochemical cell with the prepared corrosive solution.
  • Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[11][12]
  • Record the impedance data.

4. Data Analysis:

  • The obtained impedance data is typically represented as Nyquist and Bode plots.
  • Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
  • The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Visualizing Mechanisms and Workflows

To better understand the processes involved in corrosion inhibition and its evaluation, the following diagrams are provided.

G cluster_solution Corrosive Solution cluster_metal Metal Surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal (Anode/Cathode) Corrosive_Species->Metal Corrosion Attack Inhibitor_Molecules Inhibitor Molecules (e.g., 2-Propanol, 1,1'-(hydroxyimino)bis-) Protective_Film Adsorbed Protective Film Inhibitor_Molecules->Protective_Film Adsorption Protective_Film->Metal Blocks Attack

General mechanism of an organic corrosion inhibitor.

G Start Start: Select Inhibitor and Metal System Prepare_Electrodes Prepare and Clean Metal Electrodes Start->Prepare_Electrodes Prepare_Solutions Prepare Corrosive Solutions (with and without inhibitor) Start->Prepare_Solutions Electrochemical_Cell_Setup Assemble Electrochemical Cell Prepare_Electrodes->Electrochemical_Cell_Setup Prepare_Solutions->Electrochemical_Cell_Setup Stabilization System Stabilization (OCP Measurement) Electrochemical_Cell_Setup->Stabilization EIS_Measurement Perform Electrochemical Impedance Spectroscopy (EIS) Stabilization->EIS_Measurement Data_Analysis Analyze Nyquist and Bode Plots (Equivalent Circuit Modeling) EIS_Measurement->Data_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calculate_IE Performance_Evaluation Evaluate Performance and Compare with Alternatives Calculate_IE->Performance_Evaluation End End: Report Findings Performance_Evaluation->End

Experimental workflow for evaluating corrosion inhibitors.

Limitations and Considerations of 2-Propanol, 1,1'-(hydroxyimino)bis-

While specific data is lacking, several potential limitations can be inferred for 2-Propanol, 1,1'-(hydroxyimino)bis- based on its chemical class:

  • Environmental Impact and Toxicity: Organic nitrogen-containing compounds can have varying degrees of toxicity to aquatic life and may not be readily biodegradable.[4][5] The environmental fate and toxicological profile of 2-Propanol, 1,1'-(hydroxyimino)bis- would require specific investigation to ensure compliance with environmental regulations.

  • Performance under Varying Conditions: The effectiveness of organic inhibitors can be highly dependent on factors such as temperature, pH, and the concentration of other species in the solution.[13] At elevated temperatures, the desorption of the inhibitor from the metal surface can occur, leading to a decrease in inhibition efficiency.

  • Solubility: The solubility of the inhibitor in the process fluid is crucial for its effective distribution and adsorption onto the metal surface. Poor solubility can lead to inadequate protection.

  • Cost-Effectiveness: The synthesis and purification of specialized organic compounds can be costly compared to some traditional inorganic inhibitors, which may be a limiting factor for large-scale industrial applications.

  • Regulatory Status: The use of any chemical in industrial applications is subject to regulatory approval. 2-Propanol, 1,1'-(hydroxyimino)bis- may be subject to pre-manufacture notices and other regulatory assessments in different jurisdictions.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydroxyimino bis-propanol and related imino compounds, focusing on their synthesis, biological activities, and potential therapeutic applications. The information is intended to assist researchers in evaluating these compounds for further investigation in drug discovery and development.

Chemical Structures and Properties

Hydroxyimino bis-propanol, also known as 1,1'-(hydroxyimino)bis(2-propanol), and its related imino compounds are characterized by the presence of an imino group (-C=N-) or a substituted amino group (-N(R)-) connecting various alkyl or aryl moieties, often containing hydroxyl groups. The presence of these functional groups imparts diverse physicochemical properties that influence their biological activity.

Table 1: Physicochemical Properties of Hydroxyimino Bis-Propanol and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Hydroxyimino bis-propanol1-[hydroxy(2-hydroxypropyl)amino]propan-2-olC6H15NO3149.19
N,N-Bis(2-hydroxypropyl)amine1,1'-iminodi-2-propanolC6H15NO2133.19
Propranolol1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-olC16H21NO2259.34

Comparative Biological Activities

Imino compounds and their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic (anticancer) effects. The following sections present available data on the performance of these compounds.

Antimicrobial Activity

Several studies have highlighted the potential of imino and bis-propanolamine derivatives as antimicrobial agents. The mechanism of action is often attributed to their ability to interact with microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity of Selected Imino and Amine Derivatives

CompoundTest OrganismActivity MetricResult
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. entericaLC5011.6 µM[1]
P. aeruginosaLC5086 µM[1]
S. aureusLC50140 µM[1]
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. entericaLC508.79 µM[1]
P. aeruginosaLC50138 µM[1]
S. aureusLC50287 µM[1]
N-2-hydroxypropyltrimethyl ammonium chitosan derivatives with amino acid Schiff basesS. aureusInhibition Rate (0.1 mg/mL)Up to 99.87%[2]
E. coliInhibition Rate (0.1 mg/mL)Up to 92.95%[2]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant Activity

The antioxidant properties of these compounds are often evaluated by their ability to scavenge free radicals. The presence of hydroxyl groups and the nature of the substituents on the aromatic rings can significantly influence this activity.

Table 3: Antioxidant Activity of Selected Diphenylpropionamide Derivatives

CompoundAssayResult (% ABTS radical scavenging)
3,3-Diphenyl-N-(morpholin-4-yl)propionamideABTS78.19%[3]
3,3-Diphenyl-N-((4-methoxybenzyl)(methyl)amino)propionamideABTS41.8%[3]
2,2-Diphenyl-N-(morpholin-4-yl)propionamideABTS71.4%[3]
2,2-Diphenyl-N-((4-methoxybenzyl)(methyl)amino)propionamideABTS33.93%[3]

Note: The data presented is from a single study for comparative purposes within that specific chemical series.

Cytotoxic Activity

The potential of imino compounds and their analogs as anticancer agents is an active area of research. Their cytotoxicity is often evaluated against various cancer cell lines.

Table 4: Cytotoxic Activity of Selected Bispidine and Bis(2-aminoethyl)amine Derivatives

CompoundCell LineActivity MetricResult
Bispidine derivative 4cHepG2 (liver cancer)Apoptosis56% viable cells remaining
Bispidine derivative 4eHepG2 (liver cancer)Apoptosis20% viable cells remaining
Bis(2-aminoethyl)amine derivative 6HTB-140 (melanoma)LDH release (100 µM)30.8%[4]
A549 (lung cancer)LDH release (100 µM)up to 27.0%[4]
CaCo-2 (colorectal cancer)LDH release (100 µM)up to 27.0%[4]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of these compounds.

Synthesis of N-Substituted Bis(2-hydroxypropyl)amines

General Procedure: A common method for the synthesis of N-substituted bis(2-hydroxypropyl)amines involves the reductive amination of a primary amine with a suitable aldehyde or ketone, followed by reaction with propylene oxide.

  • Reductive Amination: The primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride in a suitable solvent like methanol.

  • Alkoxylation: The resulting secondary amine is then reacted with propylene oxide in an appropriate solvent. The reaction is typically carried out under controlled temperature and pressure.

  • Purification: The final product is purified using standard techniques such as distillation or chromatography.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods by organizations like the Clinical and Laboratory Standards Institute (CLSI) are recommended for assessing antimicrobial activity.[5][6]

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[8][9]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test sample with that of a control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[14]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for hydroxyimino bis-propanol are not yet fully elucidated. However, based on the structural similarity of its propanolamine moiety to the well-characterized β-blocker, propranolol, a putative mechanism of action can be proposed.

Putative Signaling Pathway for Hydroxyimino Bis-Propanol

It is hypothesized that hydroxyimino bis-propanol may interact with G-protein coupled receptors (GPCRs), such as β-adrenergic receptors. This interaction could modulate downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA), similar to propranolol.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylate Cyclase GPCR->AC Activation/Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., altered gene expression, cell growth, etc.) CREB->Cellular_Response Transcription Regulation Ligand Hydroxyimino bis-propanol Ligand->GPCR Binding & Modulation

Caption: Putative signaling pathway for hydroxyimino bis-propanol.

Experimental Workflow for Biological Activity Screening

A typical workflow for the initial screening of these compounds for their biological activities would involve a series of in vitro assays.

Experimental_Workflow Compound Test Compound (e.g., Hydroxyimino bis-propanol) Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity MIC Determine MIC Antimicrobial->MIC IC50_antiox Determine IC50 Antioxidant->IC50_antiox IC50_cyto Determine IC50 Cytotoxicity->IC50_cyto

Caption: General experimental workflow for screening biological activity.

Conclusion

Hydroxyimino bis-propanol and related imino compounds represent a versatile class of molecules with demonstrated potential in various therapeutic areas. The structure-activity relationship studies are crucial to optimize their efficacy and selectivity. The provided data and protocols serve as a foundational guide for researchers to design and conduct further investigations into these promising compounds. Future studies should focus on direct comparative analyses under standardized conditions to better elucidate their relative performance and mechanisms of action.

References

Safety Operating Guide

Navigating the Disposal of 2-Propanol, 1,1'-(hydroxyimino)bis-: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling specialty chemicals, the proper disposal of substances like 2-Propanol, 1,1'-(hydroxyimino)bis- (CAS Number: 97173-34-7) is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the disposal of this compound. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to maintain regulatory compliance.

Essential Safety and Disposal Protocol

While a specific, detailed Safety Data Sheet (SDS) for 2-Propanol, 1,1'-(hydroxyimino)bis- was not fully accessible in the public domain, the fundamental principles of chemical waste disposal remain constant. The following procedural steps provide a framework for the safe handling and disposal of this and other laboratory chemicals. It is imperative to consult the full Safety Data Sheet for any chemical prior to its use and disposal.

Pre-Disposal and Handling
  • Consult the Safety Data Sheet (SDS): Before handling 2-Propanol, 1,1'-(hydroxyimino)bis-, obtain and thoroughly review its specific SDS. This document will contain critical information regarding its hazards, handling precautions, and required personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Based on the information in the SDS, don the appropriate PPE. For handling chemicals of this nature, this typically includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile, neoprene)

    • Safety goggles or a face shield

    • A laboratory coat

  • Segregation of Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or environmental health and safety (EHS) officer. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: In the case of a significant release, evacuate the area immediately and alert your institution's EHS department or emergency response team.

Step-by-Step Disposal Procedure

The disposal of 2-Propanol, 1,1'-(hydroxyimino)bis- must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste 2-Propanol, 1,1'-(hydroxyimino)bis- in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "2-Propanol, 1,1'-(hydroxyimino)bis-".

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

    • The storage area should be well-ventilated, secure, and away from sources of ignition if the substance is flammable.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Illustrative Data from a Related Compound: 2-Propanol

To provide context on the type of information found in a Safety Data Sheet, the following table summarizes key quantitative data for the related, but chemically distinct, compound 2-Propanol (Isopropyl Alcohol). Note: These values are for illustrative purposes only and do not reflect the properties of 2-Propanol, 1,1'-(hydroxyimino)bis-.

PropertyValue (for 2-Propanol)
Molecular Formula C3H8O
Molecular Weight 60.1 g/mol
Boiling Point 82.5 °C (180.5 °F)
Flash Point 12 °C (53.6 °F) - Closed Cup
Autoignition Temperature 399 °C (750.2 °F)
Lower Flammability Limit 2.5%
Upper Flammability Limit 12%

Source: Avantor Performance Materials, Fisher Scientific. This data is for 2-Propanol and is for illustrative purposes only.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.

start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe collect Collect in Labeled, Compatible Waste Container ppe->collect segregate Is the waste compatible with other waste streams? collect->segregate store Store in Designated Satellite Accumulation Area segregate->store No pickup Arrange for EHS Pickup store->pickup dispose Professional Disposal by Licensed Facility pickup->dispose

Caption: A workflow diagram for the safe disposal of laboratory chemicals.

By adhering to these general principles and, most importantly, the specific guidance within the Safety Data Sheet for 2-Propanol, 1,1'-(hydroxyimino)bis-, laboratory professionals can ensure a safe and compliant work environment.

References

Essential Safety and Operational Guide for 2-Propanol, 1,1'-(hydroxyimino)bis-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Propanol, 1,1'-(hydroxyimino)bis-. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with caution, assuming it to be hazardous.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to ensure safety when handling 2-Propanol, 1,1'-(hydroxyimino)bis-. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[1]Nitrile or neoprene gloves.[1] Double gloving is recommended.Standard laboratory coat.[1]Not generally required if handled in a certified chemical fume hood.
Solutions & Transfers Chemical safety goggles. A face shield should be worn if there is a significant splash hazard.[1]Nitrile or neoprene gloves.[1] Ensure gloves are compatible with any solvents used.Chemical-resistant lab coat or apron over a standard lab coat.Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.
Spill Cleanup Chemical safety goggles and a face shield.[1]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.An air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.[2][3][4][5]
Heating or Reactions Chemical safety goggles and a face shield.[1]Insulated, chemical-resistant gloves.Flame-resistant lab coat.[1]All operations should be performed within a chemical fume hood.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling 2-Propanol, 1,1'-(hydroxyimino)bis- in a laboratory setting, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup exposure Personal Exposure prep_ppe->exposure weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill weigh->exposure react Perform Reaction dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Glassware & Surfaces react->decontaminate react->spill react->exposure dispose Dispose of Waste decontaminate->dispose spill->decontaminate Follow Spill Protocol exposure->prep_ppe Follow First Aid

Standard Laboratory Workflow for Handling 2-Propanol, 1,1'-(hydroxyimino)bis-

Operational Plans

Handling and Storage
  • Engineering Controls : Always handle 2-Propanol, 1,1'-(hydroxyimino)bis- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Ensure the storage container is properly labeled.[1]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated, if it can be done safely.

  • Contain : For small spills, contain the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Personal Protection : Wear the appropriate PPE as outlined in the table above for spill cleanup.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting : Report the spill to the appropriate environmental health and safety (EHS) department.

Disposal Plan

As the toxicological properties of this compound are not fully known, all waste generated must be treated as hazardous.

  • Waste Collection : Collect all waste containing 2-Propanol, 1,1'-(hydroxyimino)bis-, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "2-Propanol, 1,1'-(hydroxyimino)bis-".[7][8]

  • Segregation : Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's EHS department.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[7][9] Disposing of unknown chemicals can be costly and requires proper identification, so accurate labeling is crucial.[7][9][10]

Emergency Procedures

Eye Contact
  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]

  • Remove contact lenses if present and easy to do.[12]

  • Seek immediate medical attention from an eye specialist.[12]

Skin Contact
  • Immediately remove contaminated clothing.[11]

  • Wash the affected skin area with soap and plenty of water for at least 15 minutes.[11]

  • Seek medical attention if irritation persists.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.